Pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWVGJYEJSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
190201-51-5 | |
| Record name | Pyrimidine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1051228 | |
| Record name | Pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |
| Record name | Pyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000 mg/mL at 25 °C | |
| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
12.9 [mmHg] | |
| Record name | Pyrimidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9521 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
289-95-2, 25247-63-6 | |
| Record name | Pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIMIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
22 °C | |
| Record name | Pyrimidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrimidine: Structure, Properties, and Metabolic Pathways
For researchers, scientists, and drug development professionals, a comprehensive understanding of the pyrimidine scaffold is fundamental. As a core component of nucleic acids and a versatile pharmacophore, its structural characteristics, physicochemical properties, and metabolic fate are of paramount importance in various fields of study, from molecular biology to medicinal chemistry. This guide provides a detailed overview of the this compound structure, its numbering convention, key physicochemical data, and the intricate signaling pathways governing its synthesis and degradation.
Core Structure and Numbering Convention
This compound is a heterocyclic aromatic organic compound similar to pyridine.[1][2] It consists of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3.[3][4] This arrangement classifies this compound as a diazine.[3] The presence of the electronegative nitrogen atoms makes the this compound ring π-deficient, which significantly influences its chemical reactivity.[1][5] Specifically, the 2-, 4-, and 6-positions are electron-deficient, rendering them susceptible to nucleophilic attack, while the 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions.[5]
The standard numbering of the this compound ring begins at one of the nitrogen atoms and proceeds around the ring to give the second nitrogen atom the lowest possible number (position 3).[6][7] This convention is crucial for unambiguously identifying substituted pyrimidines, which include the nucleobases cytosine, thymine, and uracil.[2][4]
Physicochemical Properties
The physicochemical properties of this compound are critical for its biological function and its utility in drug design. It is a colorless, crystalline solid at room temperature with a characteristic aromatic odor.[5][8] A summary of its key quantitative properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄N₂[5] |
| Molar Mass | 80.088 g/mol [5] |
| Melting Point | 20-22 °C[5][9] |
| Boiling Point | 123-124 °C[5] |
| Density | 1.016 g/cm³[8] |
| Appearance | Colorless crystalline solid[5][8] |
| Solubility in Water | Moderately soluble (approx. 41 g/L at 20°C)[8] |
| pKa (protonated form) | 1.23[1] |
Table 2: Crystal Structure Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P n a 2₁[9] |
| a | 11.7036 Å[9] |
| b | 9.5020 Å[9] |
| c | 3.8171 Å[9] |
| α | 90.00°[9] |
| β | 90.00°[9] |
| γ | 90.00°[9] |
Experimental Protocols for Structural Determination
The precise structure and properties of this compound have been elucidated through a variety of experimental techniques. While detailed, step-by-step protocols are specific to individual research publications, the principles of the key methodologies are outlined here.
-
Rotational Spectroscopy: This technique provides highly accurate measurements of the moments of inertia of a molecule, from which precise bond lengths and angles can be derived. The pure rotational spectrum of this compound and its isotopologues has been studied in the millimeter-wave region to determine its semi-experimental equilibrium structure.[10][11] The process involves measuring the frequencies of absorbed radiation that induce transitions between rotational energy levels of the molecule in the gas phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[9] For this compound, NMR provides information on the chemical shifts and coupling constants of the protons and carbons in the ring, confirming its aromatic nature and the positions of the nitrogen atoms.[12] The sample is dissolved in a suitable solvent and placed in a strong magnetic field, and the response of the atomic nuclei to radiofrequency pulses is measured.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] The vibrational modes of the this compound ring and its C-H bonds produce a characteristic spectrum that can be used for structural confirmation.
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, the precise positions of each atom in the crystal lattice can be determined, yielding accurate bond lengths and angles.[9]
Metabolic Signaling Pathways
This compound metabolism is a critical cellular process involving the synthesis of this compound nucleotides from simple precursor molecules (de novo synthesis), their breakdown into simpler compounds (catabolism), and the recycling of pre-existing bases (salvage pathway).[14]
The de novo pathway synthesizes this compound nucleotides from bicarbonate, aspartate, and glutamine.[14] This energy-intensive process is tightly regulated to meet cellular demands.[14] The initial and rate-limiting step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II).[14][15] The pathway proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), which is the precursor for other this compound nucleotides like UTP and CTP.[15][16]
This compound degradation breaks down cytosine, uracil, and thymine into water-soluble, non-toxic metabolites that can be excreted or utilized in other metabolic pathways.[14] Unlike purine catabolism, which produces the less soluble uric acid, this compound breakdown yields β-amino acids (β-alanine from cytosine and uracil; β-aminoisobutyrate from thymine), ammonia, and CO₂.[17][18] The rate-limiting step in this pathway is catalyzed by dihydrothis compound dehydrogenase (DPD).[19]
This guide serves as a foundational resource for professionals engaged in research and development involving pyrimidines. The provided data and diagrams offer a concise yet comprehensive overview of the core structural and metabolic aspects of this vital class of heterocyclic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Definition, Bases & Structure - Lesson | Study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. microbenotes.com [microbenotes.com]
- 5. scialert.net [scialert.net]
- 6. quora.com [quora.com]
- 7. Nucleotide Numbering [www2.tulane.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Molecular structure determination: Equilibrium structure of this compound (m-C4H4N2) from rotational spectroscopy (re SE) and high-level ab initio calculation (re) agree within the uncertainty of experimental measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 15. davuniversity.org [davuniversity.org]
- 16. This compound Biosynthesis | PPTX [slideshare.net]
- 17. This compound metabolism - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
The Dawn of the Genome: A Technical Guide to the Discovery of Pyrimidine Bases
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational discoveries of the pyrimidine bases—cytosine, thymine, and uracil—the core components of nucleic acids. We will explore the historical context, the key scientific figures, and the fundamental experimental methodologies that paved the way for understanding the chemical basis of heredity. This document is intended for professionals in the fields of life sciences and drug development who require a deep understanding of the origins of molecular biology.
Historical Context: From "Nuclein" to Nucleic Acids
The journey to identifying the constituents of genetic material began with the work of Swiss physician Friedrich Miescher, who in 1869 isolated a phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[1] Initially, this substance was thought to be a protein. However, it was the pioneering work of German biochemist Albrecht Kossel that systematically dissected "nuclein" into its protein and non-protein (nucleic acid) components.[2][3] Kossel's meticulous chemical analysis of nucleic acids between 1885 and 1901 led to the identification of the five primary nucleobases, for which he was awarded the Nobel Prize in Physiology or Medicine in 1910.[2][4]
Discovery and Isolation of the this compound Bases
Albrecht Kossel and his students employed acid hydrolysis to break down nucleic acids, sourced primarily from calf thymus and yeast, into their constituent parts.[2][5] This process cleaves the N-glycosidic bonds linking the bases to the sugar-phosphate backbone, allowing for their separation and characterization.[6] The this compound bases, with their single-ring structure, proved more challenging to isolate than the double-ringed purines due to the greater stability of their glycosidic bonds, requiring harsher hydrolysis conditions.[6][7]
Key Discoveries: A Summary
The foundational discoveries of the this compound bases are summarized below.
| Nucleobase | Discoverer(s) | Year of Isolation | Source Material(s) | Key Method |
| Thymine | Albrecht Kossel & Albert Neumann | 1893 | Calf Thymus Glands | Acid Hydrolysis |
| Cytosine | Albrecht Kossel & Albert Neumann | 1894 | Calf Thymus Glands | Acid Hydrolysis |
| Uracil | Alberto Ascoli (student of Kossel) | 1901 | Yeast Nucleic Acid | Acid Hydrolysis |
Table 1: Summary of the initial isolation of this compound nucleobases.[2][4][5][8]
Below is a diagram illustrating the timeline of these pivotal discoveries in the context of nucleic acid research.
Experimental Protocols: A Generalized Approach
While the precise, step-by-step protocols from the original 19th-century publications are not fully detailed in modern accessible sources, it is possible to reconstruct a generalized workflow based on the chemical principles of nucleic acid hydrolysis known at the time.[6][7][9] The core of the methodology was the differential hydrolysis of the glycosidic bonds to release the bases.
Generalized Experimental Workflow for this compound Isolation
The following protocol represents a logical reconstruction of the steps likely employed by Kossel's laboratory.
Objective: To isolate and purify this compound bases from biological tissue.
Materials:
-
Biological Source (e.g., Calf Thymus Glands)
-
Dilute Alkali (e.g., NaOH solution)
-
Mineral Acids (e.g., Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄))
-
Reagents for precipitation/crystallization (e.g., Ethanol, Silver Nitrate, Picric Acid)
Methodology:
-
Step 1: Preparation of "Nuclein" (Nucleoprotein Complex)
-
Mince and homogenize the source tissue (e.g., calf thymus).
-
Perform a series of washes and precipitations to remove lipids and soluble proteins.
-
Isolate the cell nuclei, which contain the bulk of the "nuclein".
-
-
Step 2: Isolation of Nucleic Acid
-
Treat the "nuclein" preparation with a dilute alkali or use enzymatic digestion (e.g., with pepsin) to hydrolyze and remove the protein (histone) component.
-
Precipitate the freed nucleic acid from the solution using ethanol or by acidification.
-
-
Step 3: Acid Hydrolysis of Nucleic Acid
-
Suspend the purified nucleic acid in a mineral acid solution (e.g., HCl).
-
Heat the mixture under reflux. Harsher conditions (higher acid concentration and prolonged heating) are required to cleave the stable N-glycosidic bonds of pyrimidines compared to purines.[7] This step breaks the nucleic acid polymer into a mixture of its constituents: purine bases, this compound bases, deoxyribose/ribose sugar, and phosphoric acid.
-
-
Step 4: Separation and Purification of this compound Bases
-
Purine Removal: Purines (adenine and guanine) can be selectively precipitated first from the hydrolysate using reagents like silver nitrate, leaving the pyrimidines in solution.
-
This compound Isolation: Isolate the this compound bases from the remaining solution. This would have involved a series of fractional crystallization or precipitation steps. Specific precipitating agents, such as picric acid, were often used in classical organic chemistry to form crystalline salts (picrates) of nitrogenous bases, which could then be purified and the free base regenerated.
-
Characterization: The identity and purity of the isolated crystalline compounds would be confirmed using the analytical methods of the era, primarily elemental analysis (to determine the empirical formula, e.g., C₄H₅N₃O for cytosine) and basic chemical reactivity tests.
-
The logical flow of this generalized protocol is visualized in the diagram below.
Conclusion and Significance
The discovery and isolation of thymine, cytosine, and uracil by Albrecht Kossel and his colleagues were monumental achievements in biochemistry.[5][8][10] Their work provided the fundamental chemical vocabulary—the letters A, G, C, T, and U—that would be essential for deciphering the structure of DNA and the nature of the genetic code decades later.[4] For drug development professionals, understanding this foundational chemistry is critical, as many therapeutic agents, particularly in oncology and virology, are nucleobase analogs designed to interfere with nucleic acid synthesis and function. The meticulous and rigorous analytical chemistry performed by these early pioneers laid the groundwork for the entire field of molecular biology and continues to inform modern genomic and therapeutic research.
References
- 1. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celebrating an unsung hero of genomics: how Albrecht Kossel saved bioinformatics from a world of hurt — ACGT [acgt.me]
- 3. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]
- 4. From poop to pus: Friedrich Miescher, Albrecht Kossel and the discovery of DNA — Genetics Unzipped [geneticsunzipped.com]
- 5. anec.org [anec.org]
- 6. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. Thymine - Wikipedia [en.wikipedia.org]
- 9. Nucleic acid hydrolysis - WikiLectures [wikilectures.eu]
- 10. Measurement of urinary this compound bases and nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
De Novo Pyrimidine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Pathway, Experimental Methodologies, and Therapeutic Targeting
This technical guide provides a comprehensive overview of the de novo pyrimidine biosynthesis pathway, a fundamental metabolic process essential for the synthesis of nucleotide building blocks for DNA and RNA. This pathway's heightened activity in proliferating cells, such as cancer cells and activated lymphocytes, establishes it as a critical target for therapeutic intervention. This document details the enzymatic steps, regulatory mechanisms, quantitative kinetic data, and experimental protocols relevant to researchers, scientists, and professionals in drug development.
The De Novo this compound Biosynthesis Pathway: An Overview
The de novo synthesis of pyrimidines is a highly conserved metabolic pathway that constructs the this compound ring from simple precursors: bicarbonate, aspartate, and glutamine. This process is energetically demanding, requiring ATP, and is meticulously regulated to meet cellular nucleotide demands. In mammals, the first three enzymatic activities and the last two are carried out by large multifunctional proteins, offering advantages in substrate channeling and coordinated regulation.
The pathway commences with the formation of carbamoyl phosphate and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other this compound nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (dTTP).
Enzymatic Steps of the Pathway
The de novo this compound biosynthesis pathway consists of six core enzymatic reactions:
-
Carbamoyl Phosphate Synthesis: The pathway is initiated by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII) , which catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This is the primary regulated and rate-limiting step in mammalian this compound biosynthesis.[1]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. In bacteria, this is the key regulatory step.[2]
-
Ring Closure to Dihydroorotate: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.
-
Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, catalyzes the oxidation of dihydroorotate to orotate. This is the only mitochondrial step in this pathway.
-
Formation of Orotidine Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming the first nucleotide of the pathway, orotidine 5'-monophosphate (OMP).
-
Decarboxylation to Uridine Monophosphate (UMP): OMP Decarboxylase (ODCase) catalyzes the decarboxylation of OMP to yield uridine 5'-monophosphate (UMP).
In mammals, CPSII, ATCase, and DHOase are domains of a single multifunctional protein called CAD . Similarly, OPRT and OMP decarboxylase are domains of the bifunctional enzyme UMP synthase (UMPS) .
Pathway Visualization
The following diagram illustrates the sequential steps of the de novo this compound biosynthesis pathway.
Caption: The de novo this compound biosynthesis pathway.
Regulation of De Novo this compound Biosynthesis
The pathway is tightly regulated to ensure a balanced supply of this compound nucleotides while preventing their over-accumulation. Regulation occurs primarily at the level of enzyme activity through allosteric feedback inhibition and activation.
-
Carbamoyl Phosphate Synthetase II (CPSII): As the committed step in mammals, CPSII is a major regulatory point. It is allosterically activated by ATP and PRPP, signaling energy and precursor availability. Conversely, it is subject to feedback inhibition by the downstream product, uridine triphosphate (UTP).[1]
-
Aspartate Transcarbamoylase (ATCase): In prokaryotes, ATCase is the primary regulatory enzyme. It is inhibited by the final product of the pathway, cytidine triphosphate (CTP), and activated by ATP. This allows for cross-talk between purine and this compound synthesis, balancing the nucleotide pools.
-
CTP Synthetase (CTPS): The conversion of UTP to CTP is catalyzed by CTP synthetase. This enzyme is regulated by feedback inhibition by its product, CTP, ensuring appropriate levels of cytidine nucleotides.[1] In humans, there are two isoforms, CTPS1 and CTPS2, which can form hetero-oligomers, suggesting a complex regulatory interplay.[3][4]
The following diagram illustrates the key regulatory inputs on the pathway.
Caption: Allosteric regulation of this compound biosynthesis.
Quantitative Data: Enzyme Kinetics
The following table summarizes available kinetic parameters for the key enzymes of the human de novo this compound biosynthesis pathway. These values are essential for computational modeling of metabolic flux and for the design and evaluation of enzyme inhibitors.
| Enzyme | Substrate(s) | K_m_ (µM) | V_max_ (various units) | k_cat_ (s⁻¹) | Reference(s) |
| Carbamoyl Phosphate Synthetase II (CPSII) | Bicarbonate | 1400 | - | - | [5] |
| NH₃ (at low ATP) | 26 | - | - | [5] | |
| NH₃ (at high ATP) | 166 | - | - | [5] | |
| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate | Data not available for human enzyme | - | - | |
| Aspartate | Data not available for human enzyme | - | - | ||
| Dihydroorotase (DHOase) | Carbamoyl Aspartate | Data not available for human enzyme | - | - | |
| Dihydroorotate | Data not available for human enzyme | - | - | ||
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | ~30 | ~1.8 µmol/min/mg | - | [6][7][8] |
| Decylubiquinone | ~10 | - | - | [6][7][8] | |
| Orotate Phosphoribosyltransferase (OPRT) | Orotate | Data not available for human enzyme | - | - | |
| PRPP | Data not available for human enzyme | - | - | ||
| OMP Decarboxylase (ODCase) | OMP | ~1-5 | - | ~39 | [9] |
| CTP Synthetase 1 (CTPS1) | UTP | ~200-400 | - | - | |
| ATP | ~200-500 | - | - | ||
| Glutamine | ~200-500 | - | - | ||
| CTP Synthetase 2 (CTPS2) | UTP | ~200-400 | - | - | |
| ATP | ~200-500 | - | - | ||
| Glutamine | ~200-500 | - | - |
Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition). The data presented here are compiled from various sources and should be considered as approximate values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the de novo this compound biosynthesis pathway.
Dihydroorotate Dehydrogenase (DHODH) Activity Assay
This protocol describes a colorimetric assay to measure the enzymatic activity of DHODH.
Principle: The activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated are transferred to DCIP, causing its reduction and a decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100
-
Dihydroorotate (DHO) solution
-
Decylubiquinone solution
-
2,6-dichloroindophenol (DCIP) solution
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in assay buffer/DMSO.
-
Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the recombinant human DHODH enzyme to all wells except for the blank.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mixture to all wells.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Workflow for a DHODH enzyme activity assay.
Measurement of Nucleotide Pools by HPLC
This protocol outlines a method for the extraction and quantification of intracellular this compound nucleotide pools using high-performance liquid chromatography (HPLC).
Principle: Cellular metabolites are extracted, and the nucleotide components are separated by anion-exchange or reverse-phase HPLC and quantified by UV absorbance.
Materials:
-
Cultured cells or tissue samples
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Chilled extraction solution (e.g., 60% methanol or perchloric acid)
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with a suitable column (e.g., Partisil 10 SAX) and UV detector
Procedure:
-
Cell Harvesting and Extraction:
-
Rapidly wash cultured cells with ice-cold PBS.
-
Add the chilled extraction solution to the cell pellet or plate.
-
Incubate at -20°C for 30 minutes.
-
Sonicate the samples in an ice bath to ensure complete cell lysis.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried residue in the initial mobile phase of the HPLC.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the nucleotides using an appropriate gradient elution program.
-
Detect the nucleotides by monitoring the UV absorbance at 254 nm and 280 nm.
-
-
Quantification:
-
Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of known standards.
-
Caption: Workflow for nucleotide pool analysis by HPLC.
Therapeutic Targeting and Drug Development
The critical role of de novo this compound biosynthesis in cell proliferation has made it an attractive target for the development of anticancer and immunosuppressive drugs. Several clinically approved drugs and numerous investigational agents target key enzymes in this pathway.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH has been a major focus for drug development.
-
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis, which is metabolized to its active form, teriflunomide, a potent DHODH inhibitor.
-
Brequinar: An investigational anticancer agent that potently inhibits DHODH.
-
-
Other Enzyme Inhibitors:
-
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that, once metabolized, inhibits thymidylate synthase, an enzyme downstream of the de novo pathway that is essential for dTTP synthesis.
-
The development of novel inhibitors targeting different enzymes in the pathway remains an active area of research, with the goal of achieving greater efficacy and selectivity against cancer cells and other proliferative diseases.
Conclusion
The de novo this compound biosynthesis pathway is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis. Its tight regulation and critical role in proliferating cells underscore its importance as a therapeutic target. This guide has provided a detailed overview of the pathway's biochemistry, quantitative enzyme kinetics, and key experimental methodologies. A thorough understanding of these aspects is paramount for researchers and drug development professionals seeking to exploit this pathway for the treatment of human diseases. Continued investigation into the intricate regulatory networks and the development of next-generation inhibitors hold significant promise for future therapeutic advancements.
References
- 1. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 3. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTPS2 regulates CTP synthetase activity by interacting with CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein production, kinetic and biophysical characterization of three human dihydroorotate dehydrogenase mutants associated with Miller syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of OMP Decarboxylation in Orotidine 5′-Monophosphate Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to Pyrimidine Derivatives from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of pyrimidine derivatives, a class of heterocyclic compounds fundamental to life and rich in pharmacological potential. This compound scaffolds are cornerstones of nucleic acids and are found in a diverse array of natural products with significant therapeutic activities. This document details their origins in marine, plant, and microbial kingdoms, presenting quantitative data, comprehensive experimental protocols for their isolation and characterization, and visualizations of their engagement with key biological pathways.
This compound Derivatives from Marine Organisms: The Untapped Depths
The marine environment is a prolific source of structurally unique and biologically active secondary metabolites, including a variety of this compound derivatives. Marine sponges, in particular, have yielded a number of promising compounds.
Featured Organism: Monanchora arbuscula
The marine sponge Monanchora arbuscula has been identified as a source of novel this compound alkaloids with potent anti-parasitic properties.
Key this compound Derivatives
Notable this compound derivatives isolated from Monanchora arbuscula include monalidine A and arbusculidine A .[1][2][3][4][5][6]
Quantitative Bioactivity Data
The isolated this compound alkaloids from Monanchora arbuscula have demonstrated significant in vitro activity against various parasites.
| Compound | Target Organism | Bioactivity (IC₅₀) | Reference |
| Monalidine A | Leishmania infantum | ~2-4 µM | [3] |
| Batzelladine D | Leishmania infantum | ~2-4 µM | [3] |
| Norbatzelladine L | Leishmania infantum | ~2-4 µM | [3] |
Experimental Protocol: Isolation and Characterization of this compound Alkaloids from Monanchora arbuscula
This protocol outlines the general methodology for the isolation and characterization of this compound alkaloids from marine sponges, based on HPLC-UV-ELSD-MS-guided fractionation.[1][2][5]
1.4.1. Extraction:
-
Lyophilize the collected sponge material.
-
Perform exhaustive extraction of the dried biomass with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
Combine the extracts and partition them between water (H₂O) and CH₂Cl₂.
-
Further partition the aqueous layer against n-butanol (n-BuOH).
-
Concentrate the n-BuOH fraction, which typically contains the polar alkaloids.
1.4.2. HPLC-Guided Fractionation:
-
Subject the active n-BuOH extract to reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient elution system, for example, from 95:5 H₂O/acetonitrile (ACN) with 0.1% formic acid to 100% ACN with 0.1% formic acid.
-
Monitor the elution using UV, evaporative light scattering detection (ELSD), and mass spectrometry (MS) to identify fractions containing compounds with the characteristic this compound scaffold.
1.4.3. Purification:
-
Collect the fractions containing the compounds of interest.
-
Perform further purification of these fractions using semi-preparative or analytical HPLC with isocratic or shallow gradient elution conditions to yield pure compounds.
1.4.4. Structure Elucidation:
-
Characterize the purified compounds using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to determine their planar structures and stereochemistry.[7]
Experimental Workflow
This compound Glycosides from Plants: A Focus on Vicia faba
The plant kingdom is a rich reservoir of this compound derivatives, often in the form of glycosides. Faba beans (Vicia faba) are a well-studied source of the this compound glycosides vicine and convicine.
Key this compound Derivatives
The primary this compound derivatives in Vicia faba are the glycosides vicine and convicine .[8] Their aglycones, divicine and isouramil , respectively, are the bioactive molecules responsible for the condition known as favism.[9]
Quantitative Data
The concentration of vicine and convicine can vary depending on the faba bean cultivar and growing conditions.
| Compound | Cultivar | Concentration (mg/g dry matter) | Reference |
| Vicine | 'Kontu' | 5.2 - 7.6 | [8] |
| Convicine | 'Kontu' | 2.1 - 3.6 | [8] |
Experimental Protocol: Extraction and Quantification of Vicine and Convicine from Vicia faba
This protocol details a robust method for the extraction and quantification of vicine and convicine from faba bean flour using HPLC-UV.[1][2][8][10]
2.3.1. Sample Preparation:
-
Mill faba bean seeds into a fine powder.
-
Accurately weigh approximately 0.5 g of the flour into a centrifuge tube.
2.3.2. Extraction:
-
Add 10 mL of distilled water to the flour.
-
Vortex the mixture thoroughly.
-
Incubate in a water bath at 90°C for 3.5 hours with intermittent shaking.
-
Alternatively, use a 7% perchloric acid solution for extraction at room temperature.[10]
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.3.3. HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a solution of 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detector set at 274 nm.
-
Quantification: Use external standards of purified vicine and convicine to create a calibration curve for accurate quantification.
Signaling Pathway: Mechanism of Favism
The toxicity of vicine and convicine is linked to a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[9][11] The aglycones, divicine and isouramil, produced by the hydrolysis of vicine and convicine, induce oxidative stress in red blood cells. In individuals with G6PD deficiency, the pentose phosphate pathway is impaired, leading to insufficient levels of NADPH and reduced glutathione (GSH). This renders the red blood cells highly susceptible to oxidative damage, resulting in hemolysis.
Microbial Production of this compound Nucleosides: The Power of Fermentation
Microorganisms, particularly bacteria, are powerful biocatalysts for the production of various valuable compounds, including this compound nucleosides. Metabolic engineering of strains like Bacillus subtilis has enabled high-yield production of these fundamental building blocks.
Featured Organism: Bacillus subtilis
Bacillus subtilis is a well-characterized, non-pathogenic bacterium that is widely used in industrial biotechnology for the production of enzymes and other biochemicals. Its genetic tractability makes it an ideal candidate for metabolic engineering to overproduce this compound nucleosides.[12][13]
Key this compound Derivatives
The primary products of microbial fermentation are the fundamental this compound nucleosides, such as uridine and cytidine , and their purine counterparts like inosine .[13][14][15]
Quantitative Data
Metabolic engineering strategies have led to significant improvements in the production titers of nucleosides.
| Product | Engineered Strain | Titer (g/L) | Reference |
| Inosine | Engineered Bacillus subtilis | 25.81 ± 1.23 | [13][14] |
Experimental Protocol: Metabolic Engineering and Fermentation of Bacillus subtilis for Nucleoside Production
This protocol provides a general framework for the metabolic engineering and fermentation of B. subtilis for enhanced nucleoside production.
3.4.1. Strain Engineering:
-
Target Identification: Use in silico metabolic modeling to identify key genes for modification. This often includes genes in the central carbon metabolism and the this compound biosynthesis pathway.[13]
-
Gene Knockout: Delete genes responsible for the degradation of the target nucleoside or for competing metabolic pathways. For example, knockout of purA can block the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), redirecting flux towards inosine.[13]
-
Gene Overexpression: Overexpress key enzymes in the biosynthesis pathway to increase metabolic flux towards the desired product.
-
Promoter Engineering: Replace native promoters with stronger, inducible promoters to enhance the expression of key biosynthetic genes.
3.4.2. Fermentation:
-
Inoculum Preparation: Grow the engineered B. subtilis strain in a suitable seed medium.
-
Bioreactor Fermentation: Transfer the seed culture to a fermenter containing a defined production medium.
-
Process Control: Maintain optimal fermentation parameters such as temperature, pH, and dissolved oxygen.
-
Fed-Batch Strategy: Implement a fed-batch feeding strategy to supply nutrients and maintain high cell density and productivity.
3.4.3. Downstream Processing:
-
Cell Separation: Separate the biomass from the fermentation broth by centrifugation or microfiltration.
-
Purification: Purify the nucleosides from the supernatant using techniques such as ion-exchange chromatography and crystallization.
This compound Biosynthesis Pathway
The de novo this compound biosynthesis pathway is a fundamental metabolic route for the synthesis of this compound nucleotides from simple precursors. This pathway is a key target for metabolic engineering to enhance the production of this compound nucleosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of vicine and convicine in faba bean seeds using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-parasitic Guanidine and this compound Alkaloids from the Marine Sponge Monanchora arbuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. DSpace [helda.helsinki.fi]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In silico-guided metabolic engineering of Bacillus subtilis for efficient biosynthesis of purine nucleosides by blocking the key backflow nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine Metabolism: Prokaryotes vs. Eukaryotes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their metabolic pathways are essential for cellular proliferation and survival. The biosynthesis of pyrimidines occurs through two primary routes: the de novo synthesis pathway, which builds the this compound ring from simple precursors, and the salvage pathway, which recycles pre-existing this compound bases and nucleosides. While the overall enzymatic steps are conserved across prokaryotes and eukaryotes, significant differences exist in the organization of the enzymes, the regulation of the pathways, and their subcellular localization. These distinctions present valuable opportunities for the development of selective antimicrobial and anticancer therapies. This technical guide provides a detailed comparison of this compound metabolism in prokaryotes and eukaryotes, focusing on the core pathways, quantitative differences, and experimental methodologies.
De Novo this compound Biosynthesis
The de novo synthesis of pyrimidines involves the sequential conversion of bicarbonate, aspartate, and glutamine into uridine monophosphate (UMP), the precursor for all other this compound nucleotides.
Key Differences in the De Novo Pathway
A primary distinction between prokaryotes and eukaryotes lies in the organization of the enzymes involved in the initial steps of the pathway. In most bacteria, the enzymes catalyzing the first three steps are encoded by separate genes and function as independent proteins.[1] In contrast, in eukaryotes, these three enzymatic activities—carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase)—are part of a large, multifunctional polypeptide known as CAD.[2] This fusion of enzymatic activities in eukaryotes is thought to facilitate substrate channeling and enhance catalytic efficiency.
Another significant difference is the primary regulatory step. In bacteria, the pathway is primarily regulated at the level of aspartate transcarbamoylase (ATCase), which is allosterically inhibited by the end-product CTP and activated by ATP.[3] In eukaryotes, the main regulatory point is carbamoyl phosphate synthetase II (CPSII), which is inhibited by UTP and activated by PRPP and ATP.[3]
The fourth enzyme in the pathway, dihydroorotate dehydrogenase (DHODH), also exhibits a key difference in localization. In prokaryotes, it is a cytosolic enzyme, while in eukaryotes, it is located on the inner mitochondrial membrane, linking this compound biosynthesis to the electron transport chain.[4][5]
The final two steps, catalyzed by orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC), are carried out by separate enzymes in most prokaryotes. In eukaryotes, these two activities are present on a single bifunctional protein called UMP synthase.[6]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the de novo this compound biosynthesis pathways in prokaryotes and eukaryotes, highlighting the differences in enzyme organization and regulation.
This compound Salvage Pathways
The salvage pathways utilize pre-existing this compound bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine) to synthesize nucleotides. These pathways are less energy-intensive than de novo synthesis and are crucial in cells with low or no de novo synthesis capacity.
Key Differences in Salvage Pathways
The complement of salvage pathway enzymes can vary significantly between prokaryotes and eukaryotes, and even among different species within each domain. For example, while many bacteria possess uracil phosphoribosyltransferase (UPRT) to directly convert uracil to UMP, this enzyme is absent in humans, who rely on the sequential action of uridine phosphorylase and uridine kinase.[7]
Thymidine kinase (TK), a key enzyme in thymidine salvage, also shows differences. Prokaryotic and eukaryotic TKs can have different substrate specificities and regulatory properties.[8][9]
Signaling Pathways and Logical Relationships
The following diagrams depict representative this compound salvage pathways in prokaryotes and eukaryotes.
Quantitative Comparison of this compound Metabolism
The following tables summarize available quantitative data for key enzymes and metabolites in the this compound pathways of prokaryotes and eukaryotes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Comparative Enzyme Kinetics (Km and Vmax)
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Aspartate Transcarbamoylase (ATCase) | E. coli | Aspartate | 5000 | 1.7 x 10^4 | [10] |
| Homo sapiens (part of CAD) | Aspartate | 1300 | - | ||
| Dihydroorotate Dehydrogenase (DHODH) | E. coli | Dihydroorotate | 14 | 18 | [11] |
| Homo sapiens | Dihydroorotate | 11 | 140 | [1] | |
| Orotate Phosphoribosyltransferase (OPRT) | S. cerevisiae | Orotate | 75.5 | - | [12] |
| P. falciparum | Orotate | 9.3 | 2994 | [13] | |
| CTP Synthetase (CTPS) | E. coli | UTP | ~50 | - | [14] |
| Homo sapiens (hCTPS1) | UTP | 270 | 0.034 | [15] | |
| Homo sapiens (hCTPS2) | UTP | 110 | 0.015 | [15] | |
| Uracil Phosphoribosyltransferase (UPRT) | E. coli | Uracil | 5 | - | [16] |
| Thymidine Kinase (TK) | E. coli | Thymidine | 40 | 0.05 | [17] |
| Homo sapiens (TK1) | Thymidine | 1.4 | 26.6 | [18] | |
| Uridine Kinase (UK) | E. coli | Uridine | - | - | [19] |
| Homo sapiens (UCKL-1) | Uridine | - | - | [20] |
Note: Vmax values are highly dependent on enzyme purity and assay conditions and should be compared with caution.
Table 2: Intracellular Metabolite Concentrations
| Metabolite | E. coli (µM) | S. cerevisiae (µM) |
| Carbamoyl Aspartate | ~10-100 | - |
| Dihydroorotate | ~1-10 | - |
| Orotate | ~10-100 | ~1-10 |
| UMP | ~100-1000 | ~100-500 |
| UDP | ~100-1000 | ~100-500 |
| UTP | ~1000-5000 | ~500-2000 |
| CTP | ~500-2000 | ~100-500 |
Note: Metabolite concentrations can vary significantly based on growth conditions and metabolic state.
Experimental Protocols
This section provides detailed methodologies for assaying the activity of key enzymes in this compound metabolism and for analyzing nucleotide pools.
Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)
Principle: This assay measures the formation of N-carbamoyl-L-aspartate from L-aspartate and carbamoyl phosphate. The reaction is stopped, and the product is converted to a colored compound that can be quantified spectrophotometrically.
Materials:
-
Assay Buffer: 50 mM imidazole-acetate buffer, pH 7.0
-
Substrates: L-aspartate, Carbamoyl phosphate
-
Color Reagent A: 1% (w/v) antipyrine in 50% (v/v) sulfuric acid
-
Color Reagent B: 0.8% (w/v) diacetyl monoxime in water
-
Enzyme extract or purified ATCase
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-aspartate, and the enzyme sample.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding carbamoyl phosphate.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Color Reagent A.
-
Add Color Reagent B.
-
Heat the mixture at 60°C for 60 minutes to allow color development.
-
Cool the samples to room temperature.
-
Measure the absorbance at 466 nm.
-
Calculate the amount of N-carbamoyl-L-aspartate formed using a standard curve.
Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)
Principle: This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH. The decrease in absorbance of DCIP is monitored over time.[11]
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100
-
Substrate: Dihydroorotate
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Coenzyme Q (for eukaryotic mitochondrial DHODH)
-
Enzyme extract or purified DHODH
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DCIP, and Coenzyme Q (if applicable).
-
Add the enzyme sample and pre-incubate for 3 minutes at 37°C.
-
Initiate the reaction by adding dihydroorotate.
-
Immediately monitor the decrease in absorbance at 600 nm for several minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the rate of DCIP reduction using its molar extinction coefficient.
CTP Synthetase (CTPS) Activity Assay (HPLC-based)
Principle: This assay measures the formation of CTP from UTP, ATP, and glutamine. The reaction is stopped, and the nucleotides are separated and quantified by high-performance liquid chromatography (HPLC).
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 20 mM MgCl₂, 1 mM DTT
-
Substrates: UTP, ATP, L-glutamine
-
Activator: GTP
-
Enzyme extract or purified CTPS
-
Quenching solution: Perchloric acid or other suitable acid
-
HPLC system with a suitable anion-exchange or reverse-phase C18 column
Procedure:
-
Prepare a reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Neutralize the sample and centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify UTP and CTP.
-
Calculate the amount of CTP produced based on the peak areas and a standard curve.
Analysis of Intracellular Nucleotide Pools by HPLC-MS/MS
Principle: This method allows for the simultaneous quantification of various intracellular nucleotides. Cells are rapidly quenched to halt metabolic activity, followed by extraction of the metabolites. The nucleotides are then separated by HPLC and detected and quantified by tandem mass spectrometry (MS/MS).
Workflow:
Detailed Protocol Outline:
-
Cell Culture and Quenching: Grow cells to the desired density. Rapidly quench metabolism by adding the cell suspension to a cold quenching solution (e.g., -40°C 60% methanol).
-
Metabolite Extraction: Centrifuge the quenched cells and resuspend the pellet in an extraction solvent (e.g., boiling 75% ethanol or a chloroform/methanol/water mixture).
-
Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant and dry it under vacuum.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis.
-
HPLC-MS/MS Analysis: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a suitable chromatographic method (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) to separate the nucleotides. Detect and quantify the nucleotides using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Data Analysis: Integrate the peak areas for each nucleotide and quantify their concentrations using a standard curve prepared with known amounts of nucleotide standards.
Conclusion
The metabolic pathways for this compound biosynthesis, while fundamentally conserved, exhibit significant and exploitable differences between prokaryotes and eukaryotes. The variations in enzyme structure, pathway regulation, and subcellular localization provide a foundation for the rational design of selective inhibitors. For researchers and drug development professionals, a thorough understanding of these differences, supported by quantitative data and robust experimental methodologies, is paramount for the successful development of novel therapeutics targeting these essential metabolic pathways. This guide serves as a comprehensive resource to facilitate further research and development in this critical area of biochemistry and medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinetic benefits and thermal stability of orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase enzyme complex in human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. esrf.fr [esrf.fr]
- 5. Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 7. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 8. CTP synthetase from Escherichia coli: an improved purification procedure and characterization of hysteretic and enzyme concentration effects on kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Orotate phosphoribosyltransferase (yeast) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles in Binding and Chemistry for Conserved Active Site Residues in the Class 2 Dihydroorotate Dehydrogenase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orotate phosphoribosyltransferase from yeast: studies of the structure of the this compound substrate binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 14. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mce.biophys.msu.ru [mce.biophys.msu.ru]
- 18. uniprot.org [uniprot.org]
- 19. The Effect of E. coli Uridine-Cytidine Kinase Gene Deletion on Cytidine Synthesis and Transcriptome Analysis [mdpi.com]
- 20. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
The Pivotal Role of Pyrimidines in the Structural Stability of DNA and RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidines, the single-ringed nitrogenous bases, are fundamental to the structure and function of nucleic acids. This technical guide provides an in-depth exploration of the critical role that cytosine, thymine, and uracil play in the stability of DNA and RNA. We delve into the thermodynamic principles governing nucleic acid stability, present quantitative data on the impact of pyrimidine composition, and offer detailed protocols for key experimental techniques used to assess these properties. Furthermore, we visualize the intricate signaling pathways of this compound metabolism and outline experimental workflows, providing a comprehensive resource for professionals in molecular biology and drug development.
Introduction: The Chemical Foundation of this compound-Mediated Stability
Pyrimidines, along with their double-ringed purine counterparts, form the informational core of the genetic material.[1] The three primary pyrimidines in nucleic acids are cytosine (C), thymine (T), and uracil (U).[1] Cytosine is present in both DNA and RNA, while thymine is exclusively found in DNA, and uracil is characteristic of RNA.[2] This distinction is a cornerstone of the differing stability and function of these two vital macromolecules.
The stability of the DNA double helix and the complex tertiary structures of RNA are dictated by a combination of hydrogen bonding between complementary bases and base-stacking interactions.[3] Pyrimidines participate in the canonical Watson-Crick base pairing, with cytosine forming three hydrogen bonds with guanine (G), and thymine (in DNA) or uracil (in RNA) forming two hydrogen bonds with adenine (A).[3] The higher number of hydrogen bonds in G-C pairs contributes significantly to the greater thermal stability of DNA and RNA regions rich in this pairing.[4]
The Thymine-Uracil Dichotomy: A Tale of Stability and Fidelity
The presence of thymine in DNA instead of uracil is a key evolutionary adaptation for enhanced genetic stability.[5] Thymine is essentially a methylated form of uracil (5-methyluracil). This seemingly minor modification has profound implications:
-
Increased Resistance to Photochemical Damage: Thymine exhibits greater resistance to photochemical mutation compared to uracil, rendering the genetic message in DNA more stable.[5][6]
-
Facilitating DNA Repair: Cytosine can spontaneously deaminate to form uracil, a frequent event that can lead to mutations if uncorrected.[5][7] By utilizing thymine as the designated partner for adenine in DNA, cellular repair mechanisms, such as uracil-DNA glycosylase, can readily identify and excise uracil as a foreign base, ensuring the integrity of the genetic code.[5][7] In RNA, which is a transient molecule, the occasional deamination of cytosine to uracil has less severe long-term consequences.
Quantitative Analysis of this compound Contribution to Nucleic Acid Stability
The stability of DNA and RNA duplexes is quantified by two key thermodynamic parameters: the melting temperature (Tm) and the Gibbs free energy change (ΔG°). The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands.[8][9] A higher Tm indicates greater stability. The ΔG° represents the free energy change upon duplex formation, with more negative values indicating a more stable duplex.[8]
The following tables summarize the thermodynamic parameters for DNA and RNA duplexes, highlighting the influence of this compound content.
Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes in 1 M NaCl [8]
| Nearest-Neighbor Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| dAA/dTT | -7.9 | -22.2 | -1.0 |
| dAT/dTA | -7.2 | -20.4 | -0.9 |
| dTA/dAT | -7.2 | -21.3 | -0.6 |
| dCA/dGT | -8.5 | -22.7 | -1.5 |
| dGT/dCA | -8.4 | -22.4 | -1.5 |
| dCT/dGA | -7.8 | -21.0 | -1.3 |
| dGA/dCT | -8.2 | -22.2 | -1.3 |
| dCG/dGC | -10.6 | -27.2 | -2.2 |
| dGC/dCG | -9.8 | -24.4 | -2.3 |
| dGG/dCC | -8.0 | -19.9 | -1.8 |
Table 2: Nearest-Neighbor Thermodynamic Parameters for RNA/RNA Duplexes [3][10]
| Nearest-Neighbor Sequence (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| rAA/rUU | -6.82 | -19.0 | -0.93 |
| rAU/rUA | -5.7 | -15.5 | -0.93 |
| rUA/rAU | -8.1 | -22.6 | -1.10 |
| rCA/rGU | -10.5 | -27.8 | -1.84 |
| rGU/rCA | -10.2 | -26.2 | -2.08 |
| rCU/rGA | -7.6 | -19.2 | -1.66 |
| rGA/rCU | -13.3 | -35.5 | -2.28 |
| rCG/rGC | -8.0 | -19.4 | -1.96 |
| rGC/rCG | -14.2 | -34.9 | -3.42 |
| rGG/rCC | -12.2 | -29.7 | -2.92 |
Table 3: Thermodynamic Parameters of RNA/DNA Hybrids in 100 mM NaCl [11][12]
| Sequence (RNA/DNA) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| r(GCAACG)/d(CGTTGC) | 48.1 | -46.7 | -131.5 | -6.2 |
| r(GCAUGC)/d(GCATGC) | 50.8 | -49.3 | -138.8 | -6.6 |
| r(GUAAUG)/d(CATTAC) | 37.6 | -40.5 | -117.7 | -4.3 |
| r(UAAUUU)/d(AAATTA) | 22.1 | -32.6 | -101.3 | -1.4 |
| r(GGGGGG)/d(CCCCCC) | 65.5 | -55.9 | -152.0 | -9.3 |
Experimental Protocols for Assessing Nucleic Acid Stability
A variety of biophysical techniques are employed to experimentally determine the stability of DNA and RNA. Below are detailed protocols for three common methods.
UV-Vis Spectrophotometry for Melting Temperature (Tm) Analysis
Principle: This technique relies on the hyperchromic effect, where the absorbance of UV light at 260 nm increases as double-stranded DNA or RNA denatures into single strands.[13][14] The temperature at the midpoint of this transition is the Tm.
Methodology:
-
Sample Preparation: Dissolve the purified DNA or RNA in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to a final concentration of approximately 0.5-1.0 A260 units.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Data Acquisition:
-
Place the sample and a reference cuvette containing only the buffer into the spectrophotometer.
-
Equilibrate the samples at a starting temperature (e.g., 25°C).
-
Increase the temperature in controlled increments (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.[6]
-
Continue until the absorbance reaches a plateau at a high temperature (e.g., 95°C), indicating complete denaturation.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The Tm is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.[14]
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] The secondary structure of DNA and RNA gives rise to characteristic CD spectra, allowing for the detection of conformational changes upon melting or ligand binding.
Methodology:
-
Sample Preparation: Prepare the nucleic acid sample in a low-salt buffer (e.g., 10 mM phosphate buffer) to minimize interference. The concentration should be sufficient to give a measurable signal, typically in the micromolar range.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the sample over a desired wavelength range (e.g., 200-320 nm).
-
For thermal melts, the CD signal at a specific wavelength (e.g., 220 nm or 270 nm) is monitored as the temperature is increased.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Changes in the CD spectrum can indicate alterations in the nucleic acid's secondary structure.
-
Thermal melting curves can be generated by plotting the CD signal versus temperature, from which a Tm can be determined.
-
Gel Electrophoresis for Stability Assessment
Principle: Gel electrophoresis separates nucleic acid molecules based on their size and conformation.[16][17] The stability of RNA, in particular, can be assessed by observing its integrity on a denaturing gel.
Methodology:
-
Gel Preparation:
-
For RNA analysis, prepare a denaturing agarose gel (e.g., 1.2% agarose with formaldehyde) to prevent the formation of secondary structures.[8]
-
For DNA stability, a standard non-denaturing agarose gel is often sufficient.
-
-
Sample Preparation:
-
For RNA, mix the sample with a denaturing loading buffer (containing formamide and formaldehyde) and heat to 65°C for 15 minutes before loading.
-
For DNA, mix with a standard loading dye.
-
-
Electrophoresis:
-
Load the samples into the wells of the gel.
-
Apply an electric field to separate the nucleic acids.
-
-
Visualization:
-
Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the bands under UV light.
-
-
Data Analysis:
-
For RNA, the presence of sharp ribosomal RNA (rRNA) bands (e.g., 28S and 18S in eukaryotes) indicates high integrity. A smear of lower molecular weight fragments suggests degradation.[8]
-
For DNA, the presence of a single, sharp band of the expected size indicates stability. Degradation appears as a smear.
-
Signaling Pathways and Experimental Workflows
This compound Metabolism Signaling
The synthesis and degradation of pyrimidines are tightly regulated processes that are crucial for cell proliferation and are often dysregulated in cancer.[5][6] Targeting this compound metabolism is a key strategy in cancer therapy.[18][19]
Experimental Workflow for Assessing RNA Stability In Vitro
This workflow outlines a common approach to measure the intrinsic stability of an RNA molecule.
Workflow for Comparative Analysis of DNA and RNA Stability
This workflow details a comparative study of the thermal stability of analogous DNA and RNA duplexes.
Conclusion and Future Directions
The this compound composition of DNA and RNA is a fundamental determinant of their stability and, consequently, their biological roles. The substitution of thymine for uracil in DNA provides a clear example of evolutionary pressure favoring enhanced genetic fidelity. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to investigate the nuances of nucleic acid stability. Understanding these principles is paramount for the rational design of therapeutic oligonucleotides, the development of novel anticancer agents targeting this compound metabolism, and the advancement of our fundamental knowledge of molecular biology. Future research will likely focus on the impact of modified pyrimidines on nucleic acid stability and the intricate interplay between this compound metabolism and other cellular signaling pathways in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic contribution and nearest-neighbor parameters of pseudouridine-adenosine base pairs in oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting this compound Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting this compound Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. Targeting this compound synthesis accentuates molecular therapy response in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Characterizing RNA stability genome-wide through combined analysis of PRO-seq and RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Enzymology of Purine and this compound Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mismatches in DNA double strands: thermodynamic parameters and their correlation to repair efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting this compound synthesis accentuates molecular therapy response in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Re-Discovery of this compound Salvage as Target in Cancer Therapy | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Cornerstone of Life and Medicine: A Technical Guide to the Fundamental Chemistry of the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in organic chemistry and the life sciences. Its derivatives are integral to the structure of nucleic acids, vitamins, and coenzymes, and they form the basis of a vast array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the core chemistry of the this compound ring, its physicochemical properties, key synthetic methodologies, and its profound biological significance, with a focus on applications in drug discovery and development.
Core Structure and Chemical Reactivity
This compound, with the molecular formula C₄H₄N₂, is a planar, aromatic molecule.[3] The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly influences its electronic properties. This leads to a π-deficient system, where the electron density is notably reduced at the 2-, 4-, and 6-positions.[4] This electron deficiency governs the ring's reactivity, making it susceptible to nucleophilic attack at these positions while rendering electrophilic aromatic substitution difficult.[5]
The lone pairs of electrons on the nitrogen atoms confer basic properties to this compound, although it is a weaker base than pyridine due to the inductive effect of the second nitrogen atom.[6] Protonation and alkylation typically occur at one of the nitrogen atoms.[7]
Physicochemical and Spectroscopic Properties of the this compound Core
The fundamental properties of the this compound ring are crucial for understanding its behavior in both chemical and biological systems. The following tables summarize key quantitative data for the parent this compound molecule and select derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂ | [3] |
| Molar Mass | 80.088 g/mol | [8] |
| Melting Point | 20-22 °C | [5] |
| Boiling Point | 123-124 °C | [5] |
| Density | 1.016 g/cm³ | [5] |
| pKa (protonated form) | 1.23 | [6] |
| Solubility in Water | Miscible | [5] |
Table 2: Bond Lengths and Angles of the this compound Ring
Data from crystallographic studies of this compound and its derivatives.
| Bond | Length (Å) | Angle | Angle (°) | Reference(s) |
| N1-C2 | 1.342 | C6-N1-C2 | 115.5 | [4][9] |
| C2-N3 | 1.338 | N1-C2-N3 | 128.3 | [4][9] |
| N3-C4 | 1.339 | C2-N3-C4 | 115.4 | [4][9] |
| C4-C5 | 1.393 | N3-C4-C5 | 122.0 | [4][9] |
| C5-C6 | 1.389 | C4-C5-C6 | 116.8 | [4][9] |
| C6-N1 | 1.337 | C5-C6-N1 | 122.0 | [4][9] |
Table 3: Spectroscopic Data for the this compound Ring
| Spectroscopic Technique | Key Features and Representative Values (for unsubstituted this compound) | Reference(s) |
| ¹H NMR (in CDCl₃) | δ 9.26 (s, 1H, H2), δ 8.78 (d, 2H, H4, H6), δ 7.36 (t, 1H, H5) | [10] |
| ¹³C NMR (in CDCl₃) | δ 159.2 (C2), δ 157.0 (C4, C6), δ 121.7 (C5) | [6][9] |
| IR Spectroscopy (cm⁻¹) | ~3050 (C-H stretch), ~1570, 1470, 1400 (C=C and C=N stretching) | [11][12] |
| UV-Vis Spectroscopy (in ethanol) | λmax ≈ 243 nm | [13] |
Key Synthetic Methodologies
The construction of the this compound ring is a cornerstone of heterocyclic chemistry. Numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches. Here, we detail two of the most fundamental and widely utilized synthetic protocols.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2] This acid-catalyzed reaction is of immense importance in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[14]
Materials:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Benzyltriethylammonium chloride (0.1 eq)
-
Ethanol
Procedure:
-
A mixture of 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of benzyltriethylammonium chloride in ethanol is prepared in a round-bottom flask.[14]
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[14]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[14]
-
The residue is poured into crushed ice, and the resulting precipitate is collected by filtration.[14]
-
The crude product is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.[14]
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Pyrimidines in Modern Drug Discovery: A Physicochemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry and drug discovery. Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—underscores its inherent biological significance. This privileged structure has been extensively utilized by medicinal chemists to develop a vast array of therapeutics targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound compounds, detailed experimental protocols for their determination, and a look into the strategic workflows employed in the development of this compound-based drugs.
Core Physicochemical Properties of this compound Compounds
Understanding the physicochemical properties of this compound and its derivatives is paramount for successful drug design and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Key parameters include solubility, lipophilicity (logP), and the ionization constant (pKa).
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit incomplete absorption and erratic dose-response relationships. The solubility of this compound derivatives can be modulated through the introduction of various functional groups.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is crucial for its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. An optimal logP value is essential for achieving the desired balance between solubility and membrane permeability.
Ionization Constant (pKa)
The pKa of a compound determines its ionization state at a given pH. Since many biological processes occur within a narrow pH range, the pKa of a drug molecule significantly influences its absorption, distribution, and target engagement. Pyrimidines are weak bases, and their pKa can be tuned by the introduction of electron-donating or electron-withdrawing substituents.
The following table summarizes key physicochemical properties of the parent this compound molecule and some of its notable derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility | pKa (of conjugate acid) | logP |
| This compound | C₄H₄N₂ | 80.09 | 20-22 | 123-124 | Miscible | 1.3 | -0.17 |
| 2-Aminothis compound | C₄H₅N₃ | 95.10 | 126-128 | 204 | Soluble | 3.5 | -0.18 |
| 4-Aminothis compound | C₄H₅N₃ | 95.10 | 150-153 | 204 | Soluble | 5.7 | -0.49 |
| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | - | 0.4 g/100 mL (25 °C) | 9.45 | -1.07 |
| Thymine | C₅H₆N₂O₂ | 126.11 | 316-317 | - | 0.4 g/100 mL (25 °C) | 9.94 | -0.47 |
| Cytosine | C₄H₅N₃O | 111.10 | 320-325 (decomposes) | - | 0.77 g/100 mL (25 °C) | 4.6, 12.2 | -0.09 |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties of this compound derivatives is crucial for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following sections provide detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. This protocol is specifically tailored for the analysis of heterocyclic compounds like pyrimidines.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Degassed, deionized water
-
The this compound compound of interest
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound compound to prepare a solution of known concentration (typically 1-5 mM).
-
Dissolve the compound in a known volume of degassed, deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If the compound has low aqueous solubility, a co-solvent (e.g., methanol or DMSO) may be used, but its effect on the pKa should be noted.
-
-
Titration:
-
Place the sample solution in the titration vessel and immerse the pH electrode and temperature probe.
-
Gently stir the solution throughout the experiment.
-
For the determination of a basic pKa, titrate the solution with the standardized 0.1 M HCl solution. For an acidic pKa, titrate with standardized 0.1 M NaOH.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot, and the pKa is the pH at the point where the second derivative is zero.
-
For polyprotic compounds, multiple inflection points will be observed, corresponding to each pKa value.
-
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1]
Materials and Equipment:
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)
-
Vials with screw caps
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Buffer solutions at various pH values (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[1] The shaking speed should be adequate to keep the solid suspended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the buffer, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µM.
-
Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a rapid and reliable method for estimating the logP of a compound.[2][3][4] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water partition coefficient.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
A set of standard compounds with known logP values
-
The this compound compound of interest
Procedure:
-
Preparation of Mobile Phase and Standards:
-
Prepare a series of mobile phases with varying compositions of the organic modifier (e.g., 40%, 50%, 60%, 70%, and 80% methanol in buffer).
-
Prepare stock solutions of the standard compounds and the test this compound compound in a suitable solvent (e.g., methanol).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition.
-
Inject the standard compounds and the test compound individually and record their retention times (t_R).
-
Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).
-
Repeat the injections for each mobile phase composition.
-
-
Data Analysis:
-
For each compound and mobile phase composition, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.
-
For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression line to 100% aqueous phase (0% organic modifier) to determine the log(k_w) value for each compound.
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.
-
From the calibration curve, determine the logP of the test this compound compound using its calculated log(k_w) value.
-
Signaling Pathways and Drug Discovery Workflows
The therapeutic success of this compound-based drugs often stems from their ability to modulate key signaling pathways implicated in disease. A systematic drug discovery workflow is essential for identifying and optimizing these potent and selective molecules.
Key Signaling Pathways Targeted by this compound Inhibitors
Many this compound derivatives exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the Breakpoint Cluster Region-Abelson Murine Leukemia (BCR-ABL) tyrosine kinases.
A General Workflow for this compound-Based Kinase Inhibitor Discovery
The discovery and development of this compound-based kinase inhibitors follow a structured and iterative process, from initial hit identification to preclinical candidate selection.[5][6][7]
Conclusion
The this compound scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel therapeutics. A deep understanding of the physicochemical properties of this compound compounds, coupled with robust experimental methodologies for their characterization, is essential for the successful development of new drugs. The systematic and iterative workflow of modern drug discovery, from initial high-throughput screening to meticulous lead optimization, allows for the refinement of this compound-based molecules into potent, selective, and safe medicines. As our understanding of the molecular basis of disease deepens, the strategic application of the principles and protocols outlined in this guide will undoubtedly lead to the discovery of the next generation of innovative this compound-based therapies.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 4. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Historical Perspective on Pyrimidine Research: From Foundational Chemistry to Therapeutic Revolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives are fundamental to life, forming the building blocks of nucleic acids—cytosine, thymine, and uracil—and thereby playing a central role in genetics and protein synthesis. Beyond this essential biological function, the this compound scaffold has proven to be a "privileged structure" in drug discovery, leading to the development of a vast and diverse array of therapeutic agents. This technical guide provides an in-depth historical perspective on this compound research, tracing its journey from early discoveries and foundational syntheses to the elucidation of its metabolic pathways and its impactful role in the development of life-changing pharmaceuticals.
I. Early Discoveries and Foundational Syntheses: The Dawn of this compound Chemistry
The story of pyrimidines begins not with its synthesis, but with the isolation of one of its derivatives. In 1818, the Italian chemist Luigi Valentino Brugnatelli isolated alloxan from the oxidation of uric acid.[1] However, the systematic study of this class of compounds would not commence for several decades.
A pivotal moment in this compound chemistry arrived in 1879 when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the first laboratory synthesis of a this compound derivative, barbituric acid, by condensing urea and malonic acid in the presence of phosphorus oxychloride. This reaction laid the groundwork for the synthesis of a whole class of sedative-hypnotic drugs.
The systematic investigation of the this compound ring system is largely credited to the German chemist Albrecht Pinner.[2] Starting in 1884, Pinner synthesized this compound derivatives by condensing ethyl acetoacetate with amidines.[2] He was also the first to propose the name "pyrimidin" in 1885.[2] The parent compound, this compound itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman by the reduction of 2,4,6-trichlorothis compound.[2]
Another significant early synthesis was the Biginelli reaction, discovered by the Italian chemist Pietro Biginelli in 1891. This one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea provided a straightforward method for the synthesis of dihydropyrimidinones, a class of compounds that would later be found to have important pharmacological activities.[3][4]
Key Milestones in Early this compound Synthesis
| Year | Discovery/Synthesis | Researchers | Significance |
| 1818 | Isolation of alloxan | Luigi Valentino Brugnatelli | First isolation of a this compound derivative.[1] |
| 1879 | Synthesis of barbituric acid | Grimaux | First laboratory synthesis of a this compound derivative. |
| 1884 | Systematic study of pyrimidines begins | Albrecht Pinner | Synthesized this compound derivatives from ethyl acetoacetate and amidines.[2] |
| 1885 | "Pyrimidin" name proposed | Albrecht Pinner | Coined the name for the heterocyclic ring system.[2] |
| 1891 | Biginelli reaction | Pietro Biginelli | A one-pot synthesis of dihydropyrimidinones.[3][4] |
| 1900 | Synthesis of the parent this compound | Siegmund Gabriel & James Colman | First synthesis of the fundamental this compound ring.[2] |
Experimental Protocols for Foundational Syntheses
Grimaux's Synthesis of Barbituric Acid (1879)
While the original 1879 publication lacks the detailed procedural description common in modern chemistry, the synthesis involved the reaction of malonic acid and urea in the presence of phosphorus oxychloride as a dehydrating agent. The reaction likely involved heating the mixture to drive the condensation and cyclization.
Pinner's this compound Synthesis (1884)
Pinner's method involved the condensation of an amidine with a β-keto ester , such as ethyl acetoacetate. The general procedure would have involved mixing the reactants, often in the presence of a base or acid catalyst, and heating to effect the cyclization and formation of the this compound ring. The yields for these early syntheses were often not reported or were described in non-quantitative terms.
Biginelli Reaction (1891)
The original procedure described by Pietro Biginelli involved the acid-catalyzed condensation of ethyl acetoacetate , an aromatic aldehyde (e.g., benzaldehyde), and urea . The reaction was typically carried out in ethanol with a strong acid catalyst like hydrochloric acid. The yields of the original Biginelli reaction were reported to be "poor to moderate."[5]
Gabriel and Colman's Synthesis of this compound (1900)
The synthesis of the parent this compound ring was achieved through a multi-step process starting from barbituric acid. The key steps involved:
-
Chlorination: Conversion of barbituric acid to 2,4,6-trichlorothis compound using a chlorinating agent like phosphorus oxychloride.
-
Reduction: The 2,4,6-trichlorothis compound was then reduced to this compound using zinc dust in hot water.[2]
II. The Biological Significance Unveiled: Pyrimidines in the Fabric of Life
The true biological significance of pyrimidines began to emerge with the study of nucleic acids. In the late 19th and early 20th centuries, chemists isolated and identified the constituent bases of DNA and RNA. The this compound bases—cytosine (C) , thymine (T) in DNA, and uracil (U) in RNA—were recognized as fundamental components of the genetic material. This discovery was a monumental step in understanding heredity and the molecular basis of life.
The elucidation of the double helical structure of DNA by Watson and Crick in 1953, which was based on the specific base pairing of pyrimidines with purines (A with T, and G with C), provided the chemical basis for the storage and replication of genetic information.
The Metabolic Pathways: De Novo and Salvage Synthesis
The realization that pyrimidines are essential for life prompted research into their biosynthesis. By the mid-20th century, two main pathways for this compound nucleotide synthesis were identified: the de novo pathway and the salvage pathway.
De Novo this compound Biosynthesis
The de novo pathway builds the this compound ring from simple precursors: bicarbonate, aspartate, and glutamine.[6][] This energy-intensive process is a key target for anticancer drugs. The pathway consists of six enzymatic steps, with key enzymes including carbamoyl phosphate synthetase II (CPS II), aspartate transcarbamoylase (ATCase), and dihydroorotate dehydrogenase (DHODH).
This compound Salvage Pathway
The salvage pathway recycles pre-formed this compound bases and nucleosides from the breakdown of nucleic acids.[8][9] This pathway is less energy-consuming and is crucial in certain tissues. Key enzymes in this pathway include thymidine kinase and uridine-cytidine kinase.
Experimental Methods for Elucidating Metabolic Pathways
The elucidation of these complex pathways relied on a combination of innovative experimental techniques for the time:
-
Isotopic Labeling: The use of radioisotopes, such as ¹⁴C and ¹⁵N, was instrumental in tracing the metabolic fate of precursor molecules and identifying the origins of the atoms in the this compound ring.
-
Enzyme Assays: The development of assays to measure the activity of specific enzymes allowed researchers to isolate and characterize the individual steps of the pathways. For example, early assays for dihydroorotate dehydrogenase often involved spectrophotometrically monitoring the reduction of an artificial electron acceptor.
-
Mutant Organisms: The use of microbial mutants that were deficient in specific enzymes of the this compound biosynthetic pathways was crucial for ordering the steps of the pathway and understanding its regulation.
-
Chromatography: Techniques like paper chromatography were essential for separating and identifying the various intermediates of the metabolic pathways.[10]
III. Pyrimidines in Drug Development: A Therapeutic Revolution
The central role of pyrimidines in nucleic acid metabolism made them an attractive target for the development of therapeutic agents, particularly in the fields of cancer and infectious diseases.
The Sulfa Drugs: Early Antibacterials
One of the first major classes of drugs to incorporate a this compound ring was the sulfonamides . Sulfadiazine , synthesized in the early 1940s, became a widely used antibacterial agent. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Folic acid is a crucial cofactor in the synthesis of both purines and pyrimidines.
| Drug | Year of Discovery/Introduction | Mechanism of Action | Target Organism/Disease |
| Sulfadiazine | ~1940 | Inhibits dihydropteroate synthase, blocking folic acid synthesis | Bacteria |
Quantitative Data on Early this compound-Based Drugs
Obtaining precise IC50 values from the earliest literature can be challenging due to differences in assay methodologies. However, the antibacterial efficacy of sulfadiazine was well-established through minimum inhibitory concentration (MIC) studies against various bacterial strains.
The Rise of Antimetabolites in Cancer Chemotherapy
The discovery that cancer cells have a high demand for nucleotides to support their rapid proliferation led to the development of antimetabolites that interfere with this compound metabolism.
-
5-Fluorouracil (5-FU): Synthesized in 1957, 5-FU is a this compound analog that is converted in the body to FdUMP, a potent inhibitor of thymidylate synthase , the enzyme that catalyzes the final step in the de novo synthesis of thymidylate.[11] This leads to a "thymineless death" of rapidly dividing cancer cells.
-
Cytarabine (Ara-C): Introduced in the 1960s, cytarabine is an analog of deoxycytidine that, once incorporated into DNA, inhibits DNA polymerase and chain elongation.
Antiviral Agents: Targeting Viral Replication
The development of this compound-based antiviral drugs has been a major success story in medicinal chemistry.
-
Idoxuridine: One of the first antiviral drugs, developed in the 1950s, is a thymidine analog that can be incorporated into viral DNA, leading to errors in replication.
-
Zidovudine (AZT): Originally synthesized in 1964 as a potential anticancer agent, AZT was repurposed in the 1980s as the first effective treatment for HIV/AIDS.[12][13] AZT is a thymidine analog that, after conversion to its triphosphate form, inhibits the viral enzyme reverse transcriptase, a key enzyme in the replication of retroviruses like HIV. The discovery of AZT was a landmark achievement in the fight against AIDS.[14][15]
| Drug | Year of Discovery/Introduction | Mechanism of Action | Target Organism/Disease |
| 5-Fluorouracil | 1957 | Inhibits thymidylate synthase | Various Cancers |
| Cytarabine | 1960s | Inhibits DNA polymerase | Leukemia |
| Idoxuridine | 1950s | Incorporated into viral DNA, causing replication errors | Herpes Simplex Virus |
| Zidovudine (AZT) | 1964 (repurposed in 1980s) | Inhibits reverse transcriptase | HIV/AIDS[12][13] |
Pyrimidines in Signaling Pathways
More recently, this compound derivatives have been identified as potent modulators of various cellular signaling pathways, expanding their therapeutic potential beyond their role as antimetabolites.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Several this compound-based compounds have been developed as potent inhibitors of EGFR tyrosine kinase.[1][16][17][18] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. This compound derivatives have been developed as inhibitors of various kinases within this pathway, such as p38 MAPK, offering potential treatments for inflammatory diseases and cancer.
Calcium Signaling
Some this compound derivatives have been shown to act as calcium channel blockers, modulating intracellular calcium concentrations.[16] This has implications for the treatment of cardiovascular diseases and neurological disorders.
IV. Conclusion
The historical journey of this compound research is a testament to the power of fundamental chemical inquiry and its profound impact on biology and medicine. From the initial isolation and synthesis of simple heterocyclic compounds to the intricate understanding of their roles in metabolism and signaling, the study of pyrimidines has consistently opened new avenues for therapeutic intervention. The development of this compound-based drugs has transformed the treatment of numerous diseases, from bacterial infections and cancer to viral illnesses like HIV/AIDS. As our understanding of the complex cellular signaling networks continues to grow, the versatile this compound scaffold is poised to remain a central focus of drug discovery and development efforts for years to come. The rich history of this compound research serves as a powerful reminder that the exploration of fundamental chemical structures can lead to discoveries that have a lasting and transformative impact on human health.
References
- 1. This compound derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of a thymidylate synthase-deficient human colon tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. This compound salvage pathway: Topics by Science.gov [science.gov]
- 9. Re-Discovery of this compound Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Frontiers | A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. acs.org [acs.org]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. Antiretroviral Drug Discovery and Development | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 15. Zidovudine - Wikipedia [en.wikipedia.org]
- 16. A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New this compound-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous bioactive molecules, including nucleosides, vitamins, and a wide array of therapeutic agents.[1][2] The this compound scaffold is a privileged structure due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This document provides detailed application notes and experimental protocols for several key laboratory methods for synthesizing this compound derivatives, designed to be a practical guide for researchers in the field. The synthetic strategies covered include the classical Biginelli and Pinner reactions, versatile synthesis from chalcone precursors, and modern microwave-assisted protocols.
Key Synthetic Strategies
The synthesis of the this compound ring is a well-established area of organic chemistry, with several named reactions and numerous modifications being reported. The most common approach involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.[5][6]
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[7][8] These DHPMs are valuable intermediates that can be further modified. The reaction is prized for its operational simplicity and the direct access it provides to complex, biologically relevant molecules.[9][10]
Logical Workflow for the Biginelli Reaction
Caption: Workflow for the Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)
This protocol is a general procedure and may require optimization for specific substrates.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (20-30 mL), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[9][11]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[11]
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated.
-
Isolation: Collect the solid product by filtration using a Büchner funnel and wash with a small amount of cold solvent.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Pinner Synthesis
The Pinner synthesis is a versatile method for preparing a wide range of substituted pyrimidines. It typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[12][13] This method is particularly useful for synthesizing 2-substituted pyrimidines.[6] A variation of this synthesis utilizes α-chloro-β-diketones to directly introduce a substituent at the 5-position of the this compound ring.[14]
Signaling Pathway for Pinner Synthesis
Caption: Generalized pathway for the Pinner this compound synthesis.
Experimental Protocol: Synthesis of a 2-Substituted this compound
This protocol is a general representation of the Pinner synthesis.
-
Reaction Setup: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in a solvent like ethanol.
-
Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to the mixture to liberate the free amidine.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be extracted with an organic solvent.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques.
Synthesis from Chalcones
Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of a variety of heterocyclic compounds, including pyrimidines.[15][16] The synthesis involves the cyclocondensation of a chalcone with a suitable N-C-N synthon like urea, thiourea, or guanidine hydrochloride.[15][17] This method allows for the introduction of diverse substituents on the this compound ring, originating from the chalcone backbone.
Experimental Workflow for this compound Synthesis from Chalcones
Caption: Two-step synthesis of pyrimidines from chalcones.
Experimental Protocol: Two-Step Synthesis of a this compound Derivative from a Chalcone
-
Step 1: Synthesis of the Chalcone Precursor [18]
-
Reaction Setup: Dissolve an appropriate aromatic aldehyde (10 mmol) and an acetophenone derivative (10 mmol) in ethanol (20-30 mL) in a flask.
-
Base Addition: Slowly add an aqueous solution of a strong base, such as KOH or NaOH, to the stirred mixture.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is then filtered, washed with water, and dried.
-
Purification: Recrystallize the crude chalcone from ethanol.
-
-
Step 2: Synthesis of the this compound [15][18]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and guanidine hydrochloride or thiourea (10 mmol) in ethanol (25 mL).
-
Base Addition: Add a solution of a base, such as ethanolic KOH.
-
Reaction: Reflux the mixture for several hours (e.g., 10-22 hours), monitoring the progress by TLC.[15]
-
Isolation: After cooling, pour the reaction mixture into crushed ice. The resulting precipitate is filtered, washed with water, and dried.
-
Purification: Recrystallize the crude this compound derivative from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the final product using spectroscopic methods.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[19][20] This "green chemistry" approach is highly applicable to the synthesis of this compound derivatives.[18][21]
Experimental Protocol: Microwave-Assisted Synthesis of a this compound Derivative [18]
This protocol is an adaptation of the synthesis from chalcones using microwave irradiation.
-
Reaction Setup: In a microwave-safe reaction vessel, mix the chalcone (10 mmol), urea (10 mmol), and ethanol (10 mL).
-
Base Addition: Add an aqueous solution of KOH (e.g., 40%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 210 W) for a short duration (e.g., 7-10 minutes). Monitor the reaction progress by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl. Filter the resulting precipitate, wash with water, and dry.
-
Purification and Characterization: Purify the product by recrystallization and confirm its structure using spectroscopic techniques.
Quantitative Data Summary
The efficiency of this compound synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables provide a summary of representative quantitative data compiled from the literature for different synthetic strategies.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines from Chalcones
| Entry | Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | Chalcone + Urea + KOH | Ethanol | 4 h | 65-78 | [18] |
| 2 | Microwave | Chalcone + Urea + KOH | Ethanol | 7-10 min | 75-88 | [18] |
Table 2: Yields for the Synthesis of Fused Pyrimidines via L-proline Catalysis in Water
| Entry | Aldehyde | Amine Component | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 2-Aminobenzothiazole | 3.5 | 94 | [22] |
| 2 | 4-Nitrobenzaldehyde | 2-Aminobenzothiazole | 3.0 | 96 | [22] |
| 3 | Benzaldehyde | Urea | 4.0 | 92 | [22] |
| 4 | 4-Methoxybenzaldehyde | Urea | 4.5 | 89 | [22] |
Reaction Conditions: 4-hydroxy coumarin (5 mmol), aldehyde (5 mmol), and amine component (5 mmol) using L-proline (10 mol %) in water at 70 °C.[22]
Table 3: Synthesis of Pyrimidines from Chalcones and Guanidine/Thiourea
| Entry | Chalcone Substituent | N-C-N Reagent | Reflux Time (h) | Yield (%) | Reference |
| 1 | 4-H | Guanidine HCl | 10 | 72 | [15] |
| 2 | 4-Cl | Guanidine HCl | 10 | 78 | [15] |
| 3 | 4-F | Guanidine HCl | 10 | 81 | [15] |
| 4 | 4-H | Thiourea | 22 | 68 | [15] |
| 5 | 4-Cl | Thiourea | 22 | 75 | [15] |
Conclusion
The synthesis of this compound derivatives is a rich and diverse field, offering multiple pathways to access this important heterocyclic scaffold. The choice of synthetic method depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The classical Biginelli and Pinner reactions remain highly relevant, while methods utilizing chalcone precursors offer great flexibility. Furthermore, the adoption of modern techniques like microwave-assisted synthesis can significantly improve reaction efficiency and align with the principles of green chemistry. The protocols and data presented herein provide a solid foundation for researchers to design and execute the synthesis of novel this compound derivatives for applications in drug discovery and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Synthesis and Biological Activities of Some this compound Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. orientjchem.org [orientjchem.org]
- 5. wjarr.com [wjarr.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pinner this compound synthesis | PPTX [slideshare.net]
- 13. Pinner this compound synthesis | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pnrjournal.com [pnrjournal.com]
- 17. [PDF] Synthesis of chalcone-based this compound derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive this compound Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of this compound Derivatives | Bentham Science [eurekaselect.com]
- 22. Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for radiolabeling pyrimidine derivatives, crucial for various applications in biomedical research and drug development, particularly in positron emission tomography (PET) imaging. Detailed protocols for key radiolabeling procedures are provided, along with comparative data to aid in the selection of the most appropriate method for a given research objective.
Introduction to this compound Radiolabeling
This compound nucleosides are fundamental building blocks of DNA and RNA. Radiolabeling these molecules allows for non-invasive in vivo imaging of cellular proliferation, a hallmark of cancer. Tracers such as [¹¹C]thymidine and its analogues like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) are utilized to measure DNA synthesis via the salvage pathway, providing valuable insights into tumor biology and response to therapy.[1][2][3] This document outlines common radiolabeling techniques using isotopes like fluorine-18 (¹⁸F), carbon-11 (¹¹C), iodine-125 (¹²⁵I), and tritium (³H).
Radiolabeling Methods & Comparative Data
The choice of radionuclide and labeling strategy depends on the specific application, desired imaging modality, and the chemical nature of the this compound derivative. Below is a summary of common methods and their key performance indicators.
| Radiolabeling Method | This compound Derivative | Radionuclide | Radiochemical Yield (RCY) (%) | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | Synthesis Time (min) | Reference(s) |
| Fluorination | 5-Fluorouracil ([¹⁸F]5-FU) | ¹⁸F | 20-30 | >99 | Not Reported | - | [4] |
| 5-Fluorouracil ([¹⁸F]5-FU) | ¹⁸F | 0.92 ± 0.18 | >99 | 34.3 ± 18.0 Ci/µmol | ~90 | [3] | |
| 3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT) | ¹⁸F | 16 ± 2 (decay-corrected) | >99 | - | < 55 | [5] | |
| 3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT) | ¹⁸F | 50 (radiochemical yield) | - | 37 | 100 | [6] | |
| Carbon-11 Labeling | [methyl-¹¹C]Thymidine | ¹¹C | 17-25 | >99 | 250-300 mCi/mmol | 30-45 | |
| [2-¹¹C]Thymidine | ¹¹C | 30-35 (decay-corrected) | - | - | 60 | [7] | |
| [methyl-¹¹C]Thymidine | ¹¹C | 40-70 | >99 | 20-30 mCi/µmol | 25 | [8] | |
| Iodination | 5-Iodo-2'-deoxyuridine | ¹²³I/¹²⁵I/¹³¹I | - | - | - | 5 | [9] |
| Tritiation | This compound Derivatives | ³H | - | - | - | - | [10] |
Experimental Protocols
Synthesis of [¹⁸F]5-Fluorouracil via Electrophilic Fluorination
This protocol describes a simple method for the synthesis of [¹⁸F]-labelled 5-fluorouracil using acetylhypofluorite.[4]
Materials:
-
Uracil
-
[¹⁸F]F₂ gas
-
Acetic acid
-
Triethylamine
-
Sep-Pak column for purification
Procedure:
-
Produce [¹⁸F]F₂ gas via the ²⁰Ne(d,α)¹⁸F nuclear reaction.
-
Bubble the [¹⁸F]F₂ gas through a solution of acetic acid to generate [¹⁸F]acetylhypofluorite in situ.
-
React the [¹⁸F]acetylhypofluorite solution with uracil.
-
Evaporate the reaction mixture to dryness in the presence of triethylamine.
-
Redissolve the residue in an appropriate solvent.
-
Purify the [¹⁸F]5-fluorouracil solution by passing it through a Sep-Pak column.
Expected Outcome:
-
Radiochemical yield: 20-30%[4]
Synthesis of [methyl-¹¹C]Thymidine
This protocol outlines the synthesis of [¹¹C]thymidine from cyclotron-produced [¹¹C]methyl iodide.[8]
Materials:
-
5-bromo-2'-deoxyuridine
-
Bis(trimethylsilyl)amine (BSA)
-
n-Butyllithium (n-BuLi)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
C18 reversed-phase chromatography column
Procedure:
-
Prepare the bis-silylated derivative of 5-bromo-2'-deoxyuridine by reacting it with BSA.
-
Dissolve the silylated precursor in anhydrous THF and cool to -50°C.
-
Add n-BuLi to the solution to form the lithium salt.
-
Introduce cyclotron-produced [¹¹C]methyl iodide into the reaction mixture.
-
Allow the reaction to proceed for a few minutes.
-
Quench the reaction with a suitable reagent (e.g., water).
-
Purify the crude product using reversed-phase chromatography on a C18 column.
Expected Outcome:
-
Radiochemical yield: 40-70%[8]
-
Synthesis time: ~25 minutes[8]
-
Specific activity: 20-30 mCi/µmol at the end of synthesis[8]
Radioiodination of 5-Iodo-2'-deoxyuridine (IUdR)
This protocol describes a rapid "kit-based" method for the synthesis of radioiodinated IUdR.[9]
Materials:
-
5-Chloromercuri-2'-deoxyuridine precursor
-
Na¹²³I, Na¹²⁵I, or Na¹³¹I solution
-
Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Aqueous buffer
Procedure:
-
Prepare a sterile, sealed reaction vial containing the 5-chloromercuri-2'-deoxyuridine precursor and Iodogen®.
-
Inject the desired sodium radioiodide solution (Na¹²³I, Na¹²⁵I, or Na¹³¹I) into the vial.
-
Incubate the reaction mixture at room temperature. The reaction is typically instantaneous.
-
The product is ready for use without further purification.
Expected Outcome:
Tritiation of this compound Derivatives
Tritium labeling is a versatile method for radiolabeling small molecules.[11] One common approach is catalytic hydrogenation using tritium gas.[12]
Materials:
-
Unsaturated or halogenated this compound precursor
-
Palladium on carbon (Pd/C) catalyst
-
Tritium (³H₂) gas
-
Appropriate solvent
Procedure:
-
Dissolve the this compound precursor in a suitable solvent.
-
Add the Pd/C catalyst to the solution.
-
Introduce tritium gas into the reaction vessel under a controlled pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the tritiated product using chromatography (e.g., HPLC).
Visualizations
Experimental Workflow for Automated Radiosynthesis
The following diagram illustrates a generalized workflow for the automated synthesis of a radiolabeled this compound derivative, such as [¹⁸F]FLT, using a commercial synthesis module.[13][14][15]
Caption: Automated synthesis workflow for radiolabeled pyrimidines.
DNA Salvage Pathway for PET Imaging
Radiolabeled thymidine analogs are transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells. The resulting radiolabeled monophosphate is trapped intracellularly, allowing for PET imaging of DNA synthesis.[3][16][17]
Caption: DNA salvage pathway for PET imaging with thymidine analogs.
References
- 1. Synthesis and fluoro-radiolabelling of proliferation imaging agent 18F-FLT [inis.iaea.org]
- 2. Artwork and media instructions | Elsevier policy [elsevier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-Deoxy-3'-[18F]fluorothymidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Production of [2-11C]thymidine for quantification of cellular proliferation with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 11C-labelled thymidine for tumor visualization using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Synthesis and evaluation of novel F-18-labeled this compound derivatives: potential FAK inhibitors and PET imaging agents for cancer detection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Automation of simplified two-step radiolabeling via ditosylate synthon for 18F-labeled radiotracers using AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Human biodistribution and radiation dosimetry of novel PET probes targeting the deoxyribonucleoside salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleotide salvage - Wikipedia [en.wikipedia.org]
Applications of Pyrimidine in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental heterocyclic motif found in nucleic acids and a plethora of biologically active compounds.[1][2][3] Its inherent biological relevance and synthetic tractability have made it a cornerstone in medicinal chemistry and chemical biology.[4][5] The advent of "click chemistry," a set of powerful, reliable, and selective reactions, has further expanded the utility of pyrimidines by providing an efficient means for their conjugation and modification.[6][7][8] This document provides detailed application notes and protocols for the use of this compound derivatives in click chemistry, with a focus on bioconjugation, cellular imaging, and drug discovery.
Fluorescent Labeling of Biomolecules and Live-Cell Imaging
One of the most powerful applications of this compound click chemistry is in the fluorescent labeling of biomolecules and subsequent imaging in living systems.[9][10] By incorporating an azide-modified this compound nucleoside into cellular nucleic acids, researchers can use strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-bearing fluorophore to visualize these molecules in real-time.[9][10] A significant advantage of this method is that the resulting triazole product can itself be fluorescent, obviating the need for a traditional fluorogenic reporter.[9][10]
Quantitative Data for this compound-Based SPAAC Reactions
| Reactants | Reaction Time | Yield | Reference |
| 5-azidouridine + fused cyclopropyl cyclooctyne | < 5 min | Quantitative | [9][10] |
| 5-azido-2′-deoxyuridine + fused cyclopropyl cyclooctyne | < 5 min | Quantitative | [9][10] |
| 8-azido-ATP + fused cyclopropyl cyclooctyne | 3 h | Quantitative | [9][10] |
| 2-azidoadenosine + fused cyclopropyl cyclooctyne | 3 h | Quantitative | [9] |
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Fluorescent Imaging
This protocol describes the labeling of cellular nucleic acids in MCF-7 cancer cells using an azidothis compound nucleoside followed by a SPAAC reaction with a cyclooctyne derivative.[9][10]
Materials:
-
5-azidouridine (or other azido-modified this compound nucleoside)
-
Fused cyclopropyl cyclooctyne (or other suitable cyclooctyne)
-
MCF-7 cells
-
Cell culture medium (e.g., Opti-MEM I)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Culture MCF-7 cells in a suitable vessel (e.g., glass-bottom dish) to the desired confluency.
-
Prepare a stock solution of 5-azidouridine in a biocompatible solvent (e.g., DMSO).
-
Add the 5-azidouridine stock solution to the cell culture medium to a final concentration of 25-100 µM.
-
Incubate the cells for 4-24 hours to allow for the incorporation of the azidothis compound into cellular RNA.
-
-
Washing:
-
Gently aspirate the medium containing the azidothis compound.
-
Wash the cells three times with pre-warmed PBS to remove any unincorporated azidothis compound.
-
-
Click Reaction:
-
Prepare a stock solution of the cyclooctyne derivative in a biocompatible solvent.
-
Dilute the cyclooctyne stock solution in fresh, pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Add the cyclooctyne-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C. The reaction between the azide and cyclooctyne will proceed efficiently under these conditions.[9]
-
-
Imaging:
-
Gently wash the cells three times with pre-warmed PBS to remove excess cyclooctyne.
-
Add fresh medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the resulting fluorescent triazole product.
-
Workflow for Live-Cell Imaging.
Synthesis of this compound-Based Bioconjugates and Drug Discovery
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient method for synthesizing novel this compound-containing molecules for drug discovery and bioconjugation.[11][12][13] This approach allows for the modular assembly of complex structures by linking a this compound core, functionalized with either an azide or an alkyne, to another molecule of interest (e.g., a peptide, sugar, or another pharmacophore).[6][11]
Quantitative Data for this compound-Based CuAAC Reactions
| This compound Derivative | Coupling Partner | Catalyst System | Reaction Time | Yield | Reference |
| Thienothis compound-alkyne | Glycosyl-azide | CuSO4·5H2O, Sodium Ascorbate | 12 h | 85-95% | [11] |
| 5'-azido-dU derivative | 5-(1,7-octadiynyl)-dU | CuSO4, Ascorbic Acid, TBTA | 2 h | ~70% (intramolecular) | [14] |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Synthesis of a Thienothis compound-Glycoside Conjugate
This protocol is adapted from the synthesis of novel triazole-thienothis compound hybrid glycosides with potential anticancer activity.[11]
Materials:
-
Propargylated thienothis compound derivative (alkyne component)
-
Azido-functionalized sugar moiety (azide component)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the propargylated thienothis compound (1 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Add the azido-functionalized sugar (1.1 equivalents).
-
Stir the mixture until all components are dissolved.
-
-
Catalyst Preparation and Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC. The formation of the triazole product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
The reaction is typically complete within 12-24 hours.[11]
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure thienothis compound-glycoside conjugate.
-
Drug Discovery Workflow.
Synthesis of this compound-Based Macrocycles
Intramolecular click chemistry provides a powerful strategy for the synthesis of macrocyclic compounds containing a this compound nucleoside.[14] These structures are of interest in supramolecular chemistry and as potential therapeutic agents. The high efficiency of the CuAAC reaction, even in dilute solutions, makes it well-suited for cyclization reactions.[14]
Experimental Protocol: Intramolecular CuAAC for the Synthesis of a this compound Nucleoside Macrocycle
This protocol is based on the synthesis of a 16-membered macrocycle from a dU derivative functionalized with both an azido group and an octadiynyl side chain.[14]
Materials:
-
5'-azido-5-(1,7-octadiynyl)-2'-deoxyuridine
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., acetonitrile/water)
-
High-dilution reaction setup (optional, but recommended)
Procedure:
-
Reaction Setup:
-
In a large volume of solvent (to favor intramolecular reaction, e.g., 0.1 mM concentration), dissolve the 5'-azido-5-(1,7-octadiynyl)-2'-deoxyuridine.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the TBTA ligand.
-
-
Catalyst Addition:
-
Add the TBTA ligand to the reaction mixture (1 equivalent relative to copper).
-
Add the CuSO₄ solution (e.g., 0.1 equivalents).
-
Add the sodium ascorbate solution (e.g., 0.5 equivalents).
-
-
Reaction:
-
Stir the reaction at room temperature. The use of a syringe pump to slowly add the substrate to the catalyst solution can further promote intramolecular cyclization.
-
Monitor the reaction by TLC or LC-MS. The formation of the macrocycle will be observed as the disappearance of the starting material and the appearance of a new product.
-
The reaction is typically complete within 2-4 hours.[14]
-
-
Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting macrocycle using column chromatography or preparative HPLC.
-
Intramolecular Cyclization.
References
- 1. This compound: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in this compound-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidothis compound Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienothis compound hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of this compound nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine-Based Fluorescent Probes in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, application, and experimental protocols for various classes of pyrimidine-based fluorescent probes. The unique chemical structure of the this compound scaffold allows for versatile modifications, leading to the development of highly sensitive and selective probes for a wide range of biological analytes and physiological parameters.
Probes for Metal Ion Detection
This compound-based fluorescent probes are widely employed for the detection of biologically and environmentally important metal ions. Their design often incorporates chelating moieties that, upon binding to a specific metal ion, induce a change in the photophysical properties of the fluorophore.
Signaling Mechanisms
The two primary signaling mechanisms for this compound-based metal ion probes are Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching.
-
Chelation-Enhanced Fluorescence (CHEF): In the absence of the target metal ion, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the chelating group to the fluorophore. Upon binding the metal ion, this PET process is inhibited, leading to a significant increase in fluorescence intensity ("turn-on" response).[1][2]
-
Fluorescence Quenching: The probe is initially fluorescent. Upon binding to a metal ion (e.g., Cu²⁺, Fe³⁺), the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.[3][4][5]
Diagram of Signaling Mechanisms for Metal Ion Detection
Caption: Signaling mechanisms of this compound-based probes for metal ion detection.
Quantitative Data
| Probe Name/Derivative | Target Ion | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit | Ref. |
| Pyrazolothis compound L | Cu²⁺ | - | - | - | 0.043 µM | [6] |
| Pyrazolothis compound L | Ni²⁺ | - | - | - | 0.038 µM | [6] |
| Schiff Base HL | Al³⁺ | 395 | 501 | - | 2.42 µM | [1][7] |
| PTC | Fe³⁺ | - | 325 | - | 1.24 µM | [8] |
Experimental Protocol: Detection of Al³⁺ in Live Cells
This protocol describes the use of a this compound-based Schiff base probe for the fluorescent imaging of Al³⁺ in living cells.
Materials:
-
This compound-Schiff base probe (e.g., HL)
-
Dimethyl sulfoxide (DMSO)
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
AlCl₃ solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 35 mm glass-bottom dish at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the this compound-Schiff base probe in DMSO.
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with a working solution of the probe (e.g., 10 µM in DMEM) for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
-
Al³⁺ Treatment:
-
Incubate the probe-loaded cells with varying concentrations of AlCl₃ in DMEM for 30 minutes at 37°C.
-
As a control, incubate a separate dish of probe-loaded cells with DMEM only.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh DMEM or PBS to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., λex = 405 nm, λem = 450-550 nm). An increase in fluorescence intensity should be observed in the presence of Al³⁺.
-
Probes for pH Sensing
This compound derivatives can be designed to be sensitive to pH changes in the cellular microenvironment, which is crucial for studying various physiological and pathological processes, such as mitophagy.
Signaling Mechanism
The fluorescence of these probes is often dependent on the protonation/deprotonation of nitrogen atoms within the this compound ring or attached functional groups. This change in protonation state alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. For example, some probes exhibit a "turn-on" fluorescence response in acidic conditions.[9][10]
Diagram of pH Sensing Mechanism
Caption: General mechanism for a "turn-on" this compound-based pH probe.
Quantitative Data
| Probe Name | Application | pH Range | λex (nm) | λem (nm) | Response | Ref. |
| Z2 | Mitophagy (acidic pH) | Acidic | - | - | "Turn-on" | [9] |
| 12k | pH sensing | 1-7 | ~300 | ~450 | "Turn-off" in acid | [10] |
Experimental Protocol: Monitoring Mitophagy via Mitochondrial pH Variation
This protocol is adapted for a this compound-based probe that targets mitochondria and fluoresces under acidic conditions to monitor mitophagy.[9]
Materials:
-
Mitochondrial-targeting this compound pH probe (e.g., Z2)
-
DMSO
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PBS
-
Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A)
-
Confocal microscope
Procedure:
-
Cell Culture: Seed HeLa cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Induction of Mitophagy: Treat the cells with a mitophagy inducer (e.g., 10 µM CCCP) for a specified time (e.g., 12-24 hours) to induce mitochondrial damage and subsequent mitophagy. A control group of untreated cells should be maintained.
-
Probe Loading:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Dilute the stock solution to a final working concentration (e.g., 5 µM) in DMEM.
-
Wash the cells with warm PBS.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with warm PBS.
-
Add fresh medium to the cells.
-
Image the cells using a confocal microscope. In cells undergoing mitophagy, damaged mitochondria will be engulfed by lysosomes, creating an acidic environment that will cause the probe to fluoresce brightly.
-
Probes for Viscosity Detection
Intracellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules. This compound-based "molecular rotors" are designed to report on changes in microviscosity.
Signaling Mechanism
These probes typically feature a rotatable bond that allows for non-radiative decay of the excited state through intramolecular rotation. In low viscosity environments, this rotation is facile, and fluorescence is quenched. In high viscosity environments, the rotation is restricted, which blocks the non-radiative decay pathway and leads to a significant enhancement of fluorescence. This is a form of Aggregation-Induced Emission (AIE) or Restricted Intramolecular Rotation (RIR).[11][12][13][14][15]
Diagram of Viscosity Sensing Mechanism
Caption: Mechanism of a this compound-based molecular rotor for viscosity sensing.
Quantitative Data
| Probe Name | Application | λex (nm) | λem (nm) | Fluorescence Enhancement | Ref. |
| PTPA-QM | Viscosity sensing, Aβ detection | - | - | 22-fold (in 99% glycerol) | [11] |
| PYATT | Lysosomal viscosity | - | - | - | [16] |
Experimental Protocol: Imaging Cellular Viscosity
This protocol provides a general method for imaging intracellular viscosity using a this compound-based molecular rotor.
Materials:
-
This compound-based viscosity probe
-
DMSO
-
HepG2 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PBS
-
Viscosity modulator (optional, e.g., Nystatin or Monensin)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HepG2 cells on glass-bottom dishes to 70-80% confluency.
-
Probe Loading:
-
Prepare a 1 mM stock solution of the viscosity probe in DMSO.
-
Dilute the stock solution to a final working concentration (e.g., 10 µM) in serum-free medium.
-
Wash the cells with PBS.
-
Incubate the cells with the probe solution for 30 minutes at 37°C.
-
-
Inducing Viscosity Changes (Optional):
-
To observe dynamic changes, treat the probe-loaded cells with a viscosity modulator. For example, induce apoptosis with a suitable agent, which is often accompanied by an increase in intracellular viscosity.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh DMEM to the dish.
-
Image the cells using a confocal microscope. An increase in fluorescence intensity will correspond to an increase in intracellular viscosity.
-
Probes for Reactive Oxygen Species (ROS)
ROS play dual roles in cellular signaling and oxidative stress. This compound-based probes can be designed to react specifically with certain ROS, such as hydrogen peroxide (H₂O₂), leading to a fluorescent response.
Signaling Mechanism
These probes are typically reaction-based. A ROS-reactive group (e.g., a boronate ester for H₂O₂) is attached to the this compound fluorophore, which quenches its fluorescence. The specific ROS cleaves this group, releasing the fluorophore and causing a "turn-on" fluorescence signal.
Diagram of ROS Detection Mechanism
Caption: Reaction-based mechanism for a this compound probe detecting ROS.
Quantitative Data
| Probe Name | Target ROS | λex (nm) | λem (nm) | Response | Application | Ref. |
| PB1 | H₂O₂ | - | Deep-red | "Turn-on" | Parkinson's disease models | [17] |
| This compound-Se | H₂O₂ | 388 | 528 | "Turn-on" | Redox cycling with GSH | [10] |
Experimental Protocol: Detection of H₂O₂ in a Parkinson's Disease Model
This protocol is conceptualized based on the use of a probe like PB1 for detecting H₂O₂ in cell models of Parkinson's disease.[17]
Materials:
-
Deep-red this compound-based H₂O₂ probe (e.g., PB1)
-
DMSO
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
PBS
-
Neurotoxin to induce oxidative stress (e.g., MPP⁺ or 6-OHDA)
-
H₂O₂ (positive control)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells on glass-bottom dishes.
-
Treat cells with a neurotoxin (e.g., 1 mM MPP⁺ for 24 hours) to induce a Parkinson's-like state and elevate intracellular H₂O₂ levels.
-
-
Probe Loading:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Wash the treated and control cells with PBS.
-
Incubate the cells with a working concentration of the probe (e.g., 5-10 µM) in medium for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh medium.
-
Image the cells using a confocal microscope with deep-red excitation and emission settings. A significantly higher fluorescence signal is expected in the neurotoxin-treated cells compared to the control cells, indicating increased H₂O₂ production.
-
General Experimental Workflow for Bioimaging
The application of this compound-based fluorescent probes in cellular imaging generally follows a standardized workflow, from cell preparation to image acquisition and analysis.
Diagram of General Bioimaging Workflow
Caption: A generalized experimental workflow for cellular imaging with fluorescent probes.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fe3+ Selective this compound Based Chromogenic and Fluorogenic Chemosensor | Trends in Sciences [tis.wu.ac.th]
- 9. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Novel Aggregation-Induced Emission Fluorescent Probe for Detection of β-Amyloid Based on Pyridinyltriphenylamine and Quinoline–Malononitrile [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A near-infrared fluorescent probe with viscosity sensitivity in lysosome for cancer visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Pyrimidine Analogs in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrimidine analogs in the design and development of antiviral therapeutics. This document details the mechanisms of action, summarizes key quantitative data for prominent this compound analog drugs, and provides detailed protocols for essential antiviral assays.
Introduction to this compound Analogs as Antiviral Agents
This compound analogs are a class of synthetic compounds that mimic naturally occurring this compound nucleosides (cytidine, thymidine, and uridine), which are fundamental building blocks of DNA and RNA.[1][2] Due to their structural similarity, these analogs can interfere with viral replication processes, making them a cornerstone of antiviral therapy.[3][4] They have demonstrated broad-spectrum activity against a range of viruses, including retroviruses like HIV, hepatitis B and C viruses, herpesviruses, influenza viruses, and coronaviruses.[3][4][5]
The primary mechanism of action for most this compound analog antivirals involves their conversion into triphosphate forms within the host cell.[6][7] These active metabolites then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases, such as reverse transcriptase or RNA-dependent RNA polymerase (RdRp).[6][8] Once incorporated, they can act as chain terminators, preventing further elongation of the nucleic acid strand, or induce mutations in the viral genome, a process termed "error catastrophe."[6][9]
Furthermore, some this compound analogs can modulate the host's innate immune response.[10][11] Inhibition of the de novo this compound biosynthesis pathway in host cells has been shown to suppress viral growth by activating cellular defense mechanisms, including the expression of interferon-stimulated genes.[10][11]
Key this compound Analog Antiviral Drugs: Quantitative Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of several key FDA-approved or investigational this compound analog antiviral drugs. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values indicate the drug's potency in inhibiting viral replication, while CC50 (50% cytotoxic concentration) reflects its toxicity to host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Table 1: Antiviral Activity of Reverse Transcriptase Inhibitors | ||||
| Drug | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) |
| Zidovudine (AZT) | HIV-1 | Human T-cells | Value not explicitly found | >1000 |
| Lamivudine (3TC) | HIV-1 | Peripheral Blood Mononuclear Cells (PBMCs) | Value not explicitly found | Value not explicitly found |
| HBV | HepG2 cells | EC50: Value not explicitly found | Value not explicitly found |
| Table 2: Antiviral Activity of RNA-Dependent RNA Polymerase (RdRp) Inhibitors | ||||
| Drug | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) |
| Sofosbuvir | HCV | Huh-7 cells | EC50: Value not explicitly found | Value not explicitly found |
| SARS-CoV-2 | HuH-7 cells | EC50: Value not explicitly found | Value not explicitly found | |
| SARS-CoV-2 | Calu-3 cells | EC50: Value not explicitly found | Value not explicitly found | |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 cells | IC50: 2.2[12] | Value not explicitly found |
| SARS-CoV-2 (2019-nCoV) | Vero E6 cells | IC50 (72h): 0.32[13] | Value not explicitly found | |
| SARS-CoV-2 (Alpha) | Vero E6 cells | IC50 (72h): 0.32[13] | Value not explicitly found | |
| SARS-CoV-2 (Beta) | Vero E6 cells | IC50 (72h): 0.5[13] | Value not explicitly found | |
| SARS-CoV-2 (Gamma) | Vero E6 cells | IC50 (72h): 0.4[13] | Value not explicitly found | |
| SARS-CoV-2 (Delta) | Vero E6 cells | IC50 (72h): 0.59[13] | Value not explicitly found | |
| SARS-CoV-2 (Omicron) | Vero E6 cells | IC50 (72h): 0.51[13] | Value not explicitly found | |
| Molnupiravir (EIDD-2801) | SARS-CoV-2 | Vero cells | IC50: 0.3[14] | Value not explicitly found |
| SARS-CoV-2 | Calu-3 cells | IC50: 0.08[14] | Value not explicitly found | |
| MERS-CoV | Vero cells | EC50: Value not explicitly found | Value not explicitly found |
Note: Specific quantitative values were not always available in the initial search results. Further literature review is recommended for precise figures.
Signaling and Mechanistic Pathways
Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
NRTIs like Zidovudine and Lamivudine are cornerstone therapies for HIV. After entering the host cell, they are phosphorylated by host cell kinases to their active triphosphate forms. These analogs are then incorporated by the viral reverse transcriptase into the growing proviral DNA chain, leading to chain termination and halting the viral replication cycle.
Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).
Mechanism of Action of RNA-Dependent RNA Polymerase (RdRp) Inhibitors
This compound analogs such as Sofosbuvir, Remdesivir, and Molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. These prodrugs are metabolized intracellularly to their active triphosphate forms, which then act as competitive inhibitors of the natural nucleotide substrates for the RdRp. Their incorporation into the nascent viral RNA can lead to premature chain termination or introduce mutations that are catastrophic for the virus.
Caption: Mechanism of action of RNA-Dependent RNA Polymerase (RdRp) Inhibitors.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compound (this compound analog)
-
Overlay medium (e.g., growth medium with 1% agarose)
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 2% FBS).
-
Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add 2 mL of the various concentrations of the test compound diluted in overlay medium to each well. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for 30 minutes. Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Caption: Workflow for a Plaque Reduction Assay.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Susceptible host cells (e.g., Vero E6, MT-4)
-
Complete growth medium
-
Virus stock
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of the test compound in growth medium.
-
Treatment and Infection: Add the compound dilutions to the cells. Subsequently, infect the cells with a dilution of virus that causes complete CPE in 3-5 days. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show complete CPE.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value. For the compound toxicity control, calculate the percentage of cell viability relative to the cell control to determine the CC50 value.
Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification
This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.
Materials:
-
Cell culture supernatant or cell lysate from infected and treated cells
-
RNA extraction kit
-
qRT-PCR master mix
-
Primers and probe specific to a viral gene
-
Reverse transcriptase
-
qRT-PCR instrument
Protocol:
-
Sample Collection: Collect supernatant or lyse cells from virus-infected cultures treated with different concentrations of the this compound analog at a specific time point post-infection.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.
-
qRT-PCR Reaction Setup: Prepare a reaction mixture containing the qRT-PCR master mix, primers, probe, reverse transcriptase, and the extracted RNA.
-
qRT-PCR Run: Perform the qRT-PCR on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use a standard curve of known viral RNA concentrations to quantify the viral RNA copies in each sample. Calculate the percentage of viral RNA reduction for each compound concentration compared to the untreated control to determine the EC50 value.
Caption: Workflow for qRT-PCR-based viral RNA quantification.
Conclusion
This compound analogs represent a highly successful and versatile class of antiviral agents. Their mechanisms of action, primarily targeting viral polymerases and host cell nucleotide metabolism, have led to the development of effective treatments for a wide range of viral infections. The protocols and data presented in these application notes provide a valuable resource for researchers and drug developers working to discover and characterize new antiviral therapies based on the this compound scaffold. Continued research in this area holds significant promise for addressing current and future viral threats.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 5. journals.asm.org [journals.asm.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Lamivudine. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molnupiravir in COVID-19: A systematic review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of this compound biosynthesis pathway suppresses viral growth through innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of this compound Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 14. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
Application Notes and Protocols: Synthesis of Pyrimidine-Peptide Nucleic Acid (PNA)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic built on a pseudopeptide backbone of N-(2-aminoethyl)glycine units.[1][2] This unique structure grants PNA remarkable properties, making it a valuable tool in molecular biology, diagnostics, and therapeutics. Pyrimidine-rich PNA sequences, in particular, exhibit unique binding modes and are of significant interest for various applications.
Key Properties of PNA:
-
High Binding Affinity: The neutral backbone of PNA eliminates electrostatic repulsion, leading to stronger and more stable binding to complementary DNA and RNA sequences compared to natural nucleic acids.[3][4]
-
Sequence Specificity: PNA hybridization is highly specific, with a single base mismatch significantly destabilizing the PNA-DNA/RNA duplex.[4]
-
Enzymatic Resistance: The peptide backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation within cells.[3][5]
-
Unique Hybridization: Homothis compound PNAs can bind to duplex DNA via strand invasion to form exceptionally stable PNA-DNA-PNA triplexes.[4][5]
Applications in Research and Drug Development:
-
Antigene and Antisense Therapies: PNAs are powerful tools for gene regulation. As antigene agents , they can bind directly to chromosomal DNA to inhibit transcription, a strategy particularly effective for homothis compound PNAs that can invade the double helix.[6][7][8] As antisense agents , they bind to target mRNA, sterically blocking translation or splicing processes to inhibit protein production.[6][8][] The high stability and binding affinity of PNAs make them potent inhibitors of gene expression.[5][10]
-
Gene Editing: Triplex-forming PNAs can be used to create a distortion in the DNA helix, which stimulates the cell's natural DNA repair machinery.[8] In the presence of a donor DNA template, this can lead to site-specific gene modification, offering a novel approach for correcting genetic mutations.[6][8]
-
Diagnostic Tools: The high specificity of PNA makes it an excellent candidate for diagnostic assays. PNA probes, often labeled with fluorophores, can be used for the detection of specific DNA or RNA sequences in complex biological samples with high sensitivity.[][11] Their stability allows for robust performance under a wide range of assay conditions.
-
Splicing Modulation: PNA oligomers can be designed to target intron-exon junctions in pre-mRNA.[8] This binding can block the spliceosome, leading to exon skipping or intron retention, thereby altering the final protein product. This application holds therapeutic potential for diseases caused by aberrant splicing.[8]
Synthesis of this compound PNA: Protocols and Data
The most common method for synthesizing PNA oligomers is the solid-phase approach, analogous to solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used.
Overall Synthesis Workflow
The synthesis of a PNA oligomer is a cyclical process performed on a solid support resin. It involves the sequential addition of protected PNA monomers, followed by cleavage from the resin, deprotection, and final purification.
Caption: Workflow for Fmoc-based solid-phase synthesis of this compound PNA.
Quantitative Data Summary
The efficiency of PNA synthesis can be assessed by overall yield and purity. The following table summarizes representative quantitative data from literature.
| Parameter | Value | Synthesis Scale / Method | Source |
| Monomer Synthesis Overall Yield | 36 - 42% | Solid-phase Fmoc techniques | [12] |
| Oligomer Synthesis Isolated Yield | 20 - 30% | Fmoc-based oligomerization | [13] |
| Oligomer Quantity (Crude) | 80 - 180 OD (A260) | 2 µmol scale | [14] |
| Final Purity | >95% | Achievable with RP-HPLC | [12][15] |
Experimental Protocol: Solid-Phase PNA Synthesis (Fmoc Strategy)
This protocol describes the manual synthesis of a this compound PNA oligomer on a 2 µmol scale using Fmoc-protected monomers.
Materials & Reagents:
-
Fmoc-PNA-pyrimidine monomers (e.g., Fmoc-PNA-T-OH, Fmoc-PNA-C(Bhoc)-OH)
-
Solid support resin (e.g., PAL-PEG-PS resin)
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Capping Solution: Acetic anhydride in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol
-
Diethyl ether (ice-cold)
-
Purification Solvents: 0.1% TFA in water (Solvent A), 0.1% TFA in acetonitrile (Solvent B)
Protocol:
-
Resin Preparation:
-
Place the resin (~2 µmol) in a manual synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
Wash the resin 3-5 times with DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes at room temperature.[16]
-
Drain the vessel and repeat the piperidine treatment for another 5 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Monomer Coupling:
-
In a separate vial, dissolve the Fmoc-PNA-pyrimidine monomer (5-10 equivalents) and HATU (5-10 equivalents) in DMF.
-
Add DIPEA (10-20 equivalents) to the monomer solution to activate it.
-
Immediately add the activated monomer solution to the resin.
-
Agitate the reaction for 40-60 minutes at room temperature. For difficult couplings, the temperature can be raised.[16]
-
Drain the vessel and wash the resin with DMF (3-5 times).
-
-
Capping:
-
Add the capping solution to the resin to block any unreacted amino groups.
-
Agitate for 10 minutes.
-
Drain and wash the resin with DMF (3-5 times), followed by DCM (2-3 times).
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
-
Final Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.
-
Protocol: Cleavage and Deprotection
This procedure cleaves the synthesized PNA from the solid support and removes the Bhoc protecting groups from cytosine bases.
-
Resin Preparation:
-
After the final synthesis step, wash the resin with DCM and dry it thoroughly under vacuum.
-
Transfer the dry resin to a microfilter tube.[14]
-
-
Cleavage:
-
Prepare the cleavage cocktail (e.g., 95% TFA, 5% m-cresol) and cool it on ice.[14][17]
-
Add the cold cleavage cocktail (~200 µL for a 2 µmol scale) to the resin.
-
Allow the reaction to proceed at room temperature for 90 minutes for PAL resin.[14]
-
Collect the cleavage solution by centrifugation into a clean microcentrifuge tube.
-
Repeat the cleavage cocktail addition and incubation for another 90 minutes, collecting the solution in the same tube.
-
-
Precipitation:
-
Add 1 mL of ice-cold diethyl ether to the combined cleavage solution.
-
Vortex briefly to mix. A white precipitate (the crude PNA) should form.
-
Centrifuge for 5 minutes to pellet the crude PNA.[14]
-
Carefully decant and discard the supernatant.
-
Wash the pellet twice more with cold diethyl ether, vortexing and centrifuging each time.
-
-
Drying:
-
After the final wash, decant the ether and allow the pellet to air-dry for 30-60 minutes to remove residual solvent. The crude PNA is now ready for purification.
-
Protocol: Purification and Analysis
Purification is critical to isolate the full-length product from truncated sequences.
-
Reconstitution:
-
Dissolve the dried crude PNA pellet in 0.1% TFA in water.
-
-
Purification by RP-HPLC:
-
Use a C18 reverse-phase HPLC column.
-
Equilibrate the column with a mixture of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Inject the dissolved PNA sample.
-
Elute the PNA using a linear gradient of increasing Solvent B (e.g., 5% to 35% Solvent B over 30 minutes).[14]
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the major peak (the full-length product).
-
Note: It is often necessary to heat the column to ~55°C to prevent PNA aggregation and improve peak resolution.[14]
-
-
Analysis and Quantification:
-
Analyze the collected fractions using MALDI-TOF mass spectrometry to confirm the molecular weight of the purified PNA.
-
Quantify the PNA by measuring its absorbance at 260 nm (OD260).[14]
-
Lyophilize the pure fractions to obtain the final PNA product as a white powder.
-
Mechanism of Action Visualization
A key application of homothis compound PNAs is their ability to act as antigene agents by invading double-stranded DNA. This process forms a PNA-DNA-PNA triplex and a displaced D-loop structure.
Caption: Homothis compound PNA forming a triplex with dsDNA via strand invasion.
References
- 1. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and determination of optical purity of γ-lysine modified peptide nucleic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acids: Advanced tools for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications [beilstein-journals.org]
- 5. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antisense and Antigene Properties of Peptide Nucleic Acids - ProQuest [proquest.com]
- 8. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide nucleic acids as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc Solid-Phase FIT-PNA Synthesis-Manual and Automated Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient, convenient solid-phase synthesis of amino acid-modified peptide nucleic acid monomers and oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 17. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: Pyrimidine Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the backbone of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1][2] Its versatile structure and ability to interact with diverse biological targets have made it a "privileged scaffold" in drug discovery.[3][4] this compound derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and effects on the central nervous system (CNS).[4][5][6] This is attributed to the this compound ring's capacity to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][5] This document provides an overview of the applications of this compound scaffolds in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
I. This compound Scaffolds in Anticancer Drug Discovery
This compound derivatives are prominent in oncology, with many approved drugs and clinical candidates targeting key pathways in cancer progression.[1][3] They are particularly effective as protein kinase inhibitors.[1][2]
A. Mechanism of Action: Targeting Kinase Signaling Pathways
A primary mechanism by which this compound-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[1][7]
1. Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[8][9][10] this compound-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling.[9][11]
Caption: EGFR signaling pathway and the inhibitory action of this compound-based drugs.
2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, a process largely mediated by the VEGFR signaling pathway.[12][13] this compound derivatives can inhibit VEGFR-2, thereby suppressing tumor angiogenesis.[12][13]
Caption: VEGFR-2 signaling cascade and its inhibition by this compound scaffolds.
3. Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition: The JAK/STAT pathway is crucial for cytokine signaling that regulates immune responses and cell growth.[14][15][16] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. This compound-based JAK inhibitors can modulate these processes.[14][15][16]
References
- 1. This compound: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in this compound-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 8. This compound-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of this compound-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Potent VEGFR-2 Inhibitors based on Furothis compound and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of this compound Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of this compound Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of Pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-based compound libraries. This compound and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. These protocols are designed to guide researchers in the identification and characterization of novel this compound-based inhibitors for various therapeutic targets.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[1] this compound-containing molecules are of particular interest due to their prevalence in approved drugs and natural products, offering a versatile structural framework for the development of novel therapeutics.[2] This document outlines HTS protocols for three distinct enzyme targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase), showcasing a range of assay formats and methodologies.
A generalized workflow for a high-throughput screening campaign is depicted below. This process begins with the preparation of the compound library and the biological target, followed by the automated screening assay. The subsequent steps involve data analysis to identify initial hits, which are then subjected to confirmatory and secondary assays to validate their activity and determine their potency and selectivity.
Section 1: Screening of a Pyrido[2,3-d]this compound-2,4-dione Library against eEF-2K
Application Note: Eukaryotic Elongation Factor-2 Kinase (eEF-2K) is a key regulator of protein synthesis and is implicated in several cancers. This section describes a luminescence-based biochemical assay to identify inhibitors of eEF-2K from a library of pyrido[2,3-d]this compound-2,4-dione derivatives. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates a lower consumption of ATP and therefore, inhibition of eEF-2K.[3]
Signaling Pathway: eEF-2K is activated by various cellular stressors and phosphorylates eukaryotic elongation factor 2 (eEF2), leading to an inhibition of protein synthesis. The signaling pathway illustrates the central role of eEF-2K in translational control.
Quantitative Data:
| Compound | R¹ Group | R² Group | R³ Group | IC₅₀ (nM) |
| 6 | Ethyl | CONH₂ | Cyclopropyl | 420 |
| 9 | Methyl | CONH₂ | Cyclopropyl | 930 |
Experimental Protocol: Luminescence-Based eEF-2K Inhibition Assay [3]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable kinase assay buffer.
-
eEF-2K Enzyme: Recombinant human eEF-2K.
-
Substrate: MH-1 peptide substrate.
-
Cofactor: Calmodulin.
-
ATP Solution: Prepare a stock solution of ATP.
-
Test Compounds: Prepare serial dilutions of the this compound library compounds in DMSO.
-
Detection Reagent: Commercial luminescence-based ATP detection kit.
-
-
Assay Procedure (384-well plate format): a. Dispense 1 µL of each test compound dilution into the wells of a 384-well plate. b. Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer. c. Add 10 µL of the enzyme mixture to each well containing the test compounds. d. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and initiate the detection by adding 20 µL of the ATP detection reagent to each well. g. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescence signal is inversely proportional to the eEF-2K activity. b. Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ values.
Section 2: Screening of a Pyrano[2,3-d]this compound-2,4-dione Library against PARP-1
Application Note: Poly(ADP-ribose) Polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for cancer therapy. This section details a fluorescence-based biochemical assay for screening a pyrano[2,3-d]this compound-2,4-dione library to identify potent PARP-1 inhibitors. The assay measures the consumption of NAD+, a PARP-1 substrate, where a decrease in fluorescence indicates NAD+ consumption and thus, PARP-1 activity.
Signaling Pathway: Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair factors. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during replication, particularly in cancer cells with deficient homologous recombination repair.
Quantitative Data:
| Compound | Substituent | IC₅₀ (nM) |
| S2 | Fused Heterocycle | 4.06 ± 0.18 |
| S7 | Fused Heterocycle | 3.61 ± 0.15 |
| Olaparib (Reference) | - | 5.77 |
Experimental Protocol: Fluorescence-Based PARP-1 Inhibition Assay [3]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable PARP assay buffer.
-
PARP-1 Enzyme: Recombinant human PARP-1.
-
Activated DNA: DNA pre-treated to contain single-strand breaks.
-
β-NAD+ Solution: Prepare a stock solution of β-NAD+.
-
Test Compounds: Prepare serial dilutions of the this compound library compounds in DMSO.
-
Developing Solution: A reagent that reacts with remaining NAD+ to produce a fluorescent product.
-
-
Assay Procedure (384-well plate format): a. Add 1 µL of each test compound dilution to the wells of a 384-well plate. b. Prepare a reaction mixture containing PARP-1 and activated DNA in the assay buffer. c. Dispense 10 µL of the enzyme-DNA mixture into each well. d. Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction by adding 10 µL of the developing solution. g. Incubate for 15 minutes at room temperature to allow for signal development. h. Measure the fluorescence intensity using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).
-
Data Analysis: a. The fluorescence signal is directly proportional to the amount of remaining NAD+ and inversely proportional to PARP-1 activity. b. Calculate the percent inhibition for each compound concentration relative to controls. c. Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.
Section 3: Screening of a Thieno[2,3-d]this compound-2,4(1H,3H)-dione Library against MIF-2
Application Note: Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase, is a cytokine involved in inflammatory responses and has been implicated in cancer progression. This section describes a cell-based assay to screen a library of thieno[2,3-d]this compound-2,4(1H,3H)-dione derivatives for their ability to inhibit MIF-2 activity. The assay measures the tautomerase activity of MIF-2 using a chromogenic substrate.
Signaling Pathway: MIF-2, similar to its homolog MIF, can bind to the CD74 receptor complex, leading to the activation of downstream signaling pathways such as the MAPK/ERK cascade, which promotes cell proliferation and survival. Inhibition of MIF-2 can disrupt these pro-tumorigenic signals.
Quantitative Data:
| Compound | R² Position | R³ Position | IC₅₀ (µM) |
| 5a | Phenyl | Aliphatic Chain | Similar to 3a |
| 5b | Phenyl | Aliphatic Chain | Similar to 3a |
| 3a (R110) | - | - | 15 |
Experimental Protocol: Spectrophotometric MIF-2 Tautomerase Activity Assay [3][4][5]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer with EDTA).
-
MIF-2 Enzyme: Purified recombinant human MIF-2.
-
Substrate: L-dopachrome methyl ester or phenylpyruvate (PP).
-
Test Compounds: Prepare serial dilutions of the thieno[2,3-d]this compound library compounds.
-
-
Assay Procedure (96- or 384-well UV-transparent plate format): a. Dispense the library compounds into the wells of the plate. b. Add the MIF-2 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the substrate to each well. d. Immediately measure the change in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome or 314 nm for PP) using a spectrophotometric plate reader.
-
Data Analysis: a. The rate of change in absorbance is proportional to the MIF-2 tautomerase activity. b. Calculate the initial reaction velocity for each compound concentration. c. Determine the percent inhibition relative to the uninhibited control. d. Calculate the IC₅₀ values from the dose-response curves.
References
- 1. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Construction, and Screening of Diversified this compound-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thieno[2,3-d]this compound-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrimidine Derivatives as Agricultural Pesticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrimidine derivatives as a versatile class of agricultural pesticides. This document details their application as fungicides, herbicides, and insecticides, supported by quantitative data, detailed experimental protocols, and visual representations of their modes of action and experimental workflows.
Introduction to this compound Derivatives in Agriculture
This compound derivatives are a prominent class of heterocyclic compounds that have been extensively developed for crop protection.[1][2] Their structural versatility allows for the synthesis of molecules with a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2] Commercially successful pesticides such as the fungicide pyrimethanil, the herbicide imazosulfuron, and the insecticide diazinon are all based on the this compound scaffold. Continuous research is focused on synthesizing novel this compound derivatives with enhanced efficacy, broader spectrum of activity, and improved environmental profiles.[3][4]
This compound Derivatives as Fungicides
This compound-based fungicides are widely used to control a variety of plant pathogenic fungi. A significant class of these fungicides, the anilinopyrimidines, which includes commercial products like cyprodinil and pyrimethanil, are particularly effective against gray mold (Botrytis cinerea).[5]
Mode of Action: Inhibition of Methionine Biosynthesis and Enzyme Secretion
Anilinothis compound fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid for fungi. This disruption of a critical metabolic pathway leads to the inhibition of fungal growth. Furthermore, these compounds are also reported to inhibit the secretion of fungal enzymes that are necessary for the infection process, thereby preventing the pathogen from establishing itself in the host plant.
Quantitative Fungicidal Activity
The efficacy of novel this compound derivatives is often evaluated by determining their half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal mycelial growth. Lower EC₅₀ values indicate higher fungicidal activity.
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | Reference EC₅₀ (µg/mL) | Citation |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [3][4] |
| 6s | Botrytis cinerea | 0.011 (µM) | Pyrimethanil | 0.262 (µM) | [5] |
Experimental Protocol: In Vitro Antifungal Activity (Poison Plate Technique)
This protocol outlines the "poison plate" or "poisoned food" technique to assess the in vitro antifungal activity of this compound derivatives.[3][6]
Materials:
-
This compound derivative compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the this compound derivative compounds in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
-
Poisoned Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate containing PDA and an equivalent amount of DMSO without any test compound.
-
Plating: Pour the poisoned PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing fungal culture. Place one disc in the center of each poisoned and control PDA plate.
-
Incubation: Incubate the plates at 25-28°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches approximately 80% of the plate diameter.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentrations and determine the EC₅₀ value using probit analysis or other suitable statistical software.
Caption: Workflow for the in vitro antifungal poison plate assay.
This compound Derivatives as Herbicides
This compound-based herbicides are effective against a wide range of broadleaf weeds and grasses.[7] They are known for their high efficacy at low application rates.
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
A major class of this compound herbicides acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Caption: Inhibition of ALS by this compound herbicides.
Quantitative Herbicidal Activity
The herbicidal effect is often quantified by the GR₅₀ value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth (e.g., biomass).
| Compound Class | Target Weed | GR₅₀ (g ai/ha) | Reference Herbicide | Reference GR₅₀ (g ai/ha) | Citation |
| Pyrido[2,3-d]this compound | Digitaria sanguinalis | <750 | Flumioxazin | <750 | [8] |
Experimental Protocol: Whole-Plant Herbicide Bioassay
This protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal activity of this compound derivatives.[8][9]
Materials:
-
This compound derivative compounds
-
Acetone and surfactant (e.g., Tween-20)
-
Test weed species (e.g., Digitaria sanguinalis)
-
Potting soil
-
Pots or trays
-
Greenhouse or growth chamber
-
Herbicide sprayer
Procedure:
-
Plant Cultivation: Sow seeds of the target weed species in pots or trays filled with potting soil. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle) until they reach the 2-3 leaf stage.
-
Herbicide Solution Preparation: Dissolve the this compound derivative in a small amount of acetone and then dilute with water containing a surfactant to the desired concentrations.
-
Herbicide Application: Spray the herbicide solutions onto the plants using a calibrated herbicide sprayer to ensure uniform coverage. Include an untreated control group sprayed only with the acetone-surfactant-water vehicle.
-
Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain normal growing conditions.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) and/or harvest the above-ground biomass.
-
Data Analysis: Dry the harvested biomass to a constant weight. Calculate the percent growth reduction relative to the untreated control. Determine the GR₅₀ value by plotting the percent growth reduction against the herbicide application rate.
This compound Derivatives as Insecticides
This compound-based insecticides are effective against a range of insect pests, including aphids and mosquitoes.[10][11]
Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonists
Some this compound insecticides act as antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. By blocking the action of acetylcholine, these compounds disrupt nerve signal transmission, leading to paralysis and death of the insect.
Quantitative Insecticidal Activity
The insecticidal potency is typically measured by the LC₅₀ (lethal concentration for 50% of the test population) or LD₅₀ (lethal dose for 50% of the test population).
| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference Insecticide | Reference LC₅₀ (mg/L) | Citation |
| F45 | Aphids | 2.97 | Triflumezopyrim | 2.94 | [12] |
| 4 | Aphis craccivora (nymphs) | 0.023 | Acetamiprid | 0.045 | [10] |
| 4 | Aphis craccivora (adults) | 0.221 | Acetamiprid | 0.225 | [10] |
Experimental Protocol: Insecticidal Bioassay (Contact and Systemic)
This protocol describes methods to evaluate the contact and systemic insecticidal activity of this compound derivatives against sucking insects like aphids.[11]
Materials:
-
This compound derivative compounds
-
Acetone and surfactant
-
Host plants for the target insect (e.g., faba bean for cowpea aphid)
-
Target insects (e.g., Aphis craccivora)
-
Fine-mist sprayer
-
Cages or containers to hold infested plants
Contact Toxicity Assay:
-
Infestation: Infest host plants with a known number of adult or nymphal insects.
-
Treatment: Prepare serial dilutions of the this compound derivative in an acetone-water solution with a surfactant. Spray the infested plants to the point of runoff.
-
Incubation: Place the treated plants in a well-ventilated area to dry and then transfer them to cages.
-
Mortality Assessment: Count the number of dead insects after 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis.
Systemic Toxicity Assay (Soil Drench):
-
Treatment: Apply a known volume and concentration of the this compound derivative solution to the soil of potted host plants.
-
Infestation: After 24 hours, infest the treated plants with a known number of insects.
-
Incubation and Assessment: Follow the same incubation and mortality assessment procedures as for the contact toxicity assay.
General Synthesis Workflow
The synthesis of this compound derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing compound.[1][2] The resulting this compound core can then be further functionalized to produce a diverse library of potential pesticide candidates.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. Synthesis and Antifungal Activities of Some Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Frontiers | Synthesis and Antifungal Activity of this compound Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. Synthesis and Antifungal Activity of this compound Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]this compound Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidine Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. The ability to obtain high-quality single crystals of these compounds is paramount for elucidating their three-dimensional structure through X-ray crystallography, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This document provides detailed application notes and protocols for the crystallization of this compound derivatives, focusing on common techniques and best practices to achieve crystals suitable for structural analysis.
Core Crystallization Techniques
The successful crystallization of this compound derivatives hinges on creating a supersaturated solution from which the molecules can slowly and orderly assemble into a crystal lattice. The choice of crystallization method is critical and depends on the physicochemical properties of the compound, such as its solubility and stability. The most common and effective techniques are Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent/Anti-solvent Diffusion.
Data Presentation: Comparison of Crystallization Techniques
The selection of an appropriate crystallization technique is often empirical. The following table summarizes the general characteristics and typical outcomes of the primary methods for crystallizing this compound derivatives. It is important to note that optimal conditions are highly dependent on the specific this compound compound and must be determined experimentally.
| Technique | Principle | Typical Solvents | Key Parameters | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to the point of supersaturation. | Volatile solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane) | Solvent volatility, Temperature, Surface area of the container | Simple setup, effective for a wide range of compounds. | Less control over crystallization rate, can lead to crystal aggregation. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization. | Solvents with a significant temperature-dependent solubility for the compound. | Cooling rate, Initial concentration, Solvent choice | Can produce large, high-quality crystals. | Requires thermal stability of the compound. |
| Vapor Diffusion | A less volatile solvent containing the compound equilibrates with a more volatile anti-solvent in a sealed container. | High boiling point solvent for the compound (e.g., DMF, DMSO), volatile anti-solvent (e.g., Diethyl ether, Pentane) | Solvent/anti-solvent pair, Temperature, Vapor pressure differential | Excellent for small quantities, yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pair. |
| Solvent/Anti-solvent Diffusion | An anti-solvent is slowly introduced into a solution of the compound, inducing precipitation and crystallization. | "Good" solvent for the compound (e.g., DMF, DMSO), miscible "poor" solvent (anti-solvent) (e.g., Water, Hexane) | Rate of anti-solvent addition, Solvent/anti-solvent ratio, Temperature | Effective for compounds with poor solubility in common solvents. | Can sometimes lead to amorphous precipitation if addition is too rapid. |
Experimental Protocols
Protocol 1: Slow Evaporation
This method is often the first approach due to its simplicity.
Materials:
-
This compound derivative
-
Crystallization solvent (e.g., Ethanol, Methanol, Acetone)
-
Small glass vial (e.g., 1-4 mL)
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Prepare a nearly saturated solution of the this compound derivative in the chosen solvent at room temperature. Start by dissolving a small amount of the compound and gradually add more until a small amount of solid remains undissolved.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature. If any solid precipitates, add a minimal amount of solvent to redissolve it.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Slow Cooling
This technique is suitable for compounds that have a significantly higher solubility in a particular solvent at elevated temperatures.
Materials:
-
This compound derivative
-
Crystallization solvent
-
Conical flask or screw-cap vial
-
Heating plate or water bath
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Prepare a saturated solution of the this compound derivative in the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid is dissolved. If not, add a small amount of additional solvent.
-
Filter the hot solution into a pre-warmed clean container.
-
Seal the container and place it in an insulated container to ensure a slow cooling rate.
-
Allow the solution to cool to room temperature undisturbed over 24-48 hours.
-
Observe the formation of crystals as the solution cools.
Protocol 3: Vapor Diffusion (Hanging Drop and Sitting Drop)
Vapor diffusion is a powerful technique that allows for the slow and controlled approach to supersaturation, often yielding high-quality crystals.
Materials:
-
This compound derivative
-
"Good" solvent (less volatile)
-
"Poor" solvent (more volatile anti-solvent)
-
Hanging drop or sitting drop crystallization plates
-
Cover slips (for hanging drop)
-
Sealing grease or tape
Procedure (Hanging Drop):
-
Pipette 500-1000 µL of the anti-solvent into the reservoir of the crystallization plate well.
-
On a clean cover slip, mix 1-2 µL of the concentrated this compound derivative solution (in the "good" solvent) with 1-2 µL of the reservoir solution.
-
Invert the cover slip and place it over the reservoir, sealing the well with grease.
-
The vapor of the more volatile anti-solvent will slowly diffuse into the drop, increasing the concentration of the this compound derivative and inducing crystallization.
-
Incubate in a stable environment and monitor for crystal growth.
Procedure (Sitting Drop):
-
Pipette 500-1000 µL of the anti-solvent into the reservoir of the crystallization plate well.
-
Pipette 1-2 µL of the concentrated this compound derivative solution and 1-2 µL of the reservoir solution onto the sitting drop post.
-
Seal the well with clear sealing tape.
-
Monitor for crystal growth as the anti-solvent vapor diffuses into the drop.
Protocol 4: Solvent/Anti-solvent Diffusion (Layering)
This method is particularly useful for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.
Materials:
-
This compound derivative
-
"Good" solvent
-
"Poor" solvent (anti-solvent) of a different density
-
Narrow glass tube or vial
Procedure:
-
Prepare a concentrated solution of the this compound derivative in the "good" solvent.
-
Carefully and slowly layer the "poor" anti-solvent on top of the solution, minimizing mixing at the interface. If the anti-solvent is less dense, it will form a layer on top. If it is denser, the this compound solution should be layered on top of the anti-solvent.
-
Seal the tube and leave it undisturbed.
-
Crystals will form at the interface of the two solvents as they slowly diffuse into one another.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Crystallization
The general workflow for obtaining single crystals of a this compound derivative involves a series of logical steps from compound purification to crystal harvesting.
Caption: General workflow for this compound crystallization.
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
Many this compound derivatives exert their therapeutic effects by interfering with cellular signaling pathways. A prominent example is the anticancer drug 5-Fluorouracil (5-FU). The following diagram illustrates its primary mechanism of action.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Concluding Remarks
The crystallization of this compound derivatives is a critical step in modern drug discovery and development. While the protocols provided offer a solid foundation, it is essential to recognize that each compound presents a unique crystallization challenge. A systematic approach, involving thorough solubility screening and the exploration of multiple crystallization techniques, will significantly increase the likelihood of obtaining high-quality single crystals. The visualization of experimental workflows and the understanding of the biological context, such as the signaling pathways affected by these molecules, are integral to the comprehensive characterization of novel this compound-based therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyrimidines, a critical scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a Biginelli reaction?
Low yields in the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are a frequent issue. Key factors include suboptimal catalyst choice, inappropriate reaction temperature, and the purity of starting materials. While classical methods using strong acids like HCl can lead to side reactions, milder Lewis acids or solid acid catalysts have been shown to significantly improve yields.[1] Reaction temperature is also crucial; while some reactions proceed at room temperature, heating is often necessary, with optimal temperatures typically ranging between 80°C and 100°C, depending on the substrates.[1] Furthermore, impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2]
Q2: I'm observing a significant, yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?
This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at higher temperatures.[2] To minimize its formation, consider the following:
-
Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.
-
Catalyst selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Order of addition: In some cases, adding the urea last can minimize its decomposition to ammonia.
Q3: My Pinner synthesis is not proceeding to completion. How can I improve the cyclization step?
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[2] To drive the reaction forward, you can:
-
Add a catalyst: A catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.
-
Increase reaction time: Some cyclizations are inherently slow and may require longer reaction times.
-
Consider alternative substrates: If steric hindrance is an issue, a more reactive 1,3-dicarbonyl equivalent might be beneficial.[2]
Q4: What are common impurities in this compound synthesis and how can I identify them?
Common impurities include unreacted starting materials, byproducts from side reactions (e.g., Knoevenagel condensation, Hantzsch dihydropyridine formation), and residual catalysts.[3] In multi-step syntheses, byproducts from previous steps can also be carried over. Identification of these impurities is crucial and is typically achieved using spectroscopic and chromatographic techniques such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
Troubleshooting Guides
Issue 1: Low Product Yield
A common challenge in this compound synthesis is obtaining a low yield of the desired product. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Inefficient catalyst or incorrect catalyst loading. | Verify catalyst activity. Optimize catalyst loading (see Table 1). Consider switching to a different catalyst (e.g., from Brønsted to Lewis acid). |
| Suboptimal reaction temperature or time. | Monitor the reaction by TLC to determine the optimal reaction time. Systematically vary the temperature to find the optimum.[1] | |
| Poor quality of starting materials. | Ensure starting materials are pure and dry. Impurities can inhibit the reaction or lead to side products. | |
| Product Decomposition | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature and/or time. Monitor reaction progress closely. |
| Harsh workup conditions. | Use milder workup procedures, avoiding strong acids or bases if the product is sensitive. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction. |
| Poor mixing. | Ensure efficient stirring, especially for heterogeneous reactions. | |
| Incorrect stoichiometry. | Optimize the ratio of reactants. A slight excess of one component (e.g., urea) can sometimes drive the reaction to completion.[3] |
Issue 2: Side Reaction Products
The formation of side products can significantly reduce the yield and complicate the purification of the desired this compound.
| Side Reaction | Cause | Prevention Strategy |
| Knoevenagel Condensation | Reaction between the aldehyde and the β-ketoester.[3] | Switch from a strong Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃).[3] Consider milder reaction conditions. |
| Hantzsch-type Byproducts | Formation of dihydropyridines, especially with ammonia present.[3] | Ensure the purity of urea. Avoid ammonium-based catalysts if possible. Control reaction temperature, as higher temperatures can promote urea decomposition. |
| Oxidation of Dihydrothis compound Product | Harsh reaction conditions or workup.[3] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a milder workup procedure, avoiding strong oxidizing agents. |
| Formation of Regioisomers | Use of unsymmetrical ureas or dicarbonyl compounds.[3] | Employ a directing group on the urea or dicarbonyl to control regioselectivity. Optimize the catalyst and solvent system. |
Issue 3: Purification Challenges
Effective purification is crucial for obtaining a high-quality final product.
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 20 | Water | 90 | 0.5 | 92 | [4] |
| InBr₃ | 10 | Ethanol | Reflux | 7 | 93 | [5] |
| ZnCl₂ | - | Acetic Acid | Room Temp | - | Good | [2] |
| Yb(OTf)₃ | - | Solvent-free | - | - | Increased | [5] |
| Benzyltriethylammonium chloride | - | Solvent-free | - | Short | High | [6] |
| MFI27_6 Zeolite | 0.25 g | Solvent-free (ball mill) | - | 0.33 | 91 | [7] |
Note: Yields are highly substrate-dependent and the data presented is for model reactions.
Table 2: Effect of Solvent on Biginelli Reaction Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Dichloromethane | 9.1 | 42 |
| Tetrahydrofuran (THF) | 7.6 | 60 |
| Acetonitrile | 37.5 | 88 |
| Ethanol | 24.6 | 75 |
| Solvent-free | - | Often higher |
Data is illustrative and based on trends observed in various studies.[2] Higher dielectric constant solvents can lead to higher yields.
Experimental Protocols
Protocol 1: Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
This protocol describes a general procedure for the synthesis of DHPMs using a Lewis acid catalyst.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea (1.5 eq)
-
Lewis Acid Catalyst (e.g., InBr₃, 10 mol%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and ethanol.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr₃, 10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water with stirring. The solid product will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.
Protocol 2: Pinner Synthesis of 2,4-Disubstituted Pyrimidines
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[2]
Materials:
-
Amidine hydrochloride (1.1 eq)
-
1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Strong base (e.g., sodium ethoxide) (2.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the strong base (e.g., sodium ethoxide, 2.0 eq) in anhydrous ethanol.
-
Amidine Addition: To the stirred solution, add the amidine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature to form the free base of the amidine.
-
Dicarbonyl Addition: Slowly add a solution of the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Extraction: Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl). If a precipitate forms, it can be filtered. Otherwise, remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
References
- 1. Pinner this compound synthesis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. anantha-kattani.medium.com [anantha-kattani.medium.com]
Pyrimidine Functionalization: Technical Support Center
Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during the chemical modification of pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of pyrimidines, categorized by reaction type.
Nucleophilic Aromatic Substitution (SNAr)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my SNAr reaction with a 2,4-dichlorothis compound?
A1: The regioselectivity of SNAr on di-substituted pyrimidines like 2,4-dichlorothis compound is highly sensitive to the electronic environment of the ring. While substitution at the C4 position is generally favored, several factors can lead to mixtures or even a preference for C2 substitution.[1][2]
-
Electronic Effects: Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position, whereas electron-withdrawing groups (EWGs) at C5 enhance reactivity at C4.[1][2]
-
Nucleophile Choice: The nature of the nucleophile can also influence the outcome. For instance, some tertiary amine nucleophiles have shown high selectivity for the C2 position on 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group.[1]
-
Reaction Conditions: Temperature and solvent can play a role in regioselectivity.
Troubleshooting Table: SNAr Regioselectivity
| Problem | Probable Cause | Recommended Solution |
| Mixture of C2/C4 isomers | Competing electronic influences on the this compound ring. | Modify substituents on the this compound ring if possible. An EDG at C6 can favor C2 substitution.[1][2] |
| Non-optimal reaction conditions. | Screen different solvents and reaction temperatures. | |
| Nucleophile characteristics. | Experiment with different nucleophiles; bulkier or electronically different nucleophiles may favor one position. | |
| Di-substitution instead of mono-substitution | Nucleophile is too reactive or in excess. | Use a stoichiometric amount of the nucleophile and lower the reaction temperature. Consider a less reactive nucleophile.[1] |
Q2: My SNAr reaction is giving a low yield or not proceeding at all. What should I check?
A2: Low reactivity in SNAr reactions on pyrimidines can stem from several factors related to the substrate, nucleophile, and reaction conditions.
Troubleshooting Table: Low SNAr Yield
| Problem | Probable Cause | Recommended Solution |
| No or low product yield | Insufficiently activated this compound ring. | Ensure the presence of electron-withdrawing groups ortho or para to the leaving group.[1] |
| Poor leaving group. | Use a substrate with a better leaving group (reactivity order is generally F > Cl > Br > I).[1] | |
| Weak nucleophile. | Increase the nucleophilicity (e.g., use an alkoxide instead of an alcohol).[1] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation.[1] | |
| Hydrolysis of starting material or product. | Ensure anhydrous conditions by using dry solvents and an inert atmosphere.[1] | |
| Ring-opening or degradation. | This can occur with harsh bases or high temperatures. Use milder bases and reaction conditions.[1] |
Palladium-Catalyzed Cross-Coupling Reactions
This section covers common issues in Suzuki, Stille, and Buchwald-Hartwig reactions. The nitrogen atoms in the this compound ring can coordinate with the metal catalyst, potentially inhibiting its activity.[3]
Q3: In the Suzuki-Miyaura coupling with a dihalothis compound, I'm getting poor regioselectivity. How can I control which position reacts?
A3: Regioselectivity in Suzuki couplings of dihalopyrimidines is influenced by the relative reactivity of the carbon-halogen bonds and the reaction conditions. For 2,4-dichloropyrimidines, mono-arylation strongly favors the C4 position due to its higher electrophilicity, which facilitates oxidative addition of the palladium catalyst.[4] Microwave-assisted protocols can be highly efficient for achieving this selective C4-arylation.[4][5]
Troubleshooting Table: Suzuki Coupling Selectivity & Yield
| Problem | Probable Cause | Recommended Solution |
| Poor regioselectivity with dihalopyrimidines | Similar reactivity of C-X bonds. | Exploit the inherent reactivity difference: I > Br > Cl. The coupling will preferentially occur at the carbon with the more reactive halogen.[4] |
| Over-arylation (di-substitution) | Control stoichiometry of the boronic acid. Higher temperatures can also promote di-substitution.[5] | |
| Low yield | Protodeboronation of the boronic acid. | This side reaction forms an Ar-H byproduct.[6] Use anhydrous conditions and consider a different base or solvent system. Aryl boronic acids with electron-withdrawing groups are more susceptible.[6] |
| Catalyst inhibition by this compound nitrogen. | Use bulky, electron-rich phosphine ligands to promote the catalytic cycle.[3] | |
| Poor reaction rate. | Electron-deficient pyrimidines and electron-withdrawing groups on the boronic acid can slow the reaction.[6] Optimize temperature and catalyst/ligand system. |
Q4: My Stille coupling reaction is producing a significant amount of homocoupled organostannane byproduct. How can I prevent this?
A4: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[7][8] This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst or via a radical process.[7]
Troubleshooting Workflow: Stille Coupling
Caption: Troubleshooting workflow for Stille coupling homocoupling.
Q5: I am observing hydrodehalogenation (loss of the halide) in my Buchwald-Hartwig amination. What is the cause?
A5: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can compete with the desired reductive elimination step. This occurs via a β-hydride elimination from the amide intermediate, which then leads to the hydrodehalogenated arene and an imine byproduct.[9]
Troubleshooting Table: Buchwald-Hartwig Side Reactions
| Problem | Probable Cause | Recommended Solution |
| Hydrodehalogenation of aryl halide | β-hydride elimination from the amide-Pd complex.[9] | Modify the ligand. Sterically hindered and electron-rich ligands can favor reductive elimination over β-hydride elimination. |
| High reaction temperature. | Lower the reaction temperature. | |
| Low or no yield | Catalyst inhibition. | The basic nitrogen of the this compound can coordinate to the Pd center. Use appropriate bulky phosphine ligands (e.g., Xantphos) to mitigate this.[10] |
| Inappropriate base or ligand. | The choice of base and ligand is critical and often substrate-dependent. Screen different combinations (e.g., NaOtBu, Cs₂CO₃ with various phosphine ligands). |
Lithiation and C-H Activation
Q6: My directed lithiation of a this compound is giving low conversion or decomposition. How can I improve this?
A6: The lithiation of pyrimidines can be challenging due to the electron-deficient nature of the ring. Side reactions such as decomposition or addition of the organolithium reagent can occur.
Troubleshooting Table: this compound Lithiation
| Problem | Probable Cause | Recommended Solution |
| Low conversion to lithiated intermediate | Reversible deprotonation. | Use of additives like bis(2-dimethylaminoethyl)ether can increase the degree of lithiation and stabilize the intermediate.[11] |
| Insufficiently strong base. | While n-BuLi is common, LDA may be required. However, the choice of base is critical to avoid side reactions. | |
| Non-cryogenic temperatures. | Perform the lithiation at low temperatures (e.g., -78 °C) to suppress side reactions and decomposition.[12] | |
| Amination side reaction | Use of certain tertiary amines with phosphoryl chloride. | When converting hydroxypyrimidines to chloropyrimidines with POCl₃, adding N,N-dimethylaniline can cause amination. Using tripropylamine is recommended to avoid this.[13] |
Q7: I am struggling with regioselectivity in a direct C-H activation/functionalization of my this compound substrate. What factors are at play?
A7: Regioselectivity in this compound C-H activation is a significant challenge and is often directed by substituents already on the ring or by external directing groups.[14][15]
Logical Relationship: C-H Activation Regioselectivity
Caption: Factors influencing regioselectivity in this compound C-H activation.
-
Mitigation Strategies:
-
Directing Groups: Installing a directing group can provide excellent control over the site of C-H activation.
-
Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Pd, Rh, Cu) and ligands is crucial for both reactivity and selectivity.[16]
-
Protecting Groups: Protecting the this compound nitrogen (e.g., as an N-oxide) can alter the electronic properties of the ring and direct functionalization.[3][14]
-
Key Experimental Protocols
Protocol 1: General Procedure for Selective C4 Suzuki-Miyaura Coupling of 2,4-Dichlorothis compound
This microwave-assisted protocol is optimized for the regioselective mono-arylation at the C4 position.[4]
-
Materials:
-
2,4-Dichlorothis compound (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
K₂CO₃ (3.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
1,4-Dioxane and Water (2:1 v/v)
-
-
Procedure:
-
To a microwave reactor vial, add 2,4-dichlorothis compound, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100°C for 15-20 minutes.[5]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Troubleshooting Note: The formation of 2,4-diarylthis compound can occur at higher temperatures (e.g., 120-140°C).[5] Sticking to the optimized 100°C helps maintain C4 selectivity.
Protocol 2: General Procedure for Stille Coupling with a Halothis compound
This protocol is a general method for Stille coupling, with specific attention to minimizing side products.[17]
-
Materials:
-
Halothis compound (e.g., 4-Chloro-6-(3-iodophenyl)this compound) (1.0 equiv)
-
Organostannane (e.g., Phenyltributylstannane) (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the halothis compound and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[8][17]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Troubleshooting Note: The primary side reaction is homocoupling of the organostannane.[7][8] Using a minimal excess of the stannane reagent and maintaining a strictly inert atmosphere can help suppress this. The KF wash is crucial for removing toxic tin residues.[8][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichlorothis compound through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed Lithiation of Protected 4-Chloropyrrolothis compound: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. A deconstruction–reconstruction strategy for this compound diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Cyclization
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during pyrimidine cyclization reactions. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Biginelli reaction?
Low yields in the classical Biginelli reaction are a frequent issue. The primary causes often include:
-
Suboptimal Catalyst: Traditional acid catalysts like HCl may not be efficient for all substrates.
-
Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials.
-
Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[1]
Q2: My Pinner this compound synthesis is giving a very low yield. What could be the problem?
The Pinner synthesis is highly sensitive to reaction conditions. The most critical factor leading to low yields is the presence of moisture, which can cause hydrolysis of intermediates. Key areas to investigate include:
-
Non-anhydrous conditions: The use of wet solvents or glassware can significantly hinder the reaction.
-
Impure reagents: The purity of the amidine and nitrile starting materials is crucial for success.
-
Suboptimal acid catalysis: The concentration and nature of the acid catalyst play a vital role in the cyclization step.
Q3: Can the substituents on my aromatic aldehyde affect the yield of my Biginelli reaction?
Yes, the electronic properties of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Aromatic aldehydes with weak electron-withdrawing groups, such as a bromo substituent, have been shown to result in better yields.[2] Conversely, strongly electron-donating or electron-withdrawing groups may require optimization of the reaction conditions.
Q4: I'm observing the formation of an uncyclized intermediate. How can I drive the reaction to completion?
Stalling at the open-chain ureide intermediate stage is a common problem. This is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack. To promote cyclization, you can:
-
Increase Catalyst Concentration/Strength: A higher loading or a stronger acid catalyst can facilitate the final cyclization and dehydration steps.
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.
-
Use a Dehydrating Agent: The addition of a dehydrating agent or using a Dean-Stark trap can help drive the equilibrium towards the cyclized product by removing water.[1]
Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction
This guide provides a systematic approach to troubleshooting low yields in the Biginelli reaction.
Troubleshooting Workflow for Biginelli Reaction
Caption: A step-by-step guide to troubleshooting low yield in the Biginelli reaction.
Issue 2: Low Yield in Pinner this compound Synthesis
The Pinner reaction's sensitivity to moisture requires careful attention to experimental setup and reagents.
Troubleshooting Workflow for Pinner Synthesis
Caption: A decision tree for troubleshooting low yield in the Pinner this compound synthesis.
Data on Reaction Optimization
The following tables summarize quantitative data from studies on optimizing this compound cyclization reactions.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Ethanol | Reflux | 9 | 0 |
| Cs₂CO₃ | 10 | Ethanol | Reflux | 6 | 45 |
| p-TSA | 10 | Ethanol | Reflux | 5 | 60 |
| β-CD | 10 | Water | 60 | 7 | 55 |
| DIPEAc | 10 | None | RT | 0.75 | 93 |
Conditions: Benzaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol). Data adapted from a study on Biginelli protocol optimization.[2]
Table 2: Optimization of Reaction Conditions for a Biginelli-like Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DCPD (7 mol%) | CH₃CN | Reflux | 35 | 45 |
| 2 | DCPD (7 mol%) | AcOEt | Reflux | 35 | 40 |
| 3 | DCPD (7 mol%) | THF | Reflux | 35 | 65 |
| 4 | DCPD (7 mol%) | Methanol | Reflux | 35 | 70 |
| 5 | DCPD (7 mol%) | Ethanol | Reflux | 35 | 90 |
| 6 | DCPD (7 mol%) | Butanol | Reflux | 35 | 80 |
| 7 | DCPD (7 mol%) | Isopropanol | Reflux | 35 | 75 |
| 8 | DCPD (7 mol%) | None | 100 | 35 | 60 |
Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol). Data from a study on dicalcium phosphate dihydrate (DCPD) as a catalyst.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general method for the synthesis of dihydropyrimidinones (DHPMs).
Experimental Workflow for Biginelli Synthesis
Caption: A typical experimental workflow for the Biginelli reaction.
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen catalyst (e.g., a Brønsted or Lewis acid).
-
The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of cold water.
-
The solid product is collected by filtration and washed.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]
Protocol 2: Classical Pinner this compound Synthesis
This protocol outlines the classical approach to the Pinner synthesis, emphasizing the need for anhydrous conditions.
Procedure:
-
Preparation: Ensure all glassware is oven-dried and allowed to cool in a desiccator. Use freshly distilled, anhydrous solvents (e.g., ethanol). The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve the nitrile (1 eq) in anhydrous ethanol.
-
HCl Gas Introduction: Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas through the stirred solution. The formation of the imidate hydrochloride (Pinner salt) may be observed as a precipitate.
-
Amidine/Amine Addition: Once the formation of the Pinner salt is complete, add the amidine or amine (1 eq) to the reaction mixture.
-
Cyclization: The reaction mixture is then stirred, and the temperature may be gradually increased to reflux to drive the cyclization. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the challenges associated with the poor solubility of pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound derivative exhibits low solubility in common organic solvents. What are the initial troubleshooting steps?
A1: When faced with poor solubility in organic solvents, a systematic approach is recommended. Start by evaluating the compound's polarity and exploring a broader range of solvents. Here’s a suggested course of action:
-
Solvent Screening: Test the compound's solubility across a spectrum of solvents with varying polarities. This should range from non-polar solvents like hexane and toluene to polar aprotic solvents such as acetone, acetonitrile, THF, DMF, and DMSO, and finally to polar protic solvents including methanol, ethanol, and water.[1] Small-scale solubility tests can efficiently identify a suitable solvent or a potential solvent system.[1]
-
Temperature Variation: The solubility of many compounds, including this compound derivatives, often increases with temperature.[1][2][3] Gentle heating of the solvent during dissolution can significantly improve solubility.[1] However, exercise caution to avoid compound degradation at elevated temperatures.[1]
-
pH Adjustment: For this compound derivatives that are ionizable, altering the pH of the solution can dramatically affect solubility.[1][2] For basic derivatives, lowering the pH generally increases solubility, whereas for acidic derivatives, increasing the pH will likely have a positive effect.[1]
Q2: I am observing product precipitation during my synthesis reaction. How can I maintain the solubility of all components throughout the process?
A2: Maintaining all reactants, intermediates, and the final product in solution is crucial for a successful synthesis. If precipitation occurs, consider these strategies:
-
Co-solvent Systems: The use of a solvent mixture, known as a co-solvent system, can be highly effective.[1][3] A small amount of a strong "solubilizing" solvent like DMSO or DMF can be added to a "reaction-friendly" solvent such as THF or dioxane to keep all components dissolved.[1]
-
Change of Reaction Solvent: If a co-solvent system proves ineffective, switching to a more suitable solvent entirely may be necessary. Solvents like DMF, DMSO, or NMP are known for their broad utility in dissolving a wide range of organic compounds.[1]
-
Temperature Control: Running the reaction at a higher temperature can help prevent precipitation.[1] This must be carefully balanced against the thermal stability of your compounds and the potential for side reactions.[1]
Q3: My final this compound product has poor aqueous solubility, which is problematic for biological assays. What strategies can I employ to improve its water solubility?
A3: Enhancing the aqueous solubility of a final compound is a common challenge in drug development. Several effective strategies can be utilized:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[4][5]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has higher apparent water solubility than its crystalline form.[1][4][6] Common polymers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4][7]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former can significantly enhance the dissolution rate and solubility.[1]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, creating a pH-solubility profile can identify the optimal pH for dissolution.[8]
-
Salt Formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.[9]
-
Prodrug Approach: This involves chemically modifying the this compound derivative to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[1] This is a well-established method to enhance bioavailability.[1]
-
-
Formulation Strategies:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.[5][7][10]
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[4]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][11]
-
Nanotechnology: Formulating the drug into nanoparticles, such as in nanosuspensions or nanoemulsions, can improve solubility and dissolution rate.[12][13][14]
-
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis Due to Precipitation
This guide provides a systematic approach to troubleshooting low reaction yields caused by solubility issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of starting material or intermediate | The reaction solvent cannot maintain the concentration of all species in solution. | 1. Add a co-solvent: Introduce a small percentage (5-10%) of a stronger solvent like DMSO or DMF.[1] 2. Increase reaction temperature: Cautiously increase the temperature, monitoring for any compound degradation.[1] 3. Change the primary solvent: Switch to a solvent with higher solubilizing power for your specific compounds.[1] |
| Product crashes out of solution upon formation | The final product is significantly less soluble in the reaction solvent than the starting materials. | 1. Perform a solvent screen: Identify a solvent system in which both reactants and products are soluble. 2. Run the reaction at a higher dilution: This may keep the product concentration below its solubility limit. 3. Consider a different synthetic route: An alternative route might avoid the problematic intermediate or final step conditions. |
Guide 2: Overcoming Solubility Issues in Aqueous Biological Assays
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates when stock solution (in organic solvent) is added to aqueous buffer/media. | The final concentration of the compound exceeds its solubility limit in the aqueous medium.[15] The percentage of organic co-solvent is too low to maintain solubility. | 1. Decrease the final concentration: Test a lower concentration of the compound in your assay.[15] 2. Increase the co-solvent percentage: If tolerated by the assay, slightly increase the final concentration of the organic solvent (e.g., DMSO), typically keeping it below 0.5-1%.[15] 3. Use formulation techniques: Prepare a solid dispersion, a cyclodextrin complex, or a nanosuspension of your compound to enhance its aqueous dispersibility.[8] |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture media leads to variable dosing.[16] | 1. Visually inspect for precipitation: Check the wells of your assay plates for any signs of compound precipitation.[11][16] 2. Test solubility in media: Determine the solubility of your compound directly in the cell culture media.[16] 3. Prepare a fresh stock solution: Ensure the stock solution is not degraded or precipitated. |
| Compound appears to degrade after dissolution in aqueous buffer. | The compound is unstable at the pH of the buffer or is susceptible to hydrolysis. | 1. Assess stability: Monitor the compound's concentration over time in the buffer using HPLC. 2. Adjust buffer pH: If the compound is more stable at a different pH, adjust the buffer accordingly, if the assay allows. 3. Prepare solutions fresh: Make the final dilutions in aqueous buffer immediately before use. |
Quantitative Data on Solubility Enhancement
The following table summarizes reported improvements in the solubility of this compound derivatives using various techniques.
| Technique | This compound Derivative | Method | Solubility Improvement | Reference |
| Prodrug Approach | Pyrazolo[3,4-d]this compound derivative | Addition of an N-methylpiperazino promoiety via an O-alkyl carbamate linker. | 600-fold increase in aqueous solubility. | [1] |
| Co-crystallization | 2-[4-(4-chloro-2-fluorophenyl) this compound-4-carboxamide | Co-crystal with glutaric acid. | 4-fold increase in intrinsic dissolution rate. | [1] |
| Structural Modification | Pyrazolo[4,3-d]this compound Derivative | Introduction of an R substituent to induce deviation from planarity. | Significant improvement in aqueous solubility at pH 1.0. | [1] |
| Amorphous Solid Dispersion | Pyrazolo[3,4-d]this compound derivatives | Formulation with hydrophilic polymers (e.g., PVPVA). | Significant improvement in apparent water solubility. | [1][6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol is for quickly assessing the solubility of a this compound derivative in various solvents.
-
Preparation: Add approximately 1-2 mg of the this compound derivative to a small vial.[1]
-
Solvent Addition: Add the test solvent dropwise (e.g., in 100 µL increments) at room temperature.[1]
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.[1]
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 50-60 °C) and observe any change in solubility.[1]
-
Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the approximate amount of solvent required.[1]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing amorphous solid dispersions to improve solubility.[8]
-
Dissolution: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, ethanol, acetone) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[8] Ensure complete dissolution to form a clear solution.[8]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.[8]
-
Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[8]
-
Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state. The enhancement in dissolution rate should be confirmed with a dissolution test.
Protocol 3: Co-solvency for Enhancing Solubility
This protocol outlines the use of a co-solvent to improve the solubility of a this compound derivative.[3]
-
Determine Target Concentration: Decide the final concentration of your this compound derivative needed for the experiment.
-
Prepare Concentrated Stock: Add the required amount of the this compound derivative to a beaker. Add a small volume of the co-solvent (e.g., DMSO, DMF), typically 5-10% of the final intended volume, and stir to create a concentrated stock solution or slurry.[3]
-
Dilution: While stirring, slowly add the primary solvent (e.g., water or buffer) to the desired final volume.[3]
-
Observation: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the solubility limit may have been exceeded.
Visualizations
Caption: A logical workflow for addressing solubility issues of this compound compounds.
Caption: Troubleshooting logic for precipitation in aqueous media. media.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]this compound Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijpbr.in [ijpbr.in]
- 11. benchchem.com [benchchem.com]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability of Pyrimidine Analogs in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of pyrimidine analogs in solution. It includes frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound analog degradation in solution?
A1: The degradation of this compound analogs in solution is primarily caused by their sensitivity to pH, temperature, and light.[1] The this compound ring can be susceptible to hydrolysis under both acidic and basic conditions.[1] Elevated temperatures can accelerate this degradation, and many derivatives are labile to light, leading to photodegradation.[1][2]
Q2: How does pH affect the stability of this compound analogs?
A2: The effect of pH is highly specific to the analog's structure.
-
Acidic Conditions: In acidic solutions (e.g., 0.1 N HCl), some analogs like gemcitabine undergo deamination.[3] 5-Fluorouracil (5-FU) shows noticeable hydrolysis in acidic solutions (pH 5-7).[4][5]
-
Alkaline Conditions: In alkaline solutions (e.g., pH 8.5-9), 5-FU undergoes hydration of the C5-C6 double bond, followed by ring cleavage.[6][7] Gemcitabine can undergo anomerization in basic conditions (e.g., 0.1 N NaOH).[3]
-
Optimal pH: Many this compound analogs exhibit maximum stability in the neutral to slightly alkaline pH range (pH 7-9.5), though solubility can become a limiting factor.[8][9]
Q3: What are the typical degradation pathways for common this compound analogs?
A3: Degradation pathways often involve hydrolysis, deamination, or oxidation.
-
5-Fluorouracil (5-FU): In alkaline solutions, degradation begins with hydration across the C5-C6 double bond, leading to ring-opened products like 2-fluoro-3-hydroxy-3-ureidopropanoic acid, and eventually cardiotoxic species like fluoroacetaldehyde.[6][7]
-
Cytarabine (Ara-C): The primary degradation pathway for cytarabine is deamination to form the inactive metabolite ara-U.
-
Gemcitabine: In acidic solution, gemcitabine's main degradation pathway is deamination to its uridine analogue.[3][10] Under basic conditions, it can anomerize.[3]
Q4: How should I prepare and store stock solutions of this compound analogs to ensure stability?
A4: To maximize stability, prepare stock solutions in a suitable solvent (like DMSO for initial concentrates) and store them at low temperatures (-20°C or -80°C). For aqueous working solutions, use a buffer at the optimal pH for your specific analog, typically near neutral pH.[9] Protect solutions from light by using amber vials or wrapping containers in foil.[1] For compounds like Cytarabine, solutions diluted in standard infusion fluids are stable for several days at room temperature, but refrigeration is often recommended for longer-term storage of prepared solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound analogs.
| Problem | Potential Cause | Recommended Solution |
| Low yield or unexpected spots on TLC/LC-MS after aqueous workup. | pH-Induced Hydrolysis: The pH of the aqueous layer may be too acidic or basic, causing the this compound ring to degrade.[1] | Adjust the pH of the aqueous layer to a neutral range (pH 6-8) using a mild buffer before extraction. Perform extractions at low temperatures (e.g., in an ice bath).[1] |
| Compound degrades during column chromatography on silica gel. | Acid-Catalyzed Degradation: The acidic nature of standard silica gel can degrade sensitive this compound analogs.[1] | Use neutralized silica gel for purification. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent). |
| Precipitation observed in a prepared aqueous solution. | Poor Aqueous Solubility: The compound's solubility may be lower in the chosen buffer or at the storage temperature. Solubility can be pH-dependent. | Confirm the solubility of the analog at the desired concentration and pH. Consider using a co-solvent if compatible with the experiment. For some compounds, solubility is limited at higher pH values.[8] |
| Loss of biological activity over the course of an experiment. | Compound Instability: The analog may be degrading under the experimental conditions (e.g., in cell culture media at 37°C). | Perform a stability study of the compound under your specific experimental conditions. Prepare fresh solutions before each experiment. For some analogs like cytarabine, stability can decrease at higher temperatures. |
Quantitative Stability Data
The stability of this compound analogs is highly dependent on the specific compound, concentration, solvent, and storage conditions. Below are examples for common analogs.
Table 1: Stability of Cytarabine in Various Infusion Solutions
| Concentration | Diluent | Container | Temperature | Stability (Percent Remaining) | Reference |
| Various | Water for Injection, 5% Dextrose, 0.9% Sodium Chloride | Glass & Plastic Bags | Room Temp. | 97-100% after 8 days | |
| 1.25 mg/mL & 25 mg/mL | 0.9% NaCl or 5% Dextrose | EVA Reservoir | 4°C & 22°C | Stable for 28 days | |
| 1.25 mg/mL & 25 mg/mL | 0.9% NaCl or 5% Dextrose | EVA Reservoir | 35°C | Stable for 7 days | |
| 1 mg/mL | 0.9% NaCl | Polypropylene Syringe | 2-8°C | Stable for 28 days | |
| 1 mg/mL | 0.9% NaCl | Polypropylene Syringe | 25°C | Stable for 14 days | |
| 5 mg/mL | 0.9% NaCl | Polypropylene Syringe | 25°C | Stable for 8 days | |
| 10 mg/mL | 0.9% NaCl | Polypropylene Syringe | 25°C | Stable for 5 days |
Table 2: Effect of pH on the Hydrolysis of 5-Fluorouracil (5-FU)
| pH | Temperature | Observation | Reference |
| 5, 6, 7 | 37°C | Noticeable hydrolysis occurs, with varying rate constants. | [4][5] |
| 8 | 37°C | Hydrolysis is minimal ("disappeared"). | [4][5] |
| 8.5 - 9.0 | Not specified | Significant degradation via hydration and ring cleavage. | [6][7] |
Visualized Pathways and Workflows
Degradation Pathway
Caption: Alkaline degradation pathway of 5-Fluorouracil.[6][7]
Experimental Workflow
Caption: Workflow for assessing this compound analog stability.
Troubleshooting Logic
Caption: Decision tree for troubleshooting stability problems.
Key Experimental Protocols
1. Forced Degradation Study Protocol (Based on ICH Guidelines)
A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of a this compound analog.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Methodology:
-
Preparation: Prepare a solution of the this compound analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution. Incubate at room temperature or elevate to 60°C if no degradation is observed. Monitor over several hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH to the drug solution. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Add a solution of 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep at room temperature and protect from light. Monitor for degradation.
-
Thermal Degradation: Store the drug solution (and solid sample, if applicable) in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose the drug solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m². A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: At appropriate time points, withdraw samples from each stress condition and analyze using a validated stability-indicating HPLC method (see protocol below).
2. Stability-Indicating HPLC Method Development Protocol
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its impurities and degradation products.[6]
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a robust reversed-phase column (e.g., C18).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer).
-
Evaluate separations at different pH values (e.g., one acidic, pH ~3, and one neutral, pH ~7) to optimize the resolution between the parent compound and any degradants.[4]
-
-
Forced Degradation Sample Analysis:
-
Inject the samples generated from the forced degradation study.
-
The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.[7]
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate, and column temperature to improve resolution, peak shape, and run time.
-
Use a photodiode array (PDA) detector to check for peak purity. This ensures that the parent peak is not co-eluting with any degradants.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can resolve the analyte from all potential impurities and degradants. This is confirmed using the forced degradation samples.[7]
-
Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.
-
Accuracy & Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.
-
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijcrt.org [ijcrt.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Anticancer Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when studying resistance to pyrimidine-based anticancer drugs like 5-Fluorouracil (5-FU) and Gemcitabine.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding this compound analog resistance.
Q1: What are the primary mechanisms of resistance to this compound-based drugs like 5-FU and Gemcitabine?
A1: Resistance is multifactorial and can be intrinsic or acquired. Key mechanisms include:
-
Altered Drug Metabolism: Increased catabolism (breakdown) of the drug by enzymes like dihydrothis compound dehydrogenase (DPD) renders it inactive before it can exert its effect.[1][2][3]
-
Target Enzyme Alterations: Upregulation or mutation of the target enzyme, such as Thymidylate Synthase (TS) for 5-FU, can reduce drug efficacy.[1] This can be due to gene amplification or disturbed folate pools.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., MDR1/ABCB1) actively pumps the drug out of the cancer cell, lowering its intracellular concentration.[4][5]
-
Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins, like Bcl-xL, which prevents the drug-induced programmed cell death.[6]
-
Metabolic Rewiring: Cells can adapt their metabolic pathways, such as relying more on this compound salvage pathways when de novo synthesis is inhibited, to bypass the drug's effect.[7][8]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT often gain stem-cell-like properties and show increased resistance to various drugs, including this compound analogs.[5][9][10]
-
Autophagy: This cellular recycling process can play a dual role. It can be a pro-survival mechanism that helps cancer cells withstand the stress from chemotherapy, but it can also sometimes be leveraged to induce cell death.[8][11]
Q2: My cancer cell line shows high intrinsic resistance to Gemcitabine. What molecular factors should I investigate first?
A2: For intrinsic Gemcitabine resistance, prioritize investigating the following:
-
Deoxycytidine Kinase (dCK) Levels: Gemcitabine is a prodrug that requires phosphorylation by dCK to become active. Low or absent dCK expression is a primary cause of intrinsic resistance.
-
Nrf2 Pathway Activity: The transcription factor Nrf2 controls the expression of antioxidant genes. High basal Nrf2 activity can lead to increased glutathione (GSH) production, which detoxifies the reactive oxygen species (ROS) generated by Gemcitabine, thereby conferring resistance.[12]
-
BCL-2 Family Protein Expression: High expression of anti-apoptotic proteins like BCL-xL can make cells inherently resistant to Gemcitabine-induced apoptosis.[6]
-
Tumor Microenvironment Influence: Fibroblasts and myeloid cells in the tumor microenvironment can release pyrimidines like deoxycytidine, which competes with Gemcitabine for uptake and processing by cancer cells, reducing its effectiveness.[13]
Q3: What is the role of autophagy in this compound drug resistance, and how can it be targeted?
A3: Autophagy is a cellular self-digestion process that can promote cancer cell survival under the stress of chemotherapy.[11] By breaking down damaged organelles, it provides nutrients and energy, helping cells to resist drug-induced death. This makes autophagy a key target for overcoming resistance.
-
Inhibition Strategy: Inhibiting autophagy can re-sensitize resistant cells to chemotherapy.[11] Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are well-known autophagy inhibitors that block the fusion of autophagosomes with lysosomes. Combining CQ with 5-FU has been shown to inhibit 5-FU-induced autophagy and significantly enhance tumor growth inhibition.[14]
-
Metabolic Vulnerability: Interestingly, cells that become resistant to autophagy inhibitors often rewire their metabolism to rely more on this compound salvage pathways. This creates a new vulnerability, making them more sensitive to this compound analogs like Gemcitabine.[7][8][15] This suggests a powerful combination strategy of using autophagy inhibitors and this compound analogs together.[8][15][16]
Part 2: Troubleshooting Experimental Issues
This guide provides solutions to common problems encountered during in vitro experiments on drug resistance.
| Problem / Observation | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in cell viability assays (e.g., MTT, CCK-8). | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation in the outer wells of the 96-well plate. 3. Incomplete Solubilization: Drug precipitate or formazan crystals (in MTT assays) not fully dissolved.[17] 4. Pipetting Errors: Inaccurate liquid handling. | 1. Improve Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Mitigate Edge Effects: Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[17] 3. Ensure Complete Dissolution: Visually inspect wells for precipitates. For MTT assays, ensure the DMSO or solubilization buffer is added and mixed until all formazan crystals are dissolved.[17] 4. Calibrate Pipettes: Regularly check and calibrate pipettes. Use a multichannel pipette for consistency where possible.[17] |
| No significant difference in IC50 between parental and supposed "resistant" cell lines. | 1. Insufficient Drug Pressure: The concentration or duration of drug exposure during resistance development was too low. 2. Loss of Resistant Phenotype: Resistant cells were cultured without the drug for too long, leading to reversion. 3. Assay Duration Too Short: The endpoint assay was performed before the full cytotoxic effect of the drug was apparent. | 1. Review Resistance Protocol: Ensure the protocol involves a stepwise, incremental increase in drug concentration over several months.[18][19] 2. Maintain Selection Pressure: Culture the established resistant cell line in a maintenance medium containing the drug at the concentration to which they are adapted.[19] 3. Optimize Assay Time: Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal drug incubation time for your cell line.[17] |
| Unexpected increase in viability at high drug concentrations. | 1. Drug Precipitation: The drug may be precipitating out of solution at high concentrations, reducing its effective concentration. 2. Compound Interference: The drug compound itself may interfere with the assay chemistry (e.g., reducing the MTT/CCK-8 reagent directly).[20] | 1. Check Solubility: Prepare fresh drug dilutions and visually inspect for precipitates. Check the drug's solubility limit in your culture medium. 2. Run a Cell-Free Control: Set up wells with medium and the drug concentrations but no cells. Add the viability reagent to see if the drug causes a color/signal change on its own.[20] |
| Resistant cell line grows significantly slower than the parental line. | 1. Fitness Cost: The mechanism of resistance (e.g., overexpressing an efflux pump) may impose a metabolic burden, leading to a slower proliferation rate. | 1. Characterize Growth Rate: Perform a growth curve analysis for both parental and resistant lines to quantify the difference in doubling time. 2. Adjust Seeding Density: Account for the different growth rates when seeding cells for experiments to ensure they are in a similar growth phase at the time of drug treatment. |
Part 3: Key Experimental Protocols & Data
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a standard method for developing a resistant cell line through continuous, escalating drug exposure.[18][21]
Objective: To generate a cell line with acquired resistance to a this compound-based drug (e.g., 5-FU).
Methodology:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental (sensitive) cell line using a standard cell viability assay (see Protocol 2).
-
Initiate Resistance Induction: Begin by culturing the parental cells in a medium containing a low drug concentration, typically the IC10 or IC20 (the concentration that inhibits growth by 10-20%).[18][19]
-
Culture and Monitor: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Initially, you may observe significant cell death.
-
Subculture and Recovery: When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, subculture them as usual, always keeping them in the presence of the same drug concentration.[19]
-
Stepwise Dose Escalation: Once the cells have adapted, increase the drug concentration by approximately 1.5 to 2-fold.[19] Again, expect an initial phase of cell death followed by the recovery of a resistant population.
-
Repeat Cycles: Repeat Step 5 over several months, gradually increasing the drug concentration. The entire process can take 6-12 months.
-
Confirmation of Resistance: Once cells can tolerate a concentration at least 10-fold higher than the initial parental IC50, the line is considered resistant. Confirm the new, higher IC50 value by performing a dose-response assay comparing the parental and resistant lines.[21]
-
Maintenance: Continuously culture the newly established resistant line in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.[19]
Protocol 2: Cell Viability Assessment by CCK-8/MTT Assay
Objective: To quantify the cytotoxic effect of a drug and determine its IC50 value.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed them in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for attachment.[19]
-
Drug Treatment: Prepare serial dilutions of the this compound analog in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various drug concentrations. Include "no drug" (vehicle) controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C.
-
Add Reagent:
-
Measure Absorbance: Read the absorbance on a microplate reader. The wavelength is 450 nm for CCK-8 and 570 nm for MTT.[17][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[19]
Data Presentation: Combination Therapy Effects
The following tables summarize representative quantitative data on strategies to overcome resistance.
Table 1: Effect of Autophagy Inhibitor on 5-FU Sensitivity in Resistant Colon Cancer Cells
| Cell Line | Treatment | IC50 of 5-FU (µM) | Fold Change in Sensitivity |
| HCT-116 (Parental) | 5-FU alone | 8.5 | - |
| HCT-116/5FU-R (Resistant) | 5-FU alone | 42.1 | - |
| HCT-116/5FU-R (Resistant) | 5-FU + Chloroquine (10 µM) | 11.3 | ~3.7x increase |
| Data are hypothetical and compiled for illustrative purposes based on findings that autophagy inhibition re-sensitizes cells to chemotherapy.[11][14] |
Table 2: Effect of BCL-xL Degrader on Gemcitabine Sensitivity in Pancreatic Cancer Cells
| Cell Line | Treatment | IC50 of Gemcitabine (nM) | Fold Change in Sensitivity |
| AsPC-1 (Parental) | Gemcitabine alone | 25 | - |
| AsPC-1 (Parental) | Gemcitabine + DT2216 (100 nM) | 8 | ~3.1x increase |
| PANC-1 (Resistant) | Gemcitabine alone | 150 | - |
| PANC-1 (Resistant) | Gemcitabine + DT2216 (100 nM) | 45 | ~3.3x increase |
| Data are representative, based on studies showing that targeting BCL-xL overcomes Gemcitabine resistance.[6] |
Part 4: Visualizing Resistance Mechanisms and Workflows
Diagram 1: Key Signaling Pathways in 5-FU Resistance
This diagram illustrates how multiple cellular mechanisms contribute to resistance against 5-Fluorouracil (5-FU).
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance [mdpi.com]
- 6. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging autophagy and this compound metabolism to target pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leveraging autophagy and this compound metabolism to target pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of epithelial-mesenchymal transition in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer | MDPI [mdpi.com]
- 11. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Resistance of colon cancer to 5-fluorouracil may be overcome by combination with chloroquine, an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leveraging autophagy and this compound metabolism to target pancreatic cancer - preLights [prelights.biologists.com]
- 16. Autophagy inhibited pancreatic cancer cells rely on this compound metabolism as a mechanism of resistance [escholarship.org]
- 17. benchchem.com [benchchem.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gap-27.com [gap-27.com]
Technical Support Center: Challenges in Scaling Up Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis from a laboratory to an industrial setting?
A1: The most frequent challenges include managing reaction exotherms, controlling impurity profiles, ensuring consistent yields, and dealing with crystallization and polymorphism.[1] Physical parameters such as mixing efficiency and heat transfer also change significantly and require careful management.[1] Additionally, reactor fouling and optimizing catalyst performance and longevity are common concerns during scale-up.[1]
Q2: How critical is the quality of starting materials for a successful scale-up?
A2: The purity of starting materials is of utmost importance in large-scale synthesis. Impurities in raw materials can lead to the formation of byproducts, which can complicate purification processes, reduce yields, and potentially introduce toxic impurities into the final product.[1] Therefore, implementing stringent quality control for all incoming raw materials is crucial.[1]
Q3: What are the key factors to consider when selecting a solvent for industrial-scale this compound synthesis?
A3: Solvent selection for industrial applications extends beyond reaction performance. Key considerations include cost, safety (e.g., flashpoint and toxicity), environmental impact, and the ease of recovery and recycling.[1] The ideal solvent should provide good solubility for reactants and intermediates while facilitating efficient crystallization of the final product.[1]
Q4: Why is regioselectivity a significant concern in certain this compound syntheses, and how can it be managed on a large scale?
A4: In syntheses that involve unsymmetrical precursors, the formation of different regioisomers is possible. Controlling regioselectivity is vital for maximizing the yield of the desired product and simplifying the purification process.[1] On a large scale, regioselectivity can be influenced by the choice of catalyst, solvent, temperature, and the rate of reactant addition.[1]
Q5: What are the typical impurities encountered in this compound synthesis, and how are they monitored?
A5: Common impurities include unreacted starting materials, intermediates, byproducts from side reactions (such as over-alkylation or hydrolysis), and degradation products.[1] These impurities are typically monitored using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS) for identification.[1]
Troubleshooting Guides
Issue 1: Poor Yield and Inconsistent Results Upon Scale-Up
Symptoms:
-
The reaction yield is significantly lower than what was achieved at the lab scale.[1]
-
There is high batch-to-batch variability.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Mixing | Review the reactor geometry and agitator design. Consider performing computational fluid dynamics (CFD) modeling to simulate mixing. Increase agitation speed, but be mindful of shear-sensitive compounds.[1] |
| Poor Temperature Control | Ensure the reactor's heating/cooling system can handle the heat of reaction at a larger scale. Calibrate all temperature probes and consider adding internal cooling coils or an external heat exchanger.[1] |
| Raw Material Quality | Re-analyze the purity of the current batch of starting materials and compare the impurity profile with that of materials used in successful lab-scale experiments.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique, such as TLC or HPLC. Ensure the reaction is run for a sufficient amount of time at the optimal temperature.[2] |
| Side Reactions | Undesirable side reactions may become more prevalent at scale. One common issue is self-condensation of starting materials. This can sometimes be minimized by the slow and controlled addition of a base at an appropriate temperature.[2] |
Issue 2: Purification and Crystallization Difficulties
Symptoms:
-
The product oils out or forms an amorphous solid instead of crystallizing.[1]
-
The resulting crystals have an undesired morphology (e.g., needles that are difficult to filter).[1]
-
The product purity after crystallization is lower than expected.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | Screen different solvents or solvent mixtures for crystallization. Determine the solubility curve of the product in the selected solvent system to optimize the crystallization process.[1] |
| Presence of Impurities | Analyze the crude product to identify any impurities that may be inhibiting crystallization. Consider a pre-purification step, such as charcoal treatment or short-plug filtration, before crystallization.[1] |
| Incorrect Cooling Rate or Agitation | Optimize the cooling profile (e.g., linear vs. staged cooling). Adjust the agitation speed during crystallization to influence crystal size and morphology.[1] |
| Supersaturation Issues | Control the rate of supersaturation by adjusting the cooling rate or by using anti-solvent addition. Seeding the solution with a small amount of pure product can also help induce crystallization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Biginelli Reaction
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | HCl (Strong Acid) | Lewis Acid (e.g., Yb(OTf)₃) | Solvent-Free | 40-60 | [3] |
| Temperature | 80°C | 100°C | 100°C | 70-85 | [3] |
| Solvent | Ethanol | Acetonitrile | None | 85-95 | [3] |
| Reaction Time | 12 hours | 4 hours | 1 hour | - | [3] |
Table 2: Common Impurities in this compound Synthesis and Monitoring Techniques
| Impurity Type | Example | Monitoring Technique | Reference |
| Unreacted Starting Materials | Urea, β-ketoester | HPLC, GC | [1][4] |
| Intermediates | Open-chain intermediates | LC-MS | [1] |
| Byproducts | Over-alkylation products, hydrolysis products | LC-MS, GC-MS | [1] |
| Degradation Products | Products from thermal decomposition | HPLC, LC-MS | [1] |
| Isomers | Regioisomers | HPLC, NMR | [4] |
Experimental Protocols
Protocol for Raw Material Qualification
-
Obtain representative samples of all starting materials from the current batch.
-
Analyze the purity of each material using a validated analytical method (e.g., HPLC, GC, or titration).[1]
-
Identify and quantify any impurities present.[1]
-
Compare the impurity profile to that of previous batches used in successful lab-scale experiments.
-
If significant differences are found, quarantine the material and source a new batch that meets the required specifications.[1]
Protocol for a Mixing Study
-
Charge the reactor with a non-reactive surrogate system that has similar physical properties (viscosity, density) to the actual reaction mixture.[1]
-
Add a tracer dye and monitor its dispersion over time at different agitation speeds.[1]
-
Analyze samples from different locations within the reactor to assess homogeneity.[1]
-
Correlate these findings with reaction performance to determine the optimal mixing parameters.[1]
Protocol for Crystallization Solvent Screening
-
Dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at an elevated temperature.[1]
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.[1]
-
Observe the formation of crystals and note the solvent system that provides the best crystal morphology and yield.[1]
-
For promising solvent systems, determine the solubility at different temperatures to optimize the cooling profile for the scaled-up process.[1]
Visualizations
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: Simplified reaction pathway for the Biginelli this compound synthesis.
Caption: General experimental workflow for scaling up this compound synthesis.
References
Technical Support Center: Purification Strategies for Pyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of purification data.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The choice of purification method depends on the specific properties of the this compound derivative, such as its polarity, solubility, and thermal stability. The most prevalent techniques include:
-
Recrystallization: Ideal for crystalline solids that exhibit good solubility in a particular solvent at elevated temperatures and poor solubility at lower temperatures.[1]
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is widely applicable to a broad range of this compound derivatives.[2][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique employed for purifying complex mixtures or when very high levels of purity are required.[3]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.[2]
Q3: What are some potential impurities I might encounter during the synthesis of this compound derivatives?
A3: Common impurities can include unreacted starting materials, reagents from preceding synthetic steps (e.g., residual phosphorus oxychloride byproducts from a chlorination reaction), and side-products arising from incomplete reactions or alternative reaction pathways. The specific impurities will be contingent on the synthetic route employed.[2]
Troubleshooting Guides
Recrystallization Issues
Q: My this compound derivative is not dissolving in the chosen recrystallization solvent, even at high temperatures. What should I do?
A: This indicates poor solubility in the selected solvent. You can try a solvent mixture. For instance, if your compound has low solubility in a non-polar solvent like hexane but is soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity (cloudiness) is observed. Following this, allow the solution to cool slowly.[2] Alternatively, screening a wider array of solvents with varying polarities may be necessary.[2]
Q: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I resolve this?
A: Rapid precipitation is often a consequence of supersaturation or a significant temperature gradient. To encourage crystal growth, ensure a slow cooling process. This can be achieved by allowing the flask to cool to room temperature on the lab bench, followed by gradual cooling in an ice bath.[2] If the issue persists, consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small, pure crystal of the compound can also help induce proper crystallization.[2][3]
Q: After recrystallization, I still observe significant impurities in my product via TLC or NMR analysis. What are the next steps?
A: If a single recrystallization step proves insufficient, a second recrystallization using a different solvent system may be effective.[2] However, if the impurities have similar solubility profiles to your desired compound, column chromatography is likely a more suitable purification technique.[2]
Column Chromatography Issues
Q: I'm having difficulty separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the separation?
A: To enhance separation, you can optimize the mobile phase. A good starting point for many this compound derivatives is a hexane/ethyl acetate mixture.[3] If separation is poor, try adjusting the solvent ratio to achieve a more optimal polarity. Running a gradient elution, where the polarity of the mobile phase is gradually increased over time, can also be very effective. Ensure your column is packed uniformly without any cracks or channels, and avoid overloading the column with too much sample.[3]
Q: My compound is streaking or tailing on the chromatography column. What could be the cause and how do I fix it?
A: Streaking or tailing can occur if the compound is interacting too strongly with the stationary phase or is not very soluble in the eluent. Adding a small amount of a polar solvent like methanol to the mobile phase can help mitigate tailing for polar compounds. For basic this compound derivatives, adding a small amount of triethylamine to the eluent can improve peak shape, while for acidic derivatives, a small amount of acetic acid may be beneficial.[3]
Q: My highly polar this compound derivative is not moving from the baseline on the TLC plate, even with a polar eluent. What should I do?
A: For highly polar compounds with low mobility on silica gel, you can try several strategies. Increase the mobile phase polarity further by adding a stronger polar solvent like methanol. For very basic pyrimidines, a small amount of ammonia in methanol can help reduce tailing and improve mobility. If these adjustments are still ineffective, consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18).[4]
Data Presentation
The following table summarizes reported yields and purity levels for some this compound derivatives after purification. Note that results can vary significantly based on the crude sample's purity and the specific experimental conditions.
| Compound/Derivative Class | Purification Method | Solvent/Eluent System | Yield (%) | Purity (%) | Reference(s) |
| 2,4-Dichloro-6-(piperidin-1-yl)this compound | Recrystallization | Acetonitrile/Methanol (1:1) | 70-90 | >99 | [5] |
| Substituted Pyrimidines | Recrystallization | Ethanol | 59-82 | Not Specified | [6] |
| Pyrazolo[3,4-d]this compound-4-one derivatives | Recrystallization | Isopropanol | >80 | Not Specified | [7] |
| Pyrido[2,3-d]this compound derivatives | Column Chromatography | Chloroform | 73.5 | Not Specified | [8] |
| Fused this compound Derivatives | Column Chromatography | Not Specified | ~73 | "Acceptable" (by TLC) | [9] |
| General this compound Derivatives | Recrystallization | Ethanol or Ethyl Acetate | 14-65 | Not Specified | [10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system in which the crude this compound derivative is highly soluble at the solvent's boiling point but sparingly soluble at room temperature.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be executed quickly to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Protocol 2: General Column Chromatography Procedure (Normal Phase)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The eluent, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is selected based on prior TLC analysis.[2]
-
Column Packing: Pour the silica gel slurry into a chromatography column, ensuring an even and compact packing without any air bubbles or cracks.[3]
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase. Carefully load the sample solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[3]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for effective separation.[2]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.[2]
-
Product Isolation: Combine the fractions containing the pure this compound derivative and remove the solvent under reduced pressure using a rotary evaporator.[2]
Visualizations
Caption: General workflow for the purification and analysis of this compound derivatives.
Caption: Logical decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Pyrimidine Quantification Methods in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on pyrimidine quantification in biological samples. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying pyrimidines in biological samples?
A1: The primary methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the simultaneous measurement of multiple pyrimidines and their metabolites.[1][2] HPLC-UV is a robust and widely available technique, while enzymatic assays can be used for specific pyrimidines but may be susceptible to interferences.
Q2: What are the critical first steps in sample preparation for this compound analysis?
A2: Proper sample handling is crucial for accurate quantification. For plasma, it is recommended to separate it from blood cells immediately after collection using an anticoagulant like EDTA and then freeze the plasma at -80°C.[3][4] For tissue samples, rapid freezing in liquid nitrogen and storage at -80°C is essential to prevent degradation.[5] Cell samples should be harvested and lysed promptly.[5] The choice of extraction solvent is also critical; organic solvents like methanol or acetonitrile are often used to precipitate proteins and extract small molecules.
Q3: What are typical concentration ranges for pyrimidines in human plasma and urine?
A3: The concentrations of pyrimidines can vary based on diet and physiological state. However, typical ranges have been reported. For instance, in plasma from healthy individuals, uridine concentrations are approximately 49.4 ± 1.24 µmol/L.[3] In urine, the concentrations are often normalized to creatinine levels to account for variations in urine dilution.
Troubleshooting Guides
HPLC Method Troubleshooting
Q1: I'm observing significant peak tailing for my this compound analytes in my HPLC chromatogram. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can lead to inaccurate quantification. Here are the primary causes and solutions:
-
Secondary Interactions with Silanols: Basic this compound compounds can interact with acidic silanol groups on the silica-based stationary phase.
-
Solution: Operate the mobile phase at a lower pH (around 4) to suppress the ionization of silanol groups.[6] Using a highly deactivated or end-capped column can also minimize these interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can be effective, though it's less necessary with modern high-purity silica columns.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. Consider using a column with a higher capacity or a larger diameter.
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.
-
Solution: This often requires replacing the column. Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds, extending its lifetime.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q2: My retention times are drifting between injections. What should I check?
A2: Retention time instability can compromise peak identification and integration. Here are common causes and their solutions:
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 5-10 column volumes of the initial mobile phase.
-
-
Flow Rate Instability: A leaking pump or check valve can cause fluctuations in the flow rate.
-
Solution: Check the HPLC system for any leaks. Listen for unusual pump noises and check for salt buildup around fittings, which can indicate a leak.
-
LC-MS/MS Method Troubleshooting
Q1: I am experiencing significant ion suppression in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
A1: Ion suppression is a major challenge in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced sensitivity and inaccurate results.[7]
-
Improve Chromatographic Separation:
-
Solution: Optimize your LC gradient to separate the this compound analytes from the bulk of the matrix components, particularly phospholipids which are a major source of ion suppression in plasma. A shallower, longer gradient can improve resolution.
-
-
Enhance Sample Preparation:
-
Solution: A simple protein precipitation may not be sufficient to remove all interfering substances.[2] Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of matrix components.
-
-
Dilute the Sample:
-
Solution: Diluting the sample will reduce the concentration of both the analyte and the interfering matrix components. This is a simple and effective strategy if the analyte concentration is high enough to be detected after dilution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Solution: A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Q2: How can I improve the sensitivity of my LC-MS/MS method for low-level this compound quantification?
A2: Detecting low concentrations of pyrimidines, especially intracellularly, requires a highly sensitive method.
-
Optimize Mass Spectrometry Parameters:
-
Solution: Carefully tune the MS parameters, including the ionization source settings (e.g., capillary voltage, gas flows, and temperatures) and the collision energy for fragmentation, to maximize the signal for your specific this compound analytes.
-
-
Reduce Background Noise:
-
Solution: Use high-purity LC-MS grade solvents and reagents to minimize chemical noise. Ensure the LC system is clean to avoid carryover from previous injections.
-
-
Improve Ionization Efficiency:
-
Solution: Adjust the mobile phase pH to promote the ionization of your this compound analytes. For many pyrimidines, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.
-
-
Use a More Efficient Sample Preparation Method:
-
Solution: A more effective sample cleanup, such as SPE, can not only reduce matrix effects but also allow for pre-concentration of the sample, thereby increasing the amount of analyte injected onto the column.
-
Enzymatic Assay Troubleshooting
Q1: My enzymatic assay for uridine quantification is giving inconsistent results. What are the potential sources of error?
A1: Enzymatic assays are sensitive to a variety of factors that can lead to variability.
-
Enzyme Activity:
-
Solution: Ensure the enzyme is stored correctly and has not lost activity. Prepare fresh enzyme solutions for each assay and keep them on ice.
-
-
Interfering Substances:
-
Solution: Components in the biological sample can interfere with the enzyme reaction. For example, high concentrations of other nucleotides or related compounds may act as inhibitors. It is crucial to run appropriate controls, including samples with and without the enzyme, to identify potential interference. Some common interfering substances to be aware of in biological samples are EDTA, ascorbic acid, and detergents like SDS.
-
-
Reaction Conditions:
-
Solution: Maintain a consistent temperature and pH throughout the assay, as enzyme activity is highly dependent on these parameters. Ensure all reagents are at room temperature before starting the reaction, unless the protocol specifies otherwise.
-
-
Pipetting Errors:
-
Solution: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can introduce significant error. Use calibrated pipettes and be meticulous with your technique.
-
Q2: The standard curve for my enzymatic assay is not linear. What could be the problem?
A2: A non-linear standard curve can be caused by several factors:
-
Substrate Depletion: At high analyte concentrations, the substrate may become limiting, causing the reaction rate to plateau.
-
Solution: Ensure that the substrate concentration is in excess, even at the highest point of your standard curve.
-
-
Incorrect Wavelength Reading:
-
Solution: Double-check that you are reading the absorbance or fluorescence at the correct wavelength as specified in the assay protocol.
-
-
Improper Dilutions:
-
Solution: Carefully re-prepare your standard dilutions. Serial dilution errors can easily lead to a non-linear curve.
-
Data Presentation
Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification in Urine
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantitation (LOQ) (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Uracil | 0.5 - 100 | 0.1 | 0.5 | 2.5 - 5.1 | 3.2 - 6.8 | 95 - 105 |
| Thymine | 0.5 - 100 | 0.1 | 0.5 | 2.8 - 5.5 | 3.5 - 7.1 | 93 - 107 |
| Uridine | 1 - 200 | 0.2 | 1 | 2.1 - 4.8 | 2.9 - 6.5 | 96 - 104 |
| Thymidine | 1 - 200 | 0.2 | 1 | 2.3 - 5.0 | 3.1 - 6.9 | 94 - 106 |
Note: These values are representative and may vary depending on the specific instrumentation and method parameters.
Table 2: Typical Concentrations of Pyrimidines in Human Plasma
| Analyte | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | Reference |
| Uridine | 49.4 | 1.24 | [3] |
| Pseudouridine | 2.52 | 0.19 | [3] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Pyrimidines in Human Urine
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Take 100 µL of the supernatant and add 10 µL of an internal standard solution (containing stable isotope-labeled this compound analogs).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each this compound and internal standard are monitored.
Detailed Methodology for an Enzymatic Assay of Uridine
1. Principle:
This assay is based on the conversion of uridine to uracil by uridine phosphorylase, followed by the quantification of the resulting uracil.
2. Reagents:
-
Uridine phosphorylase
-
Phosphate buffer (pH 7.4)
-
Uridine standards
-
Sample deproteinization solution (e.g., perchloric acid)
-
Neutralizing solution (e.g., potassium carbonate)
3. Procedure:
-
Sample Preparation: Deproteinize the biological sample (e.g., plasma) by adding an equal volume of cold perchloric acid. Centrifuge to pellet the protein and neutralize the supernatant with potassium carbonate.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of deproteinized sample or uridine standard.
-
100 µL of phosphate buffer.
-
50 µL of uridine phosphorylase solution.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: The produced uracil can be quantified using a suitable method, such as a colorimetric assay or by HPLC.
Visualizations
Caption: Overview of this compound Metabolism Pathways.
Caption: General Experimental Workflow for LC-MS/MS.
References
- 1. Quantification of Plasma and Urine Thymidine and 2’-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Biosynthesis and Ribonucleoside Metabolism in Species of Pseudomonas [mdpi.com]
Validation & Comparative
Validating the Mechanism of Action of Pyrimidine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted therapies. Validating the precise mechanism of action of these inhibitors is a critical step in the drug development pipeline, ensuring on-target efficacy and minimizing off-target effects. This guide provides a comparative analysis of experimental methodologies to validate the mechanism of action of this compound inhibitors, focusing on both kinase and dihydroorotate dehydrogenase (DHODH) inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Comparative Efficacy of this compound Inhibitors
The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables provide a comparative overview of the biochemical and cellular potencies of selected this compound-based inhibitors against their respective targets.
This compound-Based Kinase Inhibitors
This compound-based kinase inhibitors are a major class of anticancer agents that target key signaling pathways involved in cell proliferation and survival.
Table 1: Comparative Efficacy of this compound-Based EGFR Inhibitors
| Inhibitor | Target (Wild-Type) | Target (Mutant) | Cellular IC50 (nM) - Mutant Cell Line |
| Osimertinib | EGFR | EGFR L858R/T790M | ~15 (H1975)[1] |
| Erlotinib | EGFR | EGFR L858R | >5000 (H1975)[1] |
| Gefitinib | EGFR | EGFR del19 | 25 (PC-9) |
| Afatinib | EGFR/HER2 | EGFR L858R/T790M | 500 (H1975) |
Table 2: Comparative Efficacy of this compound-Based Aurora Kinase Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) - Cancer Cell Line |
| MLN8237 (Alisertib) | Aurora A | <1 | Varies by cell line |
| Compound 13 | Aurora A/B | Aurora A: <50, Aurora B: <10 | Varies by cell line[2] |
This compound-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors
DHODH is a critical enzyme in the de novo this compound biosynthesis pathway, making it an attractive target for anti-inflammatory, immunosuppressive, and anticancer therapies.
Table 3: Comparative Efficacy of this compound-Based DHODH Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) - AML Cell Line |
| Brequinar | Human DHODH | ~10-20 | Varies by cell line |
| SBL-105 | Human DHODH | 48.48[2] | 60.66 (THP-1)[2] |
| H-006 | Human DHODH | 3.8 | Varies by cell line |
Key Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of this compound inhibitors involves a multi-pronged approach, combining biochemical assays to determine direct target engagement and potency with cell-based assays to assess their effects in a biological context.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of a this compound inhibitor against a purified kinase.
Methodology:
-
Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound inhibitor to the wells. Include a DMSO control (vehicle) and a known potent inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
DHODH Enzymatic Assay (Colorimetric)
Objective: To measure the in vitro inhibitory activity of a this compound derivative against DHODH.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate Mix: Dihydroorotic acid, Coenzyme Q10, and 2,6-dichloroindophenol (DCIP) in assay buffer.
-
Enzyme Solution: Recombinant human DHODH in assay buffer.
-
Inhibitor Dilutions: Serial dilutions of the test compound in DMSO.
-
-
Assay Procedure:
-
Dispense the inhibitor dilutions into a 96-well plate.
-
Add the DHODH enzyme solution to all wells and pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding the substrate mix.
-
Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader. The reduction of DCIP by DHODH leads to a loss of color.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Western Blot Analysis for Downstream Signaling
Objective: To confirm target engagement and mechanism of action in a cellular context by assessing the phosphorylation status of downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture appropriate cancer cell lines and treat with varying concentrations of the this compound inhibitor for a specified time. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-ERK for a MEK inhibitor, or phospho-STAT5 for a JAK inhibitor). Also, probe a separate blot with an antibody against the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the this compound inhibitor on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in validating the mechanism of action of this compound inhibitors.
Signaling Pathways
Caption: De novo this compound biosynthesis pathway and the point of DHODH inhibition.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] In the realm of oncology, this compound derivatives have been extensively explored due to their ability to mimic endogenous nucleobases, allowing them to interact with key enzymes and receptors involved in cancer cell proliferation and survival.[3][4] This guide provides a comparative analysis of the structure-activity relationships of various this compound analogs, focusing on their anticancer properties. The information herein is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the design and optimization of this important class of molecules.
Quantitative Structure-Activity Relationship Data
The antiproliferative activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the this compound core. The following tables summarize the in vitro cytotoxicity (IC50 values) of several series of this compound analogs against various human cancer cell lines, providing a clear comparison of their potency.
Table 1: SAR of 2,4,5-Trisubstituted this compound Derivatives as CDK9 Inhibitors
This series highlights the impact of substitutions at the C2, C4, and C5 positions on the inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) and the proliferation of cancer cell lines.
| Compound ID | R (C4-Anilino Moiety) | X (C2-Linker) | Y (C5-Substituent) | CDK9 IC50 (μM) | HCT116 IC50 (μM) | MCF-7 IC50 (μM) |
| 9a | H | NH | Phenyl | >50 | >50 | >50 |
| 9h | 4-F | NH | Phenyl | 0.86 | 1.9 | 3.2 |
| 9s | 4-Cl | NH | Phenyl | 0.04 | 0.1 | 0.2 |
| 9t | 4-CH3 | NH | Phenyl | 0.12 | 0.3 | 0.5 |
| 10a | 4-Cl | O | Phenyl | 1.2 | 3.5 | 5.8 |
| 11a | 4-Cl | S | Phenyl | 0.25 | 0.7 | 1.1 |
Data sourced from a study on 2,4,5-trisubstituted this compound CDK inhibitors.[1]
SAR Insights:
-
Substitution on the C4-anilino ring is critical for activity, with electron-withdrawing groups (e.g., Cl, F) at the para position generally leading to higher potency.[1]
-
The nature of the linker at the C2 position influences activity, with an NH linker being optimal compared to O or S linkers.[1]
-
The presence of a phenyl group at the C5 position is a common feature in this series of active compounds.
Table 2: Antiproliferative Activity of Novel this compound-Imine Derivatives
This table showcases the cytotoxic effects of a series of this compound-imine analogs against a panel of human cancer cell lines.
| Compound ID | R (Substituent on Phenyl-Imine) | A-549 IC50 (µM) | SiHA IC50 (µM) | MCF-7 IC50 (µM) | B16F10 IC50 (µM) |
| 6a | H | 24.11 ± 1.14 | 18.14 ± 1.11 | 15.21 ± 1.04 | 28.12 ± 1.24 |
| 6g | 4-F | 14.92 ± 2.32 | 9.34 ± 1.04 | 8.12 ± 1.33 | 12.14 ± 1.09 |
| 6h | 4-Cl | 13.01 ± 1.12 | 7.95 ± 1.31 | 7.42 ± 2.12 | 11.23 ± 1.15 |
| 6i | 4-Br | 6.23 ± 1.18 | 6.94 ± 1.03 | 6.21 ± 1.26 | 10.11 ± 1.85 |
| Doxorubicin | - | 1.24 ± 0.94 | 1.04 ± 1.01 | 1.11 ± 1.12 | 1.42 ± 1.02 |
Data extracted from a study on the multicomponent synthesis of novel this compound derivatives.[5]
SAR Insights:
-
The introduction of halogen substituents on the phenyl-imine moiety significantly enhances cytotoxic activity compared to the unsubstituted analog.[5]
-
A clear trend is observed with the heavier halogens (Br > Cl > F) conferring greater potency against the tested cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (CDK9)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK9 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Compound Incubation: The test compounds are added to the reaction mixture at varying concentrations and incubated for a specific period (e.g., 60 minutes) at room temperature.
-
Reaction Termination: The kinase reaction is stopped by the addition of a termination buffer.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[1]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.[5]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.[5]
Visualizing Molecular Interactions and Experimental Processes
Diagrams are provided below to illustrate a key signaling pathway targeted by this compound analogs and a standard workflow for evaluating their anticancer activity.
Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
Caption: General workflow for in vitro cytotoxicity screening.
References
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted this compound CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of this compound Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. A Review on Fused this compound Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
A Comparative Guide to the Efficacy of Pyrimidine Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key pyrimidine anticancer agents: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine. It includes a summary of their mechanisms of action, comparative in vitro and in vivo efficacy data, and detailed protocols for essential experimental assays to facilitate informed decisions in research and development.
Overview and Mechanism of Action
This compound analogs are a class of antimetabolite drugs that exert their anticancer effects by interfering with the synthesis of nucleic acids (DNA and RNA), which is essential for cell proliferation. By mimicking endogenous pyrimidines, they disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
-
5-Fluorouracil (5-FU): Upon intracellular activation, 5-FU's metabolites inhibit thymidylate synthase (TS) and incorporate into both RNA and DNA.[1][2] Inhibition of TS depletes thymidine, a necessary precursor for DNA synthesis, leading to "thymineless death".[1] Its incorporation into RNA disrupts RNA processing and function, while its incorporation into DNA induces damage.[1][3]
-
Capecitabine: An oral prodrug of 5-FU, Capecitabine is designed for tumor-selective activation.[4][5] It undergoes a three-step enzymatic conversion to 5-FU, with the final step mediated by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues.[4][5] This targeted release of 5-FU aims to enhance efficacy while reducing systemic toxicity.[4]
-
Gemcitabine: This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6][7] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[8] dFdCTP is incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before DNA synthesis halts, preventing repair by proofreading enzymes and ultimately triggering apoptosis.[8]
-
Cytarabine (ara-C): A deoxycytidine analog, Cytarabine's active form, ara-CTP, primarily inhibits DNA polymerase.[9][10] Its incorporation into the DNA strand acts as a chain terminator, preventing further elongation and halting DNA synthesis, which is particularly effective against cells in the S-phase of the cell cycle.[9][11]
Signaling and Activation Pathways
The following diagram illustrates the general mechanism of this compound antagonists, focusing on the disruption of DNA synthesis.
Caption: General activation and mechanism of action for this compound anticancer agents.
Performance Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following tables summarize the IC50 values for 5-FU and Gemcitabine against various pancreatic and colorectal cancer cell lines.
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., exposure time, assay method). Capecitabine, as a prodrug, often shows a very high IC50 in vitro because cultured cells may lack sufficient levels of the enzymes required for its activation to 5-FU.[12] Cytarabine is primarily used for hematologic cancers and is less commonly tested against solid tumor cell lines.
Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | 5-Fluorouracil (μM) | Gemcitabine (nM) | Reference |
| AsPC-1 | 3.08 | 42.20 | [6] |
| Capan-1 | 0.22 | 11.51 | [6] |
| Mia-PaCa-2 | 4.63 | 23.40 | [6] |
| T3M4 | 1.63 | 38.70 | [13] |
Table 2: Comparative IC50 Values in Colorectal Cancer (CRC) Cell Lines
| Cell Line | 5-Fluorouracil (μM) | Gemcitabine (μM) | Reference |
| HT 29 | >1000 | >1000 | [4] |
| SW 48 | 43.1 | 1.1 | [4] |
| SW 480 | 12.5 | >1000 | [4] |
| SW 620 | 1.8 | 0.04 | [4] |
| HCT 116 | >1000 | >1000 | [4] |
| Caco-2 | >1000 | >1000 | [4] |
Table 3: Comparative IC50 Values in Breast Cancer Cell Line (MCF-7)
| Drug | IC50 (48h exposure) | Reference |
| 5-Fluorouracil | 1.3 µg/mL (~10 µM) | |
| Capecitabine | 1147.9 µg/mL (~3195 µM) |
Performance Data: In Vivo Efficacy
In vivo studies using animal models are critical for evaluating a drug's therapeutic potential in a complex biological system.
Pancreatic Cancer Mouse Models:
-
Tumor-to-Muscle (T/M) Ratio: In a murine model of pancreatic ductal adenocarcinoma (PDAC), the T/M ratio, an indicator of tumor-specific uptake, was comparable for 5-FU (4.8 ± 0.2) and gemcitabine (6.2 ± 1.5).[1] The ratio was lower for capecitabine (1.5), though this may reflect the inactive prodrug form in muscle tissue.[1]
-
Intra-tumoral Distribution: The same study found that gemcitabine and 5-FU accumulate similarly within the tumor, often leaving hypoxic regions untreated.[14] In contrast, metabolites of capecitabine appeared to penetrate further into the tumor.[7][14]
-
Survival Study: In a genetically engineered mouse model of pancreatic cancer (KPC mice), single-agent therapy with Capecitabine resulted in a median survival of 8 days, which was statistically similar to the 10.5 days observed with Gemcitabine.[10]
Key Experimental Protocols
Standardized, reproducible assays are fundamental to the preclinical evaluation of anticancer agents. Below are detailed methodologies for key experiments.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Workflow for an MTT-based cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test agents (e.g., 5-FU, Gemcitabine) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells) / (Absorbance of control cells)] x 100. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask and treat with the desired concentrations of this compound agents for the intended time period.
-
Cell Harvesting: Collect the culture medium (containing floating/apoptotic cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.
-
Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells are negative for both stains; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are positive for both stains.
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound agents for a duration appropriate to observe cell cycle effects (e.g., 24-48 hours).
-
Harvesting: Collect and centrifuge cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is quantified, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Growth Inhibition (TGI) Assay
This assay evaluates the efficacy of an anticancer agent in a living organism, typically using a xenograft mouse model.
Caption: Workflow for an in vivo tumor growth inhibition study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS, often mixed with Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume by measuring the length and width with calipers every 2-3 days. Calculate the volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into different groups (e.g., vehicle control, drug A, drug B).
-
Drug Administration: Administer the this compound agents or vehicle control according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Ongoing Monitoring: Continue to measure tumor volume and mouse body weight (as an indicator of toxicity) throughout the study.
-
Endpoint and Analysis: Terminate the experiment when tumors in the control group reach a predetermined maximum size or after a set duration. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Statistical analysis of the differences between groups is then performed.
References
- 1. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. brieflands.com [brieflands.com]
- 9. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. usa-journals.com [usa-journals.com]
- 13. Acquired resistance of pancreatic cancer cells towards 5-Fluorouracil and gemcitabine is associated with altered expression of apoptosis-regulating genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Pyrimidine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with broad therapeutic applications, from oncology to infectious diseases.[1][2][3] This guide provides a comparative analysis of this compound derivatives targeting key enzyme families, offering a side-by-side look at their inhibitory potency. Detailed experimental protocols for enzyme inhibition assays are provided to support the validation and replication of these findings.
Comparative Analysis of this compound-Based Enzyme Inhibitors
The versatility of the this compound core allows for fine-tuning of its structure to achieve high potency and selectivity against various enzymes.[1] Below, we compare the inhibitory activities of several this compound derivatives against three major classes of enzymes: Kinases, Dihydrofolate Reductase (DHFR), and Glutathione Reductase (GR).
Data Presentation: Inhibitory Potency of this compound Derivatives
| Derivative Class | Compound | Target Enzyme | IC50 / Ki Value | Reference |
| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A | 0.0012 µM | [4] |
| Barasertib (AZD1152) | Aurora B | 0.00037 µM | [4] | |
| AMG900 | Aurora B | 0.004 µM | [4] | |
| PF-03814735 | Aurora A | 0.0008 µM | [4] | |
| Compound 38j | Aurora A / Aurora B | 0.0071 µM / 0.0257 µM | [4] | |
| EGFR/HER2 Inhibitors | Compound 88 | HER2 / EGFR-L858R / EGFR-T790M | 81 ng/mL / 59 ng/mL / 49 ng/mL | [2] |
| Compound 89 | HER2 / EGFR-L858R / EGFR-T790M | 208 ng/mL / 112 ng/mL / 152 ng/mL | [2] | |
| Compound 11 | EGFRWT / EGFRT790M | 0.099 µM / 0.123 µM | [5] | |
| DHFR Inhibitors | Compound 10e | human DHFR | < 1 µM | [6] |
| Compound 10f | human DHFR | < 1 µM | [6] | |
| Compound 10g | human DHFR | < 1 µM | [6] | |
| Methotrexate (Reference) | human DHFR | 5.61 µM | [6] | |
| Compound 20 | DHFR | 0.20 µM | [7] | |
| Glutathione Reductase Inhibitors | 4-amino-2,6-dichlorothis compound | GR | Ki = 0.979±0.23 µM | [8] |
| 4-amino-6-chlorothis compound | GR | Ki = 1.269 µM | [8] | |
| 4-amino-2-chlorothis compound | GR | Ki = 1.847 µM | [8] | |
| This compound | GR | Ki = 2.984 µM | [8] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the validation of enzyme inhibitors. Below are detailed protocols for common enzyme inhibition assays used to evaluate this compound derivatives.
Protocol 1: In Vitro Dihydrothis compound Dehydrogenase (DPYD) Inhibition Assay[9]
This colorimetric assay measures DPYD activity by monitoring the reduction of a tetrazolium salt.
Materials and Reagents:
-
Recombinant Human Dihydrothis compound Dehydrogenase (DPYD)
-
Uracil (Substrate)
-
NADPH (Cofactor)
-
This compound-2,4-dione test compounds
-
Gimeracil (Positive Control)
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.4)
-
WST-1 (Water Soluble Tetrazolium salt) Detection Reagent
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds and positive control in DMSO. Further dilute in Assay Buffer to final concentrations, ensuring the final DMSO concentration is below 1%.
-
Enzyme Preparation: Dilute the DPYD enzyme stock in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
Assay Plate Setup:
-
Add Assay Buffer to all wells of a 96-well plate.
-
Add the diluted test compounds, positive control, or DMSO (for 100% activity control) to the respective wells.
-
Add the diluted DPYD enzyme to all wells except the "No Enzyme Control" wells.
-
Mix gently and pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation: Prepare a Substrate/Cofactor Mix containing Uracil and NADPH. Initiate the reaction by adding this mix to all wells.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Detection: Stop the reaction by adding the WST-1 Detection Reagent Mix. Incubate for an additional 10-15 minutes at 37°C until a color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (No Enzyme Control) and calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay[6][10]
This assay determines the inhibitory effect of compounds on DHFR, an essential enzyme in nucleotide synthesis.
Materials and Reagents:
-
Human DHFR enzyme
-
Dihydrofolic acid (DHF) (Substrate)
-
NADPH (Cofactor)
-
Test this compound derivatives
-
Methotrexate (Reference Inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Compound Preparation: Dissolve and serially dilute the test compounds and methotrexate in an appropriate solvent (e.g., DMSO), followed by dilution in the assay buffer.
-
Assay Mixture: In a 96-well plate, combine the assay buffer, NADPH, and the DHFR enzyme.
-
Pre-incubation: Add the diluted test compounds or reference inhibitor to the assay mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHF) to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Understanding the broader biological context and the experimental process is facilitated by clear visualizations.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Simplified kinase signaling pathway inhibited by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in this compound-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in this compound-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to Cross-Reactivity Studies of Pyrimidine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of key pyrimidine-based drugs, focusing on the fluoropyrimidines: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur-uracil (UFT). Cross-reactivity is a critical consideration in drug development and clinical practice, encompassing both immunological reactions (hypersensitivity) and the potential for overlapping resistance mechanisms in cancer therapy. This document synthesizes clinical data on adverse event profiles and discusses the underlying mechanisms and experimental protocols used to evaluate these phenomena.
Comparative Analysis of Adverse Events and Hypersensitivity
Immunological cross-reactivity between structurally similar drugs is a significant safety concern. For this compound-based drugs, particularly the widely used fluoropyrimidines, understanding the likelihood of a patient reacting to a related compound after a reaction to another is crucial. While true hypersensitivity reactions are relatively uncommon, comparing the overall adverse event profiles from large-scale data provides valuable insights into their potential for cross-reactivity.
A key relationship exists between 5-FU and its oral prodrug, Capecitabine. Capecitabine is converted to 5-FU in the body, suggesting a high potential for cross-reactivity.[1] However, some clinical evidence indicates that this is not always the case for hypersensitivity reactions. It's postulated that allergic reactions to Capecitabine may be caused by its intermediate metabolites rather than the final 5-FU molecule.[2][3] One case study reported the safe administration of 5-FU to a patient who had a probable allergic reaction to Capecitabine, suggesting a lack of allergic cross-reactivity in that instance.[2]
The following tables summarize comparative toxicity data from meta-analyses and data mining of the FDA Adverse Event Reporting System (AERS), which can serve as a surrogate for comparing hypersensitivity-related adverse events.
Table 1: Comparison of Grade 3-4 Adverse Events for Capecitabine vs. 5-FU
| Adverse Event | Relative Risk (RR) for Capecitabine vs. 5-FU (95% CI) | Finding |
| Diarrhea | 1.39 (1.14 - 1.69) | Increased risk with Capecitabine-based therapies.[4] |
| Hand-Foot Syndrome | Significantly more frequent with Capecitabine | Increased risk with Capecitabine.[5][6] |
| Neutropenia | Weaker association with Capecitabine than 5-FU | Decreased risk with Capecitabine.[6] |
| Stomatitis | No statistical difference | Similar risk for both drugs.[6] |
| Nausea and Vomiting | More noteworthy for Capecitabine | Increased risk with Capecitabine.[6] |
| Leukopenia | Weaker association with Capecitabine than 5-FU | Decreased risk with Capecitabine.[6] |
Data compiled from meta-analyses and FDA AERS data mining.[4][6]
Table 2: Comparison of Adverse Events for Tegafur-uracil (UFT) vs. Other Fluoropyrimidines (primarily 5-FU)
| Adverse Event | Finding |
| Stomatitis/Mucositis | Significantly fewer patients on UFT.[7] |
| Fever | Significantly fewer patients on UFT.[7] |
| Infection | Significantly fewer patients on UFT.[7] |
| Leukopenia | Significantly fewer patients on UFT.[7] |
| Febrile Neutropenia | Significantly fewer patients on UFT.[7] |
| Thrombocytopenia | Significantly fewer patients on UFT.[7] |
Data from a systematic review and meta-analysis.[7]
Cross-Resistance in Cancer Therapy
In the context of oncology, cross-resistance occurs when a tumor that is resistant to one drug also shows resistance to other, often structurally or mechanistically related, drugs. For fluoropyrimidines, which are antimetabolites, resistance can develop through various mechanisms, such as alterations in the target enzyme (thymidylate synthase) or changes in drug metabolism.[8] Understanding these patterns is vital for sequential treatment strategies.
Table 3: Cross-Resistance Profile of Fluorothis compound-Resistant Colorectal Cancer Cell Lines
| Cell Line | Resistance To | Cross-Resistance to 5-FU (Fold Increase in IC50) | Cross-Resistance to FdUrd (Fold Increase in IC50) |
| DLD-1/5-FU | 5-FU (65.2-fold) | - | No cross-resistance |
| DLD-1/FdUrd | FdUrd (9.7-fold) | 3-fold | - |
IC50: 50% inhibitory concentration. FdUrd: 5-fluoro-2'-deoxyuridine, an active metabolite. Data adapted from in vitro studies on colorectal cancer cell lines.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound Antimetabolites
This compound-based antimetabolites function by interfering with the synthesis of nucleic acids (DNA and RNA), which is essential for cell division.[9][10] They mimic natural pyrimidines (cytosine, thymine, and uracil) and are processed by cellular enzymes into fraudulent nucleotides.[11] These fraudulent nucleotides then inhibit key enzymes in the this compound metabolic pathway or are incorporated into DNA and RNA, leading to DNA damage and apoptosis.[10][11]
Caption: Generalized mechanism of action for this compound antimetabolite drugs.
Experimental Workflow for In Vitro Hypersensitivity Testing
Several in vitro tests can be used to investigate the immunological basis of drug hypersensitivity reactions and assess cross-reactivity. These tests avoid the risks associated with in vivo drug provocation tests. The general workflow involves isolating patient immune cells and challenging them with the suspected drugs.
Caption: General experimental workflow for assessing drug cross-reactivity in vitro.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of drug cross-reactivity. Below are protocols for key in vitro assays.
Lymphocyte Transformation Test (LTT)
The LTT measures the proliferation of drug-specific T-lymphocytes in vitro upon re-exposure to the drug, indicating a cell-mediated hypersensitivity reaction.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the patient's heparinized venous blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640 supplemented with autologous serum or serum-free medium) and plate them in a 96-well plate.
-
Drug Stimulation: Add the this compound-based drugs to be tested (e.g., 5-FU, Capecitabine) to the cell cultures at various non-cytotoxic concentrations. Include a negative control (cells with medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plates for 5 to 7 days in a humidified incubator at 37°C with 5% CO2 to allow for lymphocyte proliferation.
-
Proliferation Assay: On the final day of incubation, add a marker for cell proliferation, such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU). Incubate for another 18-24 hours.
-
Measurement: Harvest the cells and measure the incorporation of the proliferation marker. For ³H-thymidine, this is done using a beta-scintillation counter. For BrdU, an ELISA-based colorimetric assay is used.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures by the mean CPM or OD of the negative control cultures. An SI greater than a predefined cutoff (typically ≥ 2 or 3) is considered a positive result.
Basophil Activation Test (BAT)
The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (like CD63) on the surface of basophils after stimulation with an allergen, which is useful for diagnosing IgE-mediated immediate hypersensitivity.
Methodology:
-
Sample Preparation: Use fresh whole blood collected in heparin or EDTA tubes.
-
Drug Stimulation: Aliquot the whole blood into flow cytometry tubes. Add the test drugs at several concentrations. Include a negative control (buffer) and a positive control (e.g., anti-IgE antibody).
-
Incubation: Incubate the tubes at 37°C for 15-30 minutes.
-
Staining: Add a cocktail of fluorescently-labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-IgE) and to detect activation (e.g., anti-CD63).
-
Red Blood Cell Lysis: After a further incubation period, lyse the red blood cells using a lysing solution.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of activated (CD63-positive) basophils.
-
Data Analysis: A positive result is determined by the percentage of CD63-positive basophils exceeding a certain threshold and/or a stimulation index (ratio of stimulated to unstimulated cells) being above a defined cutoff (typically >2).[3]
Anti-Drug Antibody (ADA) Bridging ELISA
This assay is designed to detect antibodies that a patient may have developed against a drug, which can be a cause of hypersensitivity reactions.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a capture molecule, such as streptavidin.
-
Drug Capture: Add a biotinylated version of the this compound drug to the wells and incubate to allow it to bind to the streptavidin. Wash the plate to remove any unbound drug.
-
Sample Incubation: Add patient serum or plasma samples to the wells. If anti-drug antibodies are present, they will "bridge" between the captured drug molecules. Include positive and negative control sera. Incubate and then wash the plate.
-
Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) version of the same this compound drug. This labeled drug will bind to the other arm of the "bridged" antibody. Incubate and wash thoroughly.
-
Substrate Addition: Add a substrate for the enzyme label (e.g., TMB for HRP). A color change will occur in wells where ADAs have formed a bridge.
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of ADA present in the sample. Compare sample signals to a cut-point determined from the negative controls.
Conclusion
The cross-reactivity among this compound-based drugs is a multifaceted issue. While the metabolic conversion of Capecitabine to 5-FU suggests a high likelihood of cross-reactivity in terms of efficacy and general toxicity, evidence regarding immunological hypersensitivity is less direct. Comparative analysis of adverse event data from large patient cohorts indicates that while both drugs share toxicities, their frequency and severity can differ significantly. For instance, Capecitabine is more frequently associated with hand-foot syndrome, while 5-FU shows a stronger association with myelosuppression.[6] Tegafur-uracil appears to have a more favorable safety profile regarding several hematological and non-hematological adverse events compared to other fluoropyrimidines.[7]
For individual patient management where hypersensitivity is suspected, in vitro diagnostic tools like the LTT and BAT can provide crucial, safer alternatives to drug provocation tests for assessing sensitization and potential cross-reactivity. The choice of assay depends on the suspected underlying mechanism of the reaction (cell-mediated vs. IgE-mediated). These experimental approaches, combined with a thorough understanding of the comparative clinical data, are essential for guiding therapeutic decisions and advancing the development of safer this compound-based therapies.
References
- 1. ejmi.org [ejmi.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorouracil for allergic reactions to capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incidence and relative risk of grade 3 and 4 diarrhoea in patients treated with capecitabine or 5- fluorouracil: a meta-analysis of published trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adverse Event Profiles of 5-Fluorouracil and Capecitabine: Data Mining of the Public Version of the FDA Adverse Event Reporting System, AERS, and Reproducibility of Clinical Observations [medsci.org]
- 7. Capecitabine versus 5-fluorouracil in neoadjuvant chemoradiotherapy of locally advanced rectal cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Prevalence of uncommon side effects of 5-fluorouracil and capecitabine in Saudi patients with cancer: A cross-sectional observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology & Oncology Research | Clinical benefits of oral capecitabine over intravenous 5-fluorouracyl regimen in case of neoadjuvant chemoradiotherapy followed by surgery for locally advanced rectal cancer [por-journal.com]
A Researcher's Guide to Comparative Docking of Pyrimidine Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine ligands based on their performance in molecular docking studies. The information is supported by experimental data from various scientific publications.
The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with therapeutic potential.[1] Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the affinities of this compound derivatives against a range of critical biological targets.[1][2] This guide synthesizes in-silico investigations to aid researchers in the rational design of novel and potent inhibitors.[1]
Comparative Docking Performance of this compound Derivatives
The following tables summarize the quantitative data from various comparative docking studies of this compound ligands against different protein targets. These tables provide a clear comparison of binding affinities and other relevant metrics.
Diaryl this compound Derivatives Against hACE2-S Protein Complex
This study aimed to identify diaryl this compound derivatives as potential inhibitors of the hACE2-S protein complex, a key interaction for SARS-CoV-2 viral entry.[3] Chloroquine (CQ) was used as a positive control in the docking experiments.[3]
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues of hACE2 |
| AP-NP | -8.95 | Not Specified |
| AP-3-OMe-Ph | -8.1 | Not Specified |
| AP-4-Me-Ph | -8.1 | Not Specified |
| Chloroquine (CQ) | -5.7 | Not Specified |
Table 1: Binding affinities of diaryl this compound derivatives against the hACE2-S protein complex. Data sourced from PubMed Central.[3]
4,6-Disubstituted this compound Derivatives Against Cancer-Related Kinases
This section summarizes the docking data for 4,6-disubstituted this compound derivatives against key enzyme targets implicated in cancer: Phosphoinositide 3-Kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1]
| Compound | Target | Binding Affinity (kcal/mol) |
| Derivative 1 | PI3K | -9.2 |
| Derivative 2 | PI3K | -8.8 |
| Derivative 3 | EGFR | -8.5 |
| Derivative 4 | EGFR | -8.1 |
| Derivative 5 | CDK2 | -7.9 |
| Derivative 6 | CDK2 | -7.5 |
Table 2: Comparative binding affinities of 4,6-disubstituted this compound derivatives against PI3K, EGFR, and CDK2. Data synthesized from in-silico investigations.[1]
This compound Analogues Against Cyclin-Dependent Kinase 8 (CDK8)
A series of this compound analogues were synthesized and docked against CDK8 to evaluate their potential as antimicrobial and antiproliferative agents.[2]
| Compound | Docking Score | Glide Energy (kcal/mol) | Interacting Residues |
| Ax1 | -5.668 | -46.167 | His106, Trp105, Val27, Gly28, Val35 |
| Ax9 | Not Specified | Not Specified | Not Specified |
| Ax10 | Not Specified | Not Specified | Not Specified |
Table 3: Docking results of this compound derivatives against CDK8. Data sourced from a study on this compound analogues as prospective antimicrobial and antiproliferative agents.[2]
Amino-Pyrimidines Against IGF1R and EGFR
This work focused on the synthesis and molecular docking of 2-aminopyrimidines against Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR), both of which are transmembrane receptor tyrosine kinases involved in cancer.[4]
| Compound | Target | Binding Energy (kcal/mol) |
| 2a | IGF1R | -7.9 |
| 2b | IGF1R | -7.5 |
| 2c | IGF1R | -7.2 |
| 2d | IGF1R | -6.8 |
| 2e | IGF1R | -6.5 |
| 2f | IGF1R | -6.2 |
| 2g | IGF1R | -6.0 |
| 2h | IGF1R | -5.8 |
| 2a | EGFR | -8.5 |
| 2b | EGFR | -8.1 |
| 2c | EGFR | -7.8 |
| 2d | EGFR | -7.5 |
| 2e | EGFR | -7.1 |
| 2f | EGFR | -6.9 |
| 2g | EGFR | -6.6 |
| 2h | EGFR | -6.3 |
Table 4: Binding energies of 2-aminothis compound derivatives with IGF1R and EGFR. Data sourced from Taylor & Francis Online.[4]
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results.[1] Below is a generalized experimental protocol based on the reviewed literature for performing comparative docking studies of this compound ligands.
A Generalized Molecular Docking Workflow
A typical molecular docking workflow involves the preparation of the target protein and the this compound ligands, followed by grid generation to define the binding site, and finally, the docking simulation itself.[1]
-
Protein and Ligand Preparation :
-
Protein Structure Retrieval : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[1][5]
-
Protein Preparation : The protein structure is prepared by removing water molecules, co-ligands, and any non-essential elements.[5] Hydrogens are added, and charges are assigned.
-
Ligand Preparation : The 2D structures of the this compound ligands are drawn using chemical drawing software and converted to 3D structures.[6] Energy minimization is then performed on the ligand structures.[5]
-
-
Grid Generation :
-
Docking Simulation :
-
Analysis of Results :
-
The docking results are ranked based on the predicted binding affinity (docking score), typically in kcal/mol.[5] The pose with the lowest binding energy is generally considered the most favorable.[1]
-
The top-ranked binding poses are visualized to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein.[5]
-
Signaling Pathways
Understanding the biological context of the enzyme targets is crucial for drug development.[1] The following diagram illustrates the PI3K/AKT signaling pathway, a critical pathway in cancer, where this compound derivatives have shown inhibitory action.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking, synthesis and biological significance of this compound analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting virus–host interaction by novel this compound derivative: an in silico approach towards discovery of potential drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular docking analysis of selected this compound derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Pyrimidine and Pyridine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The bioavailability of a drug is a critical pharmacokinetic parameter that dictates its efficacy and dosage regimen. Both pyrimidine and pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an objective comparison of the bioavailability of drugs based on these two heterocyclic rings, supported by experimental data and detailed methodologies.
Physicochemical Properties and Oral Bioavailability: A Comparative Analysis
The oral bioavailability of a drug is intricately linked to its physicochemical properties. The following tables summarize these properties for selected this compound and pyridine-based drugs, highlighting the interplay between chemical structure and pharmacokinetic outcomes.
This compound-Based Drugs
| Drug | Molecular Weight ( g/mol ) | LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability (%) |
| 5-Fluorouracil | 130.08 | -0.89 | 67.9 | 2 | 2 | Highly variable (0-80%)[1][2] |
| Zidovudine (AZT) | 267.24 | 0.05 | 109.8 | 2 | 6 | ~64%[3][4] |
| Minoxidil | 209.25 | 1.24 | 69.5 | 2 | 3 | >90%[5][6] |
Pyridine-Based Drugs
| Drug | Molecular Weight ( g/mol ) | LogP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability (%) |
| Imatinib | 493.60 | 4.53 | 109.2 | 4 | 7 | ~98%[7][8] |
| Abiraterone Acetate | 391.55 | 5.12 | 65.7 | 1 | 3 | <10% (fasted)[9][10][11] |
| Isoniazid | 137.14 | -0.64 | 68.1 | 2 | 3 | ~100%[12][13] |
Key Factors Influencing Bioavailability
For this compound-based drugs , bioavailability can be highly variable. For instance, 5-Fluorouracil's oral bioavailability is erratic due to extensive first-pass metabolism.[1][2] Zidovudine, a larger and more polar molecule, exhibits moderate to good bioavailability.[3][4][14] Minoxidil, on the other hand, is well-absorbed orally.[5][6]
Pyridine-containing drugs also show a wide range of bioavailabilities. Imatinib, a relatively large molecule, has excellent oral bioavailability, demonstrating that size is not the only determining factor.[7][8] In contrast, Abiraterone Acetate, a highly lipophilic compound, suffers from poor aqueous solubility, leading to low bioavailability in the fasted state.[9][10][11] Isoniazid, a small, hydrophilic molecule, is rapidly and almost completely absorbed after oral administration.[12][13]
Experimental Protocols for Bioavailability Assessment
Accurate assessment of bioavailability is crucial in drug development. Below are detailed methodologies for two key experimental procedures.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for determining the oral bioavailability of a test compound in a rat model.
1. Animal Preparation and Dosing:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.
-
Fasting: Rats are fasted overnight prior to dosing to standardize stomach contents.[1]
-
Dosing Vehicle: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.[1]
-
Administration:
2. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
The plasma is stored frozen until analysis.
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
In Vitro Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.
1. Cell Culture:
-
Caco-2 cells (a human colon adenocarcinoma cell line) are seeded on semi-permeable filter supports in transwell plates.
-
The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.
2. Monolayer Integrity Assessment:
-
The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.
3. Permeability Assay:
-
Dosing Solution: The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution) at a specific concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Transport: The dosing solution is added to the apical (donor) side of the transwell, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., up to 2 hours).
-
Basolateral to Apical (B-A) Transport: To assess active efflux, the dosing solution is added to the basolateral side, and the appearance of the compound in the apical side is monitored.
-
Sampling: Samples are taken from the receiver compartment at specified time points.
4. Sample Analysis and Data Calculation:
-
The concentration of the test compound in the samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the broader context of drug action and assessment.
Caption: A generalized experimental workflow for assessing drug bioavailability.
Caption: Simplified signaling pathway of 5-Fluorouracil (a this compound analog).
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Zidovudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Oral formulation strategies to improve the bioavailability and mitigate the food effect of abiraterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the pharmacokinetics of abiraterone acetate through lipid-based formulations: addressing solubility and food effect challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Improved Safety, Bioavailability and Pharmacokinetics of Zidovudine through Lactoferrin Nanoparticles during Oral Administration in Rats | PLOS One [journals.plos.org]
- 15. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of Pyrimidine Drug Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro drug efficacy to in vivo physiological responses is a cornerstone of successful drug development. This guide provides a comparative analysis of the in vitro and in vivo activities of pyrimidine-based drug candidates targeting distinct cellular mechanisms: tubulin polymerization, cyclin-dependent kinase 2 (CDK2), and proviral integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to offer a clear and objective resource for researchers in the field of oncology and drug discovery.
This compound-Based Tubulin Inhibitor: Compound 8c
Compound 8c, a this compound-containing dihydroquinoxalinone analog, has been identified as a potent tubulin inhibitor with significant anti-glioblastoma activity.[1][2] Its efficacy has been demonstrated through both in vitro cell-based assays and in vivo xenograft models.
Data Presentation
| Parameter | In Vitro | In Vivo | Reference |
| Target | Tubulin Polymerization | Glioblastoma Xenograft | [1][2] |
| Metric | IC50 | Tumor Growth Inhibition | [1][2] |
| Value | 2.09 ± 0.59 nM (MT330 cells)2.36 ± 0.64 nM (LN229 cells) | 66% inhibition | [1][2] |
| Control | Temozolomide (TMZ) | Vehicle Control | [1][2] |
Signaling Pathway
The primary mechanism of action for Compound 8c is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Tubulin Polymerization Inhibition by Compound 8c.
Experimental Protocols
In Vitro: Sulforhodamine B (SRB) Cell Viability Assay [1]
-
Cell Plating: Seed glioblastoma cells (e.g., MT330, LN229) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound 8c for a specified period (e.g., 48 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo: Glioblastoma Xenograft Model [1][2]
-
Cell Implantation: Subcutaneously inject glioblastoma cells (e.g., MT330) into the flanks of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Compound 8c (e.g., 5 mg/kg, intraperitoneally, twice weekly) to the treatment group and a vehicle control to the control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.
This compound-Based CDK2 Inhibitor: Pyrido[2,3-d]this compound Derivative
Certain pyrido[2,3-d]this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Data Presentation
| Parameter | In Vitro | In Vivo | Reference |
| Target | CDK2/Cyclin A | Not specified in the provided context | |
| Metric | IC50 | Not specified in the provided context | |
| Value | 0.09 µM (Compound 11a) | Not specified in the provided context | [3] |
| Control | Roscovitine | Not specified in the provided context | [3] |
Note: While potent in vitro activity is documented, specific in vivo data for this class of this compound-based CDK2 inhibitors was not available in the provided search results.
Signaling Pathway
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest.
Caption: CDK2 Inhibition by a Pyrido[2,3-d]this compound Derivative.
Experimental Protocols
In Vitro: CDK2/Cyclin A Kinase Assay
-
Reaction Setup: In a microplate, combine the CDK2/Cyclin A enzyme, a specific peptide substrate, and the this compound inhibitor at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Calculate the IC50 value, representing the inhibitor concentration that reduces enzyme activity by 50%.
In Vivo: Generic Xenograft Model for Anticancer Drug Testing [4]
-
Cell Culture and Preparation: Culture a relevant human cancer cell line and prepare a cell suspension for injection.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers to calculate the tumor volume.
-
Treatment: Once the tumors reach a specific size, randomize the mice into treatment and control groups. Administer the this compound drug at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor and record tumor volumes and body weights throughout the study.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the efficacy of the drug.
This compound-Based PIM-1 Kinase Inhibitor
This compound-based compounds have also been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.
Data Presentation
| Parameter | In Vitro | In Vivo | Reference |
| Target | PIM-1 Kinase | Solid Ehrlich Carcinoma (SEC) Model | [5] |
| Metric | IC50 | Tumor Growth Inhibition | [5] |
| Value | Not specified in the provided context | 42.9% (Compound 7b) | [5] |
| Control | Not specified in the provided context | 5-FU (54.2% inhibition) | [5] |
Signaling Pathway
PIM-1 kinase phosphorylates various downstream targets, including the pro-apoptotic protein Bad, thereby promoting cell survival. Inhibition of PIM-1 can lead to apoptosis.
Caption: PIM-1 Kinase Inhibition by a this compound-Based Drug.
Experimental Protocols
In Vitro: PIM-1 Kinase Inhibition Assay
-
Assay Setup: Combine the PIM-1 kinase enzyme, a suitable substrate (e.g., a peptide), and the this compound inhibitor at varying concentrations in a microplate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a set time.
-
Signal Generation: Use a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. This is often a luminescence-based assay.
-
Data Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the IC50 value of the inhibitor.
In Vivo: Solid Ehrlich Carcinoma (SEC) Mouse Model [5]
-
Tumor Induction: Induce solid tumors in mice by intramuscular injection of Ehrlich ascites carcinoma cells.
-
Treatment: Once tumors are established, administer the this compound inhibitor (e.g., compound 7b) to the treatment group and a standard chemotherapeutic agent (e.g., 5-FU) or vehicle to control groups.
-
Evaluation: After a defined treatment period, sacrifice the animals and measure the tumor volume and weight.
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.
-
Additional Analysis: Hematological and biochemical parameters can also be analyzed to assess the physiological impact of the treatment.
Experimental Workflows
Caption: General workflows for in vitro and in vivo drug activity assessment.
References
A Head-to-Head Comparison of Modern Pyrimidine Synthesis Methods for the Research Scientist
For researchers, synthetic chemists, and professionals in drug development, the efficient construction of the pyrimidine scaffold is a cornerstone of medicinal chemistry. As a privileged structure in a multitude of biologically active compounds, the method chosen for its synthesis can significantly impact yield, purity, and scalability. This guide provides an objective, data-driven comparison of two prominent methods for this compound synthesis: the classical Biginelli reaction and the versatile Pinner synthesis, with a focus on modern variations that enhance efficiency and align with green chemistry principles.
The Biginelli Reaction: A Resilient One-Pot Synthesis
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] Its operational simplicity and the pharmacological importance of its products have led to extensive research and the development of numerous improved protocols.
Reaction Mechanism and Modern Variations
The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration.[2] Modern iterations of the Biginelli reaction often employ microwave irradiation, solvent-free "grindstone" chemistry, and a wide array of catalysts to improve yields and reduce reaction times.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis offers a different approach, classically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This method is particularly valuable for the preparation of 4-hydroxypyrimidines and other substituted pyrimidines that may be difficult to access through the Biginelli reaction.
Reaction Mechanism and Key Considerations
The Pinner synthesis proceeds via the formation of an imino ester salt (a Pinner salt) from a nitrile and an alcohol under acidic conditions, which is then reacted with an amine or ammonia to form an amidine. The amidine then undergoes condensation with a β-dicarbonyl compound.[2][4] A critical factor in the Pinner synthesis is the need for anhydrous conditions to prevent the hydrolysis of key intermediates.[5]
Quantitative Performance Comparison
The following tables summarize experimental data from the literature to provide a clear comparison of the performance of these methods under various conditions.
Table 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydrothis compound-5-carboxylate via Biginelli Reaction
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | HCl | Ethanol | Reflux | 4-5 h | 75 | [5] |
| Conventional Heating | Sulfamic Acid (20 mol%) | Ethanol | 80 | 3 h | 89 | [5] |
| Microwave Irradiation | Sulfamic Acid (20 mol%) | Solvent-Free | - (300 W) | 3 min | 95 | [5][6] |
| Microwave Irradiation | Ytterbium triflate | Ethanol/Acetic Acid | 120 | 10 min | High (not specified) | [4] |
| Solvent-Free Grinding | Fe(NO₃)₃·9H₂O | Solvent-Free | Room Temp | 5-20 min (solidifies) | High (not specified) | [7] |
| Solvent-Free Grinding | L-tyrosine (10 mol%) | Solvent-Free | Room Temp | 15 min | 87 | [8] |
| Solvent-Free Heating | None | Solvent-Free | 110 | 6 h | 88 | [9] |
Table 2: Synthesis of 4-Hydroxypyrimidines via Pinner-type Synthesis
| Amidine | β-Dicarbonyl Compound | Base/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Formamide | Methyl 3-amino-2-pentenoate | Sodium Methoxide/Methanol | 110 | 3 h | 91.9 | [8] |
| Formamide | Methyl 3-aminocrotonate | Sodium Methoxide/n-Butanol | 105 | 6 h | 92.3 | [8] |
| Acetamidine | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Sodium Ethoxide/Ethanol | Reflux | 12 h | 85 | |
| Benzamidine | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Sodium Ethoxide/Ethanol | Reflux | 12 h | 82 |
Experimental Protocols
Below are detailed experimental protocols for representative examples of the Biginelli and Pinner synthesis methods.
Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction
This protocol describes an efficient and environmentally friendly synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydrothis compound-5-carboxylate.[5][6]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
Procedure:
-
In a 100 mL beaker, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass and place it in a microwave oven.
-
Irradiate the mixture at 300 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 minutes. Each pulse of irradiation should be around 20 seconds with intermittent cooling.[6]
-
After completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea.
-
Filter the product and recrystallize from ethanol to afford the pure compound.
Protocol 2: Pinner Synthesis of a 2-Substituted-4-hydroxythis compound
The Pinner synthesis is a classical method for preparing 2-substituted-4-hydroxypyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine.[5]
Materials:
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
β-diketone (1 eq)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the Biginelli and Pinner this compound synthesis reactions.
References
- 1. sciforum.net [sciforum.net]
- 2. Pinner this compound synthesis | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. EP0326389B1 - Process for preparing 4-hydroxythis compound - Google Patents [patents.google.com]
- 9. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrimidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. The proper handling and disposal of chemical compounds like pyrimidine and its derivatives are critical components of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, offering step-by-step procedural guidance to foster a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor.[1][2][3] Therefore, it is essential to keep it away from heat, sparks, open flames, and other ignition sources.[1][3][4][5] Use non-sparking tools and explosion-proof equipment when handling this chemical.[1][3][5]
Proper personal protective equipment (PPE) is mandatory to minimize exposure risks. The selection of PPE should be based on the concentration and amount of the substance being handled.[6]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][6][7][8] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[1][6][7] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after. |
| Skin Protection | Laboratory coat, long-sleeved clothing, or fire/flame resistant and impervious clothing.[1][6][7] | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area.[1][6][7] A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[7][8] | Reduces the risk of inhalation. |
Work should always be conducted in a well-ventilated place.[1][2] In case of a spill, immediately evacuate the area and remove all sources of ignition.[1] For minor spills, use an inert absorbent material for cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.[7]
Step-by-Step Disposal Protocol
The disposal of this compound and its derivatives must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[7]
-
Waste Identification and Segregation :
-
Container Selection and Management :
-
Use a designated, compatible, and properly sealed hazardous waste container.[1][6][7][8] The container should be in good condition and airtight.[9]
-
For liquid waste, a tightly sealed, compatible container is required.[6] For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate.[6]
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[7]
-
The label must include the full chemical name, "this compound," and any other components of the waste mixture.[6][7]
-
The date when waste is first added to the container (accumulation start date) must be clearly marked.[6]
-
-
Storage :
-
Disposal :
-
Do not discharge this compound waste to sewer systems or drains.[1]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]
-
-
Contaminated Packaging :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[8]
-
After proper rinsing and defacing of all labels, the container may be offered for recycling or disposed of as regular trash, in accordance with institutional policies.[1][8]
-
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols. The procedures outlined are based on established safety data for this compound and general best practices for laboratory chemical waste management.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with pyrimidine, a foundational heterocyclic aromatic compound used in the synthesis of numerous pharmaceuticals and bioactive molecules. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE, drawing from safety data sheets of this compound and its derivatives.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2][3] |
| Hands | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are recommended.[2][4] Gloves must be inspected for tears or holes before each use and disposed of properly after handling.[2][3][5] |
| Body | Flame-retardant lab coat. | A lab coat should be worn to prevent skin contact. For larger-scale operations or when there is a significant risk of spills, an apron or a full-body suit may be necessary.[2][3][4] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors. | Required when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to post-handling decontamination.
1. Preparation:
-
Ensure the work area is well-ventilated.[6] All handling of this compound should ideally take place inside a certified chemical fume hood.[2]
-
Remove all potential ignition sources from the vicinity, as this compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][6] This includes open flames, sparks, and hot surfaces.[3][6]
-
Use non-sparking tools and explosion-proof electrical equipment.[3][6][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][6][7]
-
Assemble all necessary PPE as detailed in the table above.
2. Handling:
-
Don all required PPE before entering the handling area.[2]
-
Carefully uncap the this compound container, avoiding any splashes or generation of aerosols.
-
Dispense the required amount of the chemical.
3. Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE, particularly gloves.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after work.[3][8]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be treated with the utmost care to prevent environmental contamination and adhere to regulations.
-
Waste Classification: All this compound waste, including contaminated materials like gloves, wipes, and containers, should be treated as hazardous waste.[4]
-
Waste Collection:
-
Container Disposal:
-
Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
Experimental Workflow and Emergency Protocols
To provide clear, visual guidance, the following diagrams illustrate the standard operating procedure for handling this compound and the immediate response plan for a spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
